molecular formula C26H19NO12 B1674212 Laccaic acid A CAS No. 15979-35-8

Laccaic acid A

Número de catálogo: B1674212
Número CAS: 15979-35-8
Peso molecular: 537.4 g/mol
Clave InChI: IHLWXZNPOVMUFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Laccaic Acid A is a high-purity chemical reagent provided for research and development purposes. This compound is a major component of lac dye, a natural colorant derived from the lac insect, Kerria lacca . It is chemically classified as a polyhydroxy anthraquinone.Chemical Identifiers: CAS Number: 15979-35-8 . Molecular Formula: C26H19NO12 . Molecular Weight: 537.43 g/mol .this compound is of significant interest in biochemical and pharmacological research due to its identified biological activities. It functions as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme critical for epigenetic regulation . This epigenetic modulator activity makes it a valuable tool for investigating DNA methylation in cellular processes. Recent preclinical research indicates that the laccaic acid mixture can restore epigenetic alterations responsible for high-fat diet-induced insulin resistance. Studies in C57BL/6J mouse models demonstrate its ability to ameliorate phenotypic and biochemical parameters of insulin resistance, improve glucose and insulin tolerance, and modulate key signaling pathways and histone modifications in the liver . Furthermore, laccaic acid has shown potent antioxidant and anti-inflammatory properties in research models . It has also been investigated for potential anti-tumor activity in models of colorectal cancer .Nonclinical safety evaluations of its source, lac dye, indicate that it is relatively safe with low toxicity in rodent studies. An acute oral toxicity study established an LD50 of greater than 5000 mg/kg body weight in Sprague-Dawley rats . A 90-day repeated-dose toxicity study determined a No-Observed-Adverse-Effect-Level (NOAEL) of 500 mg/kg body weight, and the substance showed a lack of mutagenic, clastogenic, and antigenic potential in the tests performed . This product is intended for research purposes only and is not for diagnostic or therapeutic use, or human consumption.

Propiedades

IUPAC Name

7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO12/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLWXZNPOVMUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936173
Record name 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid
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Molecular Weight

537.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15979-35-8
Record name Laccaic acid A
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laccaic acid A
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Record name 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid
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Foundational & Exploratory

Unveiling the Physicochemical Landscape of Laccaic Acid A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Laccaic acid A, a prominent member of the laccaic acid family of anthraquinone derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and biological pathway interactions to facilitate further research and application.

Core Physicochemical Properties

This compound, a natural dye and biologically active molecule, possesses a unique set of physicochemical characteristics that underpin its utility in various scientific domains. A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₂₆H₁₉NO₁₂[1][2]
Molecular Weight 537.43 g/mol [1]
Melting Point Not explicitly reported in the literature. Anthraquinone, the core structure, melts at 283-286°C.[3]
Solubility Slightly soluble in water and ethanol; easily soluble in alkaline solutions. At 20°C, solubility in water is 0.0335% and in 95% ethanol is 0.916%.[4][5]
pKa pK₁ = 5.51, pK₂ = 8.2[6][7]
UV-Vis λmax 488 nm, 532 nm, 564 nm in aqueous solution at different pH values.[6][7][8]

Spectroscopic Profile

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the identification of this compound. In LC-MS/MS analysis, the deprotonated molecular ion [M-H]⁻ is observed. Further fragmentation of this ion typically involves the loss of one or two molecules of carbon dioxide (CO₂) from the carboxylic acid groups.[7]

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum of this compound reveals the presence of its key functional groups. The spectrum is characterized by:

  • O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is indicative of the carboxylic acid and phenolic hydroxyl groups.

  • C=O Stretching: Strong absorptions between 1700-1650 cm⁻¹ correspond to the carbonyl groups of the anthraquinone core and the carboxylic acids.

  • C=C Stretching: Bands in the 1600-1400 cm⁻¹ region are attributed to the aromatic ring stretching vibrations.

  • Amide Bands: The presence of the amide group is confirmed by characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak assignments for this compound are not extensively reported in publicly available literature, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the aromatic protons and carbons of the anthraquinone and phenyl rings, as well as signals for the acetamidoethyl side chain.

Experimental Protocols

Standard methodologies are employed for the determination of the physicochemical properties of natural products like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased.

  • The temperature range from which the first drop of liquid is observed to the temperature at which the entire sample has melted is recorded as the melting range. For pure compounds, this range is typically narrow.

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Melting_Point_Determination cluster_sample_prep Sample Preparation cluster_analysis Melting Point Analysis Sample Purified this compound Powder Finely Powdered Sample Sample->Powder Grind Capillary Packed Capillary Tube Powder->Capillary Pack Apparatus Melting Point Apparatus Capillary->Apparatus Insert Heating Gradual Heating Apparatus->Heating Observation Observe Melting Heating->Observation Record Record Temperature Range Observation->Record

Caption: Workflow for Melting Point Determination.

Solubility Determination

The solubility of a compound can be determined by the shake-flask method followed by quantification.

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

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Solubility_Determination cluster_equilibration Equilibration cluster_quantification Quantification Excess Excess this compound Mixture Mixture in Sealed Flask Excess->Mixture Solvent Known Volume of Solvent Solvent->Mixture Agitation Agitate at Constant Temp. Mixture->Agitation 24-48h Filtration Filter to Remove Solid Agitation->Filtration Filtrate Saturated Solution (Filtrate) Filtration->Filtrate Analysis Analyze Concentration (UV-Vis/HPLC) Filtrate->Analysis

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[2][9][10]

Protocol:

  • A solution of this compound of known concentration is prepared.

  • The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa values are determined from the half-equivalence points on the titration curve.

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pKa_Determination cluster_titration Titration cluster_analysis Data Analysis Solution This compound Solution Titration Titrate and Monitor pH Solution->Titration Titrant Standard NaOH Solution Titrant->Titration Curve Plot Titration Curve (pH vs. Volume) Titration->Curve HalfEquiv Identify Half-Equivalence Points Curve->HalfEquiv pKa Determine pKa Values HalfEquiv->pKa

Caption: Workflow for pKa Determination.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, including the inhibition of DNA methyltransferase 1 (DNMT1) and the modulation of signaling pathways associated with insulin resistance.

Inhibition of DNA Methyltransferase 1 (DNMT1)

This compound is a direct inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[4][11][12][13] By inhibiting DNMT1, this compound can lead to the demethylation of DNA and the re-expression of tumor suppressor genes that are silenced in cancer cells. This makes it a compound of interest in epigenetic cancer therapy research.

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DNMT1_Inhibition Laccaic_Acid_A This compound DNMT1 DNMT1 Laccaic_Acid_A->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing Leads to Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Contributes to IRS1_AKT_Pathway Laccaic_Acid_A This compound IRS1 p-IRS1 Laccaic_Acid_A->IRS1 Increases AKT p-AKT Laccaic_Acid_A->AKT Increases GSK3b p-GSK3β Laccaic_Acid_A->GSK3b Increases Insulin_Resistance Insulin Resistance Insulin_Resistance->IRS1 Decreases Insulin_Resistance->AKT Decreases Insulin_Resistance->GSK3b Decreases Improved_Sensitivity Improved Insulin Sensitivity GSK3b->Improved_Sensitivity AMPK_FOXO1_Pathway Laccaic_Acid_A This compound AMPK p-AMPK Laccaic_Acid_A->AMPK Increases FOXO1 p-FOXO1 AMPK->FOXO1 Increases Nuclear_Translocation FOXO1 Nuclear Translocation FOXO1->Nuclear_Translocation Prevents Gluconeogenesis Gluconeogenic Gene Expression Nuclear_Translocation->Gluconeogenesis Activates Reduced_Glucose Reduced Hepatic Glucose Production Gluconeogenesis->Reduced_Glucose Reduced by Inhibition

References

The Crimson Enigma: Unraveling the Biosynthesis of Laccaic Acid A in Kerria lacca

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The vibrant crimson pigment, laccaic acid A, a polyketide of significant commercial and historical importance, has long been associated with the lac insect, Kerria lacca. For centuries, the origin of this complex molecule remained an enigma. Recent groundbreaking research has overturned the long-held belief that the insect itself is the producer, revealing instead a fascinating case of symbiotic biosynthesis. This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway, highlighting the pivotal role of a yeast-like endosymbiont. It details the proposed enzymatic steps, presents available quantitative data, outlines key experimental protocols for studying this unique system, and provides visual representations of the core pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals interested in polyketide biosynthesis, insect-symbiont interactions, and the discovery of novel bioactive compounds.

Introduction

Laccaic acids are a group of anthraquinone-based pigments responsible for the characteristic red color of lac dye, a natural colorant with a rich history of use in textiles, food, and cosmetics.[1] this compound is a major component of this dye, derived from the resinous secretions of the lac insect, Kerria lacca.[2] These pigments belong to the polyketide family of natural products, a diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial and anticancer properties.[1][3]

For decades, the biosynthesis of laccaic acids was presumed to occur within the lac insect. However, the absence of identifiable polyketide synthase (PKS) genes in the insect's genome presented a significant scientific puzzle.[1] A recent paradigm shift in our understanding has revealed that the true architect of this compound is a transovarially transmitted, yeast-like symbiont (YLS) residing within the insect.[1][4] This discovery has profound implications for the study of insect-microbe symbiosis and opens new avenues for the biotechnological production of these valuable compounds.

This guide will delve into the core of this symbiotic biosynthetic pathway, providing a technical overview for researchers.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from simple metabolic precursors and involves a key polyketide synthase enzyme complex within the yeast-like symbiont of Kerria lacca. The proposed pathway can be divided into two main stages: the formation of the anthraquinone core and its subsequent modification.

Formation of the Polyketide Backbone and Anthraquinone Core

The biosynthesis is believed to initiate with the condensation of acetyl-CoA and malonyl-CoA units, a hallmark of polyketide synthesis.[2] It is proposed that a type II polyketide synthase (PKS) is the key enzyme responsible for the iterative condensation of these precursors to form a poly-β-keto chain.[2] This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold.[2]

Laccaic acid D, a simpler anthraquinone derivative, has been identified as a likely common precursor for the other laccaic acids, including this compound.[2][5] The formation of this precursor is a critical juncture in the pathway.

Tailoring Reactions: The Path to this compound

Following the formation of the laccaic acid D core, a series of "tailoring" enzymatic modifications occur to yield the final this compound molecule. These modifications are crucial for the final structure and properties of the pigment. While the exact sequence and enzymes are still under investigation, the key transformation involves the attachment of a side chain derived from the amino acid tyrosine.[1]

The yeast-like symbiont has been found to possess the complete genetic machinery for de novo tyrosine biosynthesis, a capability the lac insect host lacks.[1][4] This underscores the critical role of the symbiont in providing all the necessary building blocks for the final pigment. The proposed subsequent steps include:

  • Hydroxylation and other modifications of the anthraquinone core.

  • Conjugation of a tyrosine-derived moiety to the core. The exact nature of the activated tyrosine derivative and the conjugating enzyme are yet to be fully elucidated.

The overall proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Pathway cluster_PKS Polyketide Backbone Synthesis (Type II PKS) cluster_Tyrosine Tyrosine Biosynthesis cluster_Tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Poly-beta-keto_chain Poly-β-keto chain Acetyl-CoA->Poly-beta-keto_chain Starter unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Poly-beta-keto_chain Extender units Laccaic_Acid_D_Core Laccaic Acid D Core (Anthraquinone) Poly-beta-keto_chain->Laccaic_Acid_D_Core Cyclization & Aromatization Laccaic_Acid_A This compound Laccaic_Acid_D_Core->Laccaic_Acid_A Conjugation Shikimate_Pathway Shikimate Pathway Precursors Tyrosine Tyrosine Shikimate_Pathway->Tyrosine Tyrosine_Derivative Activated Tyrosine Derivative Tyrosine->Tyrosine_Derivative Tyrosine_Derivative->Laccaic_Acid_A

Proposed biosynthetic pathway of this compound in the YLS of K. lacca.

Quantitative Data

The recent discovery of the symbiont's role in laccaic acid biosynthesis means that detailed quantitative data on pathway intermediates and enzyme kinetics are still emerging. However, some key quantitative findings have been reported.

A study using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) has identified and characterized several laccaic acids from Kerria species. The retention times and mass-to-charge ratios from this study are summarized below.

CompoundRetention Time (min)[M-H]- (m/z)
This compound20.10536
Laccaic Acid B19.72495
Laccaic Acid C16.37538
Laccaic Acid E16.64494
Table 1: HPLC-MS data for laccaic acids from Kerria sp.[6]

Furthermore, a metabolomic analysis revealed a 23-fold higher relative concentration of tyrosine in adult female K. lacca compared to their phloem sap diet, highlighting the symbiont's significant contribution of this crucial precursor.[1]

It is important to note that absolute quantitative data for the biosynthetic intermediates and the kinetic parameters of the involved enzymes (e.g., Km, Vmax for the PKS) have not yet been published.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound has relied on a combination of modern molecular and analytical techniques. Below are detailed representative protocols for the key experiments.

Isolation of Endosymbionts from Kerria lacca

This protocol describes a general method for isolating culturable endosymbionts. It is important to note that the yeast-like symbiont responsible for laccaic acid synthesis has been reported as unculturable in vitro.[1] Therefore, this protocol is more suited for isolating bacterial endosymbionts but can be adapted for attempts to culture the YLS or for downstream molecular analysis where pure cultures are not strictly necessary (e.g., DNA extraction from a mixed microbial pellet).

Materials:

  • Adult female Kerria lacca insects

  • 70% (v/v) ethanol

  • Sterile peptone water or insect saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile pestles for microcentrifuge tubes

  • Nutrient Agar (NA) plates (or specialized fungal growth media like Potato Dextrose Agar)

  • Incubator

Procedure:

  • Surface sterilize the adult female insects by washing them in 70% ethanol for 1-2 minutes, followed by three rinses in sterile distilled water.

  • Aseptically place individual insects into sterile 1.5 mL microcentrifuge tubes containing 500 µL of sterile peptone water or insect saline.

  • Thoroughly crush the insects using a sterile pestle.

  • Create a serial dilution of the resulting suspension in sterile peptone water.

  • Plate 100 µL of each dilution onto NA plates (or other suitable growth media).

  • Incubate the plates at 37°C (for bacteria) or 25-28°C (for fungi) for 24-72 hours.

  • Isolate individual colonies based on morphology for further characterization.[7]

Symbiont Isolation Workflow Start Start Collect_Insects Collect Adult Female Kerria lacca Start->Collect_Insects Surface_Sterilize Surface Sterilize (70% Ethanol, H2O rinses) Collect_Insects->Surface_Sterilize Homogenize Homogenize in Sterile Saline Surface_Sterilize->Homogenize Serial_Dilute Perform Serial Dilutions Homogenize->Serial_Dilute Plate_Culture Plate on Nutrient Agar Serial_Dilute->Plate_Culture Incubate Incubate at 25-37°C Plate_Culture->Incubate Isolate_Colonies Isolate Individual Colonies Incubate->Isolate_Colonies End End Isolate_Colonies->End

Workflow for the isolation of culturable endosymbionts from K. lacca.
Metabolomic Analysis of Laccaic Acids

This protocol provides a representative workflow for the analysis of laccaic acids and their precursors in K. lacca using Liquid Chromatography-Mass Spectrometry (LC-MS), based on general entometabolomics procedures.

Materials:

  • Kerria lacca insects (e.g., control vs. fungicide-treated)

  • Liquid nitrogen

  • 80% (v/v) methanol (pre-chilled to -20°C)

  • Sterile 1.5 mL microcentrifuge tubes

  • Bead beater and sterile beads

  • Centrifuge (refrigerated)

  • LC-MS grade water, acetonitrile, and formic acid

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Quenching and Extraction:

    • Flash-freeze whole insects or dissected tissues in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in pre-chilled 80% methanol using a bead beater.

    • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

    • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

    • Inject the sample into the HPLC system.

    • Separate the metabolites on a C18 column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Analyze the eluent using the mass spectrometer in negative ion mode to detect the deprotonated molecules [M-H]- of the laccaic acids.

    • Identify compounds by comparing their retention times and accurate mass-to-charge ratios with authentic standards or literature data.[6]

  • Data Analysis:

    • Process the raw data using appropriate software to perform peak picking, alignment, and integration.

    • Use statistical analysis (e.g., t-tests, PCA) to identify significant differences in metabolite levels between experimental groups.

Gene Expression Analysis in the Yeast-Like Symbiont

This protocol outlines a general method for quantifying the expression of biosynthetic genes in the unculturable yeast-like symbiont using quantitative real-time PCR (qPCR).

Materials:

  • Kerria lacca insects (control vs. experimental condition)

  • RNA extraction kit suitable for yeast/fungi and insect tissues

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Real-time PCR instrument

  • Primers specific for the target symbiont genes (e.g., PKS genes) and a reference gene.

Procedure:

  • RNA Extraction:

    • Extract total RNA from whole insects or specific tissues known to harbor the symbiont (e.g., ovaries) using a suitable kit, including a bead-beating step to lyse the yeast cells.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.

Conclusion and Future Directions

The discovery that a yeast-like symbiont is responsible for the biosynthesis of this compound in Kerria lacca represents a major advancement in our understanding of this commercially important natural product. This symbiotic relationship highlights the vast and often untapped metabolic potential of microbial partners in insects.

While the overall pathway has been proposed, significant research is still required to fully elucidate the enzymatic machinery. Future research should focus on:

  • Functional characterization of the PKS: Heterologous expression of the symbiont's PKS genes in a model organism (e.g., Saccharomyces cerevisiae) would allow for detailed biochemical characterization of the enzyme's activity, substrate specificity, and product profile.

  • Identification of tailoring enzymes: A combination of transcriptomics and proteomics can be used to identify the specific enzymes responsible for the modifications of the laccaic acid D core.

  • Regulatory mechanisms: Investigating the signaling and regulatory networks between the lac insect and its symbiont will be crucial to understand how pigment production is controlled.

  • Biotechnological applications: The identification of the complete biosynthetic gene cluster opens the door for metabolic engineering and synthetic biology approaches to produce this compound and novel derivatives in heterologous hosts, providing a sustainable alternative to extraction from the insect.

This technical guide provides a foundation for researchers to delve into this exciting field. The continued exploration of the Kerria lacca symbiosis is poised to yield not only a deeper understanding of polyketide biosynthesis but also new opportunities for the development of valuable natural products.

References

The Crimson Alliance: A Technical Guide to the Chemical Structure and Isomers of Laccaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acid, a complex mixture of anthraquinone derivatives, is the principal coloring component of lac dye, a natural resin secreted by the insect Kerria lacca. Comprising at least five distinct isomers, designated Laccaic acid A, B, C, D, and E, this family of compounds presents a rich tapestry of chemical diversity and biological activity. This technical guide provides an in-depth exploration of the chemical structures and isomeric variations of Laccaic acid. It offers a comprehensive summary of their physicochemical properties, detailed experimental protocols for their isolation and characterization, and a visualization of the key signaling pathway modulated by this compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Isomers

Laccaic acids are a group of substituted 2-phenylanthraquinone-1,2-dicarboxylic acids. The core structure consists of a planar anthraquinone system with a phenyl group at the 2-position and two carboxylic acid groups at the 1 and 2 positions of the anthraquinone core. The isomers primarily differ in the substituent on the phenyl ring.[1][2] this compound is the major component of the dye complex.[2][3]

The chemical structures of the five main isomers of Laccaic acid are presented below:

Diagram 1: Chemical Structures of Laccaic Acid Isomers

laccaic_acid_isomers cluster_A This compound cluster_B Laccaic Acid B cluster_C Laccaic Acid C cluster_D Laccaic Acid D (Xanthokermesic acid) cluster_E Laccaic Acid E A A B B C C D D E E

Figure 1: Chemical structures of Laccaic acid isomers A, B, C, D, and E.

Physicochemical Properties of Laccaic Acid Isomers

The distinct side chains of the Laccaic acid isomers result in variations in their physicochemical properties, which are crucial for their separation, identification, and biological activity. A summary of these properties is provided in the table below.

PropertyThis compoundLaccaic Acid BLaccaic Acid CLaccaic Acid DLaccaic Acid E
IUPAC Name 7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid[1]3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid[4]7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid[5]7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid[6]
Molecular Formula C₂₆H₁₉NO₁₂[7]C₂₄H₁₆O₁₂[4]C₂₅H₁₇NO₁₃[8]C₁₆H₁₀O₇[5]C₂₄H₁₇NO₁₁[6]
Molecular Weight ( g/mol ) 537.43[9]496.38[7]539.40[7]314.25[10]495.40[6]
Appearance Red platelets from methanol[7]Red needles from methanol[7]Dark red needles from methanol[7]Yellow needles from water[7]Not specified
CAS Number 15979-35-8[1]17249-00-2[11]Not readily available18499-84-8[10]14597-16-1

Experimental Protocols

Isolation of Laccaic Acids from Stick Lac

The following protocol outlines a general procedure for the extraction and fractionation of laccaic acids from their natural source.

isolation_workflow start Stick Lac (from Kerria lacca) powder Powdering start->powder extraction Aqueous Extraction (Deionized water, 60°C, 1h) powder->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration crude_extract Crude Lac Dye Extract concentration->crude_extract fractionation Solvent Fractionation crude_extract->fractionation pet_ether Petroleum Ether (removes non-polar impurities) fractionation->pet_ether Sequential Extraction chloroform Chloroform Fraction fractionation->chloroform ethyl_acetate Ethyl Acetate Fraction (Enriched in this compound) fractionation->ethyl_acetate water Aqueous Fraction fractionation->water hplc Preparative HPLC ethyl_acetate->hplc isomers Isolated Laccaic Acid Isomers (A, B, D, etc.) hplc->isomers

Figure 2: General workflow for the isolation and purification of Laccaic acid isomers.

Methodology:

  • Extraction: Powdered stick lac is extracted with deionized water at 60°C for 1 hour.[1] The aqueous solution is then filtered and concentrated under reduced pressure to yield a crude lac dye extract.[1]

  • Fractionation: The crude extract is subjected to sequential solvent extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate the components based on their solubility.[12][13] this compound is often enriched in the ethyl acetate fraction.[12]

  • Chromatographic Purification: The enriched fractions are further purified using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A validated preparative HPLC method for the separation of Laccaic acids A, B, and D has been reported.[3]

  • Instrumentation: A preparative HPLC system equipped with a photodiode array (PDA) detector.[3]

  • Column: Inertsil ODS-3 reverse-phase C18 column.[3]

  • Mobile Phase:

    • Solvent A: Methanol:acetonitrile (85:15)[3]

    • Solvent B: 0.15% perchloric acid in water[3]

  • Elution: A gradient run with a total runtime of 33 minutes.[3]

  • Flow Rate: 15 mL/min[3]

  • Detection: PDA detector set between 275 nm and 410 nm.[3]

  • Fraction Collection: Time-based fraction collection allows for the isolation of individual isomers.[3]

Structural Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of Laccaic acid isomers.

  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as DMSO-d₆, which helps to prevent aggregation.[14]

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra are acquired. The field strength of the spectrometer should be reported for each spectrum.[15] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).[11]

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the isomers.

  • Ionization: Electrospray ionization (ESI) is a common technique used for Laccaic acids.[12][16]

  • Analysis: High-resolution mass spectrometry (e.g., QToF-MS) provides accurate mass measurements.[16] Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the precursor ions, aiding in the differentiation of isomers.[17][18]

Biological Activity and Signaling Pathway

This compound has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.[1][4] This inhibition is competitive with the DNA substrate.[1][7]

Diagram 3: this compound Signaling Pathway

dnmt1_inhibition cluster_pathway Epigenetic Regulation cluster_synergy Synergistic Effect LCA This compound DNMT1 DNMT1 (DNA Methyltransferase 1) LCA->DNMT1 Inhibits synergy_node This compound and 5-aza-2'-deoxycytidine show synergistic effects in reactivating silenced tumor suppressor genes. DNA_methylation DNA Methylation DNMT1->DNA_methylation Catalyzes gene_silencing Tumor Suppressor Gene Silencing DNA_methylation->gene_silencing Leads to cancer_progression Cancer Progression gene_silencing->cancer_progression Contributes to five_aza 5-aza-2'-deoxycytidine five_aza->DNMT1 Inhibits (indirectly)

References

Laccaic Acid A as a DNMT1 Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, a critical epigenetic modification frequently dysregulated in cancer. The aberrant hypermethylation of tumor suppressor genes by DNMT1 contributes to oncogenesis, making it a prime target for therapeutic intervention. Laccaic acid A, a natural anthraquinone compound, has emerged as a potent and specific inhibitor of DNMT1. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its direct, DNA-competitive inhibition of DNMT1. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize its activity, and includes visualizations of the relevant pathways and experimental workflows.

Core Mechanism of Action: DNA-Competitive Inhibition

This compound functions as a direct inhibitor of DNMT1.[1][2][3][4][5] Extensive kinetic studies have revealed that it acts as a DNA-competitive inhibitor, meaning it directly competes with the DNA substrate for binding to the active site of DNMT1.[1][3][4] This mode of action is distinct from nucleoside analogs like 5-aza-2'-deoxycytidine, which require incorporation into the DNA to exert their inhibitory effect. The inhibition by this compound is reversible and not dependent on the formation of a covalent bond with the enzyme.

The proposed mechanism involves this compound occupying the DNA binding pocket of DNMT1, thereby preventing the enzyme from accessing its hemimethylated DNA substrate. This direct blockade of the active site effectively halts the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the cytosine residue on the DNA. Interestingly, kinetic analyses have shown that Lacca-ic acid A exhibits mixed inhibition with respect to SAM, suggesting that its binding may also influence the affinity of the enzyme for its methyl donor cofactor.

Signaling Pathway of DNMT1 Inhibition by this compound

DNMT1_Inhibition DNMT1 Inhibition by this compound cluster_normal Normal DNA Methylation cluster_inhibition Inhibition by this compound DNMT1 DNMT1 SAH S-adenosylhomocysteine (SAH) DNMT1->SAH produces Me_DNA Fully Methylated DNA DNMT1->Me_DNA Methylation DNA Hemimethylated DNA DNA->DNMT1 SAM S-adenosylmethionine (SAM) SAM->DNMT1 DNMT1_i DNMT1 Laccaic_Acid_A This compound Laccaic_Acid_A->DNMT1_i Binds to active site DNA_i Hemimethylated DNA DNA_i->DNMT1_i Binding blocked

Caption: Mechanism of DNMT1 inhibition by this compound.

Quantitative Data on DNMT1 Inhibition

Several studies have quantified the inhibitory potency of this compound against different constructs of the DNMT1 enzyme. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

ParameterDNMT1 ConstructValueReference
Ki Activated DNMT1 (621–1600)310 ± 80 nM[1]
IC50 Activated DNMT1 (621–1600)650 ± 40 nM[1]
IC50 RFTS-containing DNMT1 (351–1600)19.1 ± 1.7 µM[1]

Note: The activated form of DNMT1 (621–1600) lacks the N-terminal regulatory Replication Foci Targeting Sequence (RFTS) domain, which autoinhibits the enzyme. The higher IC50 value for the RFTS-containing construct is expected due to the need to displace this inhibitory domain.

Experimental Protocols

Fluorogenic Endonuclease-Coupled DNA Methylation Assay

This continuous, real-time assay is a primary method for determining DNMT1 activity and inhibition.

Principle: A hairpin oligonucleotide substrate contains a hemimethylated CpG site within a restriction enzyme recognition sequence. The ends of the hairpin are labeled with a fluorophore and a quencher. Upon methylation of the hemimethylated site by DNMT1, a methylation-sensitive restriction endonuclease can cleave the now fully methylated recognition site. This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to DNMT1 activity.

Experimental Workflow:

assay_workflow Fluorogenic Endonuclease-Coupled DNMT1 Assay cluster_workflow Assay Workflow start Start reagents Prepare reaction mix: - DNMT1 - Hemimethylated DNA substrate - SAM - Methylation-sensitive endonuclease - this compound (or vehicle) start->reagents incubate Incubate at 37°C reagents->incubate measure Measure fluorescence over time incubate->measure analyze Analyze data: - Calculate initial velocity - Determine % inhibition - Calculate IC50/Ki measure->analyze end End analyze->end

Caption: Workflow for the DNMT1 inhibition assay.

Detailed Protocol:

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/ml BSA).

  • Reagents:

    • DNMT1: Use a purified, active form of DNMT1 (e.g., the truncated 621-1600 construct for higher activity).

    • DNA Substrate: A hairpin oligonucleotide with a single hemimethylated CpG site within a restriction site (e.g., for HpaII, the sequence would be 5'-...C(5mC)GG...-3' paired with 5'-...CCGG...-3'). The 5' and 3' ends are labeled with a compatible fluorophore/quencher pair (e.g., FAM/BHQ-1).

    • S-adenosylmethionine (SAM): The methyl donor cofactor.

    • Methylation-sensitive Restriction Endonuclease: An enzyme that specifically cleaves the fully methylated recognition site (e.g., HpaII).

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the reaction buffer.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Add the DNA substrate, SAM, and the restriction endonuclease.

    • Add this compound at various concentrations to the test wells and the corresponding vehicle control (e.g., DMSO) to the control wells.

    • Initiate the reaction by adding DNMT1.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FAM) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each reaction.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot percent inhibition versus this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the DNA substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cell-Based Assays: Gene Reactivation in MCF-7 Breast Cancer Cells

This compound has been shown to reactivate the expression of methylation-silenced tumor suppressor genes in MCF-7 breast cancer cells, often in synergy with 5-aza-2'-deoxycytidine.

Cell Culture and Treatment:

  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed MCF-7 cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, 5-aza-2'-deoxycytidine, or a combination of both. Include a vehicle-treated control group.

    • The treatment duration can vary, but a period of 72 to 96 hours is often used to allow for changes in DNA methylation and gene expression.

Gene Expression Analysis (qRT-PCR):

  • RNA Isolation: After treatment, harvest the cells and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the tumor suppressor genes of interest (e.g., p16, RARB, CDH1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Run the PCR on a real-time PCR system.

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated groups compared to the control group.

Logical Relationship of Experimental Findings

logical_relationship Logical Flow of Experimental Evidence cluster_flow From In Vitro to Cellular Effects in_vitro_assay Fluorogenic DNMT1 Assay inhibition_data Determination of Ki and IC50 values in_vitro_assay->inhibition_data mechanism Competitive Inhibition with DNA established inhibition_data->mechanism conclusion This compound is a potent, DNA-competitive DNMT1 inhibitor with cellular efficacy mechanism->conclusion cell_culture MCF-7 Cell Treatment gene_expression qRT-PCR for Tumor Suppressor Genes cell_culture->gene_expression reactivation Reactivation of Silenced Genes Observed gene_expression->reactivation synergy Synergistic Effect with 5-aza-2'-dC Confirmed gene_expression->synergy reactivation->conclusion synergy->conclusion

Caption: Logical flow of experimental evidence for this compound's mechanism.

Conclusion

This compound is a well-characterized, potent, and direct inhibitor of DNMT1. Its mechanism of action, primarily through competitive inhibition with the DNA substrate, offers a distinct advantage over existing nucleoside analog inhibitors. The ability of this compound to reactivate methylation-silenced tumor suppressor genes in cancer cells, both alone and in synergy with other demethylating agents, underscores its potential as a lead compound for the development of novel epigenetic therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as next-generation DNMT1 inhibitors for cancer treatment.

References

A Comprehensive Technical Guide to the Biological Activities of Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acid A, a prominent member of the anthraquinone family of natural pigments, has garnered significant scientific interest owing to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound, with a primary focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The document summarizes key quantitative data, details experimental methodologies for the evaluation of its biological activities, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a natural anthraquinone derivative and a major constituent of lac dye, which is produced from the resinous secretions of the insect Kerria lacca. Structurally similar to several known therapeutic agents, this compound has emerged as a promising candidate for drug development. Its biological activities are attributed to its unique chemical structure, which enables it to interact with various cellular targets and modulate key signaling pathways implicated in a range of pathological conditions. This guide provides a detailed overview of the current scientific understanding of the biological activities of this compound.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. Its primary mechanism of action involves the direct inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation, leading to the reactivation of tumor suppressor genes. Furthermore, it induces apoptosis and inhibits cancer cell proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of this compound has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) being key metrics.

Cell Line Assay Type Parameter Value Reference
MDA-MB-231MTT AssayIC50< 100 nM[1]
MCF-7DNMT1 AssayKi310 nM[2][3]
Various LeukemiaSRB AssayGI50< 10 µg/mL (for lac dye)[4]
SiHaSRB AssayGI50< 10 µg/mL (for lac dye)[4]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm.

This assay measures the inhibition of DNMT1 activity by monitoring the methylation of a DNA substrate.[3]

  • Reaction Mixture: Prepare a reaction mixture containing DNMT1 enzyme, a fluorogenic DNA substrate, and S-adenosylmethionine (SAM) in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture to allow the methylation reaction to proceed.

  • Endonuclease Digestion: Add a methylation-sensitive restriction endonuclease that cleaves the unmethylated DNA substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity to determine the extent of methylation and, consequently, the inhibitory activity of this compound.

  • Data Analysis: Calculate the Ki value from the inhibition data.

Signaling Pathways in Anticancer Activity

This compound is a direct and competitive inhibitor of DNMT1.[2][3] By inhibiting DNMT1, it prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression and subsequent suppression of tumor growth.

DNMT1_Inhibition Laccaic_A This compound DNMT1 DNMT1 Laccaic_A->DNMT1 Inhibits DNA_Methylation DNA Methylation (Hypermethylation of Tumor Suppressor Genes) DNMT1->DNA_Methylation Tumor_Suppressor_Genes Tumor Suppressor Gene Silencing DNA_Methylation->Tumor_Suppressor_Genes Tumor_Growth Tumor Growth and Proliferation Tumor_Suppressor_Genes->Tumor_Growth

Inhibition of DNMT1 signaling pathway by this compound.

This compound has been shown to induce apoptosis in cancer cells, a process of programmed cell death that is crucial for eliminating malignant cells. The exact mechanism of apoptosis induction by this compound is still under investigation but is thought to be linked to its ability to reactivate silenced pro-apoptotic genes through DNMT1 inhibition.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cancer and inflammatory disorders.

Quantitative Antioxidant Activity Data
Assay Type Parameter Value Reference
DPPH Radical Scavenging AssayEC500.38 mg/mL (for laccaic acids)[5]
Inhibition of Lipid Peroxidation% Inhibition29.9% (for laccaic acids)[5]
Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often using a model system like linoleic acid emulsion.

  • Reaction Mixture: Prepare a reaction mixture containing a lipid source (e.g., linoleic acid emulsion), a pro-oxidant (e.g., Fe²⁺), and the test compound (this compound) in a suitable buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement of Peroxidation Products: Measure the formation of lipid peroxidation products, such as malondialdehyde (MDA), using the thiobarbituric acid reactive substances (TBARS) method.

  • Absorbance Reading: Measure the absorbance of the resulting colored complex at 532 nm.

  • Calculation: Calculate the percentage of inhibition of lipid peroxidation.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, which are likely mediated through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. While specific quantitative data for this compound is limited, its structural analogs and related anthraquinones are known to exert anti-inflammatory effects.

Signaling Pathways in Anti-inflammatory Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (p50/p65) NFkB_IkB->NFkB_active IκB Degradation Laccaic_A This compound Laccaic_A->IKK Inhibits? DNA DNA NFkB_active->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Activates

Hypothesized inhibition of the NF-κB pathway by this compound.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data
Microorganism Assay Type Parameter Value Reference
Escherichia coliWell Diffusion AssayZone of Inhibition (mm)15[2]
Staphylococcus aureusWell Diffusion AssayZone of Inhibition (mm)18[2]
Experimental Protocol

This assay is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

  • Microbial Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Preparation: Pour molten nutrient agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of a solution of this compound to the wells.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around the wells.

Other Potential Biological Activities

Preliminary research and the activities of structurally similar compounds suggest that this compound may possess other biological activities that warrant further investigation, including:

  • Anti-angiogenic Activity: The inhibition of new blood vessel formation is a key strategy in cancer therapy.

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of this compound suggest its potential in mitigating neurodegenerative diseases.

Conclusion and Future Directions

This compound is a natural compound with a remarkable spectrum of biological activities, making it a highly promising candidate for the development of novel therapeutics. Its potent anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, coupled with a well-defined mechanism of action in some cases, provide a strong foundation for further preclinical and clinical investigation.

Future research should focus on:

  • In vivo efficacy studies: To validate the in vitro findings in animal models of various diseases.

  • Pharmacokinetic and toxicological profiling: To assess its safety and bioavailability.

  • Structure-activity relationship (SAR) studies: To optimize its therapeutic potential through chemical modification.

  • Elucidation of detailed molecular mechanisms: To fully understand its interactions with various cellular targets and signaling pathways.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

The Crimson Legacy: A Technical Guide to the Discovery and History of Laccaic Acid A as a Natural Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Laccaic acid A, the principal coloring component of lac dye. It details the historical significance of this natural colorant, the scientific journey of its discovery and characterization, and the modern understanding of its biological origins. This document offers a comprehensive resource, including detailed experimental protocols for its extraction, purification, and application, alongside a compilation of its physicochemical and spectroscopic properties.

A History Steeped in Color: From Ancient Textiles to Modern Science

The use of lac dye, a vibrant red colorant, spans millennia, with its origins rooted in the ancient traditions of Asia.[1][2] Secreted by the female lac insect, Kerria lacca, this resinous substance has been a prized commodity for dyeing textiles, particularly silk and wool, as well as for use in cosmetics and as a food colorant.[1][3] Historical records, including mentions by the Roman writer Claudius Aelianus as early as 250 AD, attest to its long-standing importance.[3] The name itself, derived from the Sanskrit "laksha," meaning one hundred thousand, reflects the vast number of insects required to produce a significant amount of dye.[4]

For centuries, the intricate process of lac dye production was a well-guarded art. The sticklac, resinous branches encrusted with the insect secretions, was harvested and processed to extract the water-soluble red dye.[5] The resulting color, ranging from a brilliant crimson to deeper purplish hues, was highly valued for its lightfastness on protein fibers.[1][3]

Unraveling the Molecular Structure and Biosynthesis

The primary chromophore of lac dye was identified as a complex of anthraquinone derivatives, collectively known as laccaic acids.[5] Among these, this compound is the most abundant and is primarily responsible for the characteristic red color.[6] Its intricate chemical structure, 7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid, was elucidated through modern spectroscopic techniques.[4]

A groundbreaking discovery in recent years has shifted the understanding of laccaic acid's origin. For a long time, it was believed that the lac insect itself produced the pigment. However, research from the Indian Institute of Science has revealed that the synthesis of laccaic acid is, in fact, carried out by a symbiotic, yeast-like fungus residing within the insect.[5][7] This fungus possesses the necessary genetic pathways to produce the pigment, a capability the insect itself lacks.[5][7] This symbiotic relationship highlights a fascinating aspect of natural product biosynthesis.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the properties of this compound is crucial for its application and further research. The following tables summarize key quantitative data.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₂₆H₁₉NO₁₂[4]
Molar Mass537.44 g/mol [4]
Density1.7 ± 0.1 g/cm³[3]
SolubilitySlightly soluble in water, ethanol, and propylene glycol. Easily soluble in alkali.[7]
pKa6.3[8]
pH SensitivityOrange-yellow (< 4.5), Orange-red (4.5-5.5), Purplish-red (> 5.5)[7]
Spectroscopic Data
TechniqueWavelength (nm) / Wavenumber (cm⁻¹)Source
UV-Vis (Acidic)488[8]
UV-Vis (Alkaline)528[8]
FT-IR (Key Peaks)1700-1650 (C=O of amide and carboxylic acid), 1463 (ring stretching coupled to hydroxyl in-plane bending)[9]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and application of this compound.

Extraction of Lac Dye from Sticklac

This protocol describes a conventional aqueous extraction method.

  • Preparation of Sticklac: Grind raw sticklac into a fine powder.

  • Aqueous Extraction:

    • Suspend the powdered sticklac in deionized water at a solid-to-liquid ratio of 1:25.

    • Heat the suspension to 60°C and maintain for 1 hour with constant stirring.[4]

  • Filtration: Filter the aqueous solution to remove the insoluble resin and insect debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lac dye extract.[4]

  • Acid Precipitation:

    • Acidify the concentrated extract with a dilute acid (e.g., 0.1% HCl) to precipitate the laccaic acids.[10]

    • Allow the precipitate to settle.

  • Calcium Salt Formation:

    • Treat the mixed filtrate with calcium carbonate until the supernatant becomes colorless, forming the calcium salt of the lac dye.[10]

    • Collect the calcium salt precipitate by filtration and wash repeatedly with water.[10]

  • Crystallization:

    • Suspend the cold calcium salt in water and acidify.

    • Leave the suspension at room temperature for several days to allow for the crystallization of the lac dye.[10]

Microwave-Assisted Extraction (MAE) of Laccaic Acid

MAE offers a more rapid and efficient extraction method.

  • Sample Preparation: Use 4 g of powdered crude lac dye.[11]

  • Solvent System: Prepare an acidic aqueous solution.

  • Extraction Parameters:

    • Combine the lac powder with 100 mL of the acidic solvent (1:25 solid-to-liquid ratio).[11]

    • Subject the mixture to microwave irradiation at high power for 5 minutes.[11]

  • Post-Extraction:

    • Filter the mixture to obtain the extract.

    • The resulting extract can be used directly for dyeing.

Purification of this compound by Preparative HPLC

This method allows for the isolation of high-purity this compound.

  • Chromatographic System:

    • Column: Inertsil ODS-3 reverse-phase C18 column.

    • Mobile Phase A: Methanol:acetonitrile (85:15).

    • Mobile Phase B: 0.15% perchloric acid in water.

    • Detection: PDA detector set between 275 nm and 410 nm.

  • Gradient Elution:

    • Develop a suitable gradient program with a total runtime of approximately 33 minutes.

    • Set the flow rate to 15 mL/min.

  • Fraction Collection:

    • Collect fractions based on the elution profile, with this compound typically having a retention time of around 15.19 minutes under these conditions.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions using a rotary evaporator.

    • Lyophilize the sample to obtain pure, dry this compound.

Dyeing of Wool with this compound

This protocol outlines the pre-mordanting and dyeing process for wool fibers.

  • Scouring of Wool: Wash the wool yarn or fabric with a neutral detergent to remove any impurities.

  • Pre-mordanting with Alum:

    • Prepare a mordant bath with alum (potassium aluminum sulfate) at a concentration of 8-20% of the dry weight of the wool.[1]

    • Dissolve the alum in hot water and then add it to a larger pot of water sufficient to cover the wool.

    • Introduce the wet, scoured wool to the mordant bath.

    • Slowly heat the bath to a simmer (around 80-90°C) and maintain for 1 hour.[1]

    • Allow the wool to cool in the mordant bath.

  • Dye Bath Preparation:

    • Prepare a dye bath with the extracted lac dye. The concentration will depend on the desired shade intensity.

  • Dyeing Process:

    • Introduce the mordanted, wet wool into the dye bath.

    • Slowly heat the dye bath to 75°C and maintain this temperature for 65 minutes, stirring occasionally.[11]

  • Rinsing and Drying:

    • After dyeing, remove the wool from the dye bath and rinse with water until the water runs clear.

    • Gently squeeze out excess water and air dry.

Visualizing the Workflow and Historical Context

The following diagrams, generated using Graphviz, illustrate key aspects of the discovery and utilization of this compound.

Laccaic_Acid_A_Historical_Timeline cluster_ancient Ancient Use cluster_roman Early Documentation cluster_decline Decline in Use cluster_structure Chemical Elucidation cluster_biosynthesis Modern Discovery Ancient Times Ancient Times 250 AD 250 AD Use in traditional textiles and cosmetics in Asia Use in traditional textiles and cosmetics in Asia Ancient Times->Use in traditional textiles and cosmetics in Asia 19th Century 19th Century Mentioned by Claudius Aelianus Mentioned by Claudius Aelianus 250 AD->Mentioned by Claudius Aelianus 20th Century 20th Century Competition from synthetic dyes Competition from synthetic dyes 19th Century->Competition from synthetic dyes 21st Century 21st Century Identification as an anthraquinone derivative Identification as an anthraquinone derivative 20th Century->Identification as an anthraquinone derivative Discovery of symbiotic fungus as the true producer of this compound Discovery of symbiotic fungus as the true producer of this compound 21st Century->Discovery of symbiotic fungus as the true producer of this compound Elucidation of the chemical structure of this compound Elucidation of the chemical structure of this compound Identification as an anthraquinone derivative->Elucidation of the chemical structure of this compound

Caption: Historical timeline of the discovery and use of this compound.

Laccaic_Acid_A_Extraction_and_Purification_Workflow Sticklac Sticklac Grinding Grinding Sticklac->Grinding Aqueous Extraction Aqueous Extraction Grinding->Aqueous Extraction Filtration Filtration Aqueous Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Purification Purification Crude Extract->Purification Preparative HPLC Preparative HPLC Purification->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for the extraction and purification of this compound.

Conclusion and Future Perspectives

This compound represents a fascinating intersection of history, biology, and chemistry. From its ancient roots as a traditional dye to its modern-day elucidation and the surprising discovery of its fungal origin, it continues to be a subject of scientific interest. The detailed protocols and compiled data in this guide provide a valuable resource for researchers exploring its potential in various fields, including natural product chemistry, materials science, and drug development. Further research into the enzymatic pathways of its biosynthesis in the symbiotic fungus could open new avenues for its sustainable production and the discovery of novel bioactive compounds.

References

Preliminary Safety and Toxicity Profile of Laccaic Acid A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of preliminary toxicity and safety studies conducted on Laccaic acid A, a natural anthraquinone dye. The information is compiled from a range of in vitro and in vivo studies, offering critical data for the ongoing evaluation of its potential applications in the pharmaceutical and food industries.

Executive Summary

This compound is the primary coloring component of lac dye, a natural colorant derived from the insect Kerria lacca.[1] Nonclinical safety evaluations of lac dye, where this compound is the most abundant isomer, have been conducted to assess its systemic and genetic toxicity.[1][2] These preliminary studies, encompassing acute, sub-acute, and chronic exposure, as well as genotoxicity and antigenicity, provide a foundational understanding of the safety profile of lac dye and, by extension, its main constituent, this compound. The collective evidence suggests a low level of toxicity, though some studies point towards a potential for tumor promotion at high concentrations, warranting further investigation.[3][4]

Acute Oral Toxicity

Acute oral toxicity studies are fundamental in establishing the immediate safety profile of a substance following a single high-dose exposure.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 420)

An acute oral toxicity study for lac dye was conducted in Sprague-Dawley (SD) rats in accordance with OECD test guideline No. 420.[5]

  • Test Animals: Healthy, young adult Sprague-Dawley rats (male and female).

  • Acclimatization: Animals were acclimated for a week prior to the study.[5]

  • Vehicle: The test substance, highly purified lac dye (LD), was suspended in distilled water (ddH₂O).[1][5]

  • Dosage and Administration: A single dose of LD was administered via oral gavage at concentrations of 1250, 2500, or 5000 mg/kg body weight (BW). The control group received the vehicle alone.[5]

  • Observation Period: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.[2][5]

  • Necropsy: At the end of the observation period, all animals were subjected to a gross necropsy to identify any noticeable lesions.[5]

Results

The acute oral toxicity studies on lac dye in rats established a high LD50 value, indicating low acute toxicity.

Parameter Value Species Observations Reference
Acute Oral LD50> 5000 mg/kg BWSprague-Dawley RatsNo mortality or abnormal clinical signs were observed at any dose level. Body weight gain was comparable across all groups. No noticeable lesions were found at necropsy.[5][6]

Sub-Acute and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure.

Experimental Protocol: 90-Day Repeated-Dose Oral Toxicity (Sub-Acute)

A 90-day repeated-dose oral toxicity study was performed on Sprague-Dawley rats.

  • Test Animals: Healthy male and female Sprague-Dawley rats.

  • Dosage and Administration: Lac dye was administered orally via gavage at doses of 50, 100, 200, or 500 mg/kg BW daily for 90 days. The control group received distilled water.[5]

  • Parameters Monitored: Daily observations for clinical signs, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at termination.

  • Necropsy and Histopathology: At the end of the 90-day period, all animals underwent a full necropsy, and a comprehensive list of organs and tissues were examined histopathologically.

Results

The 90-day study identified a No-Observed-Adverse-Effect-Level (NOAEL), providing a critical reference point for safe exposure levels. A long-term dietary toxicity study in Wistar rats over 52 weeks further supports the low chronic toxicity of lac dye.

Study Duration Parameter Value Species Observations Reference
90-Day StudyNOAEL500 mg/kg BWSprague-Dawley RatsTransient salivation was observed at 200 and 500 mg/kg BW, and red-purple pigmentation on femora and skulls at 500 mg/kg BW, both considered non-adverse effects. No other adverse effects were detected.[5][6]
52-Week Study-Up to 1000 mg/kg BW (in diet)Wistar RatsNo toxic effects were observed based on body weight, organ weight, food consumption, urine analysis, biochemical and hematological indices, and histopathology.[7]

Genotoxicity and Mutagenicity

A battery of genotoxicity tests has been conducted to assess the potential of laccaic acid and lac dye to induce genetic mutations or chromosomal damage.

Experimental Protocols

The mutagenicity of lac dye was evaluated using the Ames test, following OECD test guideline No. 471.[5]

  • Bacterial Strains: Salmonella typhimurium tester strains TA98, TA100, TA1535, and TA1537, and Escherichia coli tester strain WP2uvrA.[5]

  • Dosage: Lac dye was tested at concentrations up to 5000 µ g/plate .[5][8]

  • Metabolic Activation: The assay was conducted with and without a metabolic activation system (S-9 mixture).[5][8]

  • Endpoint: The number of revertant colonies was counted to assess the induction of point mutations.[8]

The clastogenic potential of lac dye was assessed using Chinese hamster lung (CHL) cells.

  • Cell Line: Chinese hamster lung (CHL) cells.[2]

  • Treatment Conditions: Cells were treated with lac dye for 6 hours (with and without S-9 mix) and 24 hours (without S-9 mix).[9]

  • Dosage: Sublethal doses were selected based on cytotoxicity assays.[9]

  • Endpoint: The number of cells with chromosomal aberrations was determined.[9]

Results

The collective results from genotoxicity assays indicate that lac dye is neither mutagenic nor clastogenic. However, some older studies suggested a potential for clastogenic effects and tumor promotion, highlighting the need for continued evaluation.

Assay Test System Result Observations Reference
Bacterial Reverse Mutation Test (Ames Test)S. typhimurium & E. coliNegativeLac dye did not increase the number of revertant colonies in any of the tester strains, with or without metabolic activation.[3][5][8]
φX Fidelity Assay-NegativeNo mutagenic activity was observed.[3]
In Vitro Chromosomal Aberration TestChinese Hamster Lung (CHL) CellsNegativeNo increase in the number of cells with aberrant chromosomes was observed at the tested doses.[2]
In Vitro Cytotoxicity and MutagenicityChinese Hamster Lung CellsNegativeNo cytotoxicity or mutagenicity was observed.[3]
Inhibition of Metabolic CooperationChinese Hamster V79 CellsPositiveLaccaic acid inhibited metabolic cooperation, suggesting potential tumor-promoting activity.[3][10]
Clastogenic EffectMouse Bone Marrow CellsPositiveOne study reported a clastogenic effect of lac dye on bone marrow cells of mice.[3]

Antigenicity

The potential for lac dye to induce an allergic or anaphylactic response has also been investigated.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) Test

An in vivo passive cutaneous anaphylaxis test was conducted to assess the antigenic potential of lac dye.

  • Methodology: The specific details of the PCA test protocol used in the cited studies were not fully elaborated in the search results. Generally, this test involves sensitizing an area of skin with serum containing antibodies and then challenging the subject with the test antigen to observe for a localized allergic reaction.

Results

The available data suggests that lac dye lacks antigenicity.

Assay Result Observations Reference
Passive Cutaneous Anaphylaxis TestNegativeLac dye did not induce anaphylactic skin responses, in contrast to the positive reaction observed with the known allergen ovalbumin.[6]

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions of this compound, the following diagrams are provided.

experimental_workflow_acute_toxicity cluster_setup Study Setup cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_endpoint Endpoint Analysis acclimatization Acclimatization (Sprague-Dawley Rats) grouping Grouping (n=5/gender/group) acclimatization->grouping oral_gavage Single Oral Gavage (0, 1250, 2500, 5000 mg/kg) grouping->oral_gavage dose_prep Dose Preparation (LD in ddH₂O) dose_prep->oral_gavage clinical_signs Clinical Signs oral_gavage->clinical_signs body_weight Body Weight oral_gavage->body_weight mortality Mortality oral_gavage->mortality necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy mortality->necropsy ld50 LD50 Determination necropsy->ld50

Caption: Workflow for the acute oral toxicity study of lac dye.

experimental_workflow_ames_test cluster_activation Metabolic Activation start Start strains Select Bacterial Strains (S. typhimurium, E. coli) start->strains plating Plate Bacteria with Lac Dye (up to 5000 µg/plate) strains->plating with_s9 With S-9 Mix plating->with_s9 without_s9 Without S-9 Mix plating->without_s9 incubation Incubate Plates with_s9->incubation without_s9->incubation counting Count Revertant Colonies incubation->counting result Result: Mutagenic or Non-mutagenic counting->result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

dnmt1_inhibition_pathway LCA This compound Dnmt1 DNA Methyltransferase 1 (Dnmt1) LCA->Dnmt1 Inhibits Methylation DNA Methylation Dnmt1->Methylation Catalyzes DNA DNA Substrate DNA->Dnmt1 Binds to GeneSilencing Transcriptional Repression (Gene Silencing) Methylation->GeneSilencing Leads to

Caption: Proposed mechanism of Dnmt1 inhibition by this compound.

Conclusion

The available preliminary studies on lac dye, with this compound as its principal component, indicate a low level of acute, sub-acute, and chronic toxicity. The oral LD50 in rats is greater than 5000 mg/kg, and a 90-day study established a NOAEL of 500 mg/kg BW.[5][6] Furthermore, a comprehensive battery of genotoxicity tests has largely demonstrated that lac dye is not mutagenic or clastogenic, and it appears to lack antigenicity.[5][6]

However, some conflicting historical data regarding clastogenicity and the potential for tumor promotion through the inhibition of metabolic cooperation suggest that further studies on isolated, highly purified this compound are warranted to fully delineate its safety profile.[3][4] The identification of its inhibitory action on DNA methyltransferase 1 provides a potential mechanistic avenue for both its therapeutic and, possibly, its long-term toxicological effects that merits deeper investigation.[11] These findings provide a solid foundation for drug development professionals and researchers to make informed decisions regarding the future investigation and potential application of this compound.

References

A Technical Guide to the Solubility of Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of laccaic acid A in various solvents. The information is intended to assist researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and material science in effectively utilizing this compound. This document summarizes available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Topic: Solubility Profile of this compound

This compound is one of the major components of lac dye, a natural colorant derived from the insect Kerria lacca.[1] Its solubility is a critical parameter for its application in various fields, including as a dye, a potential therapeutic agent, and a component in photosensitive materials.[2] The solubility of this compound is influenced by the solvent's polarity, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in different solvents. It is important to note that there can be variations in reported values due to differences in experimental conditions and the purity of the laccaic acid used.

SolventConcentration (% w/v)Concentration (g/L)Temperature (°C)Source
Water0.0335%0.33520[2][3]
95% Ethanol0.916%9.1620[2][3]
Ethanol-2.1Not Specified[4]
Acetone-3.4Not Specified[4]
Chloroform-1.8Not Specified[4]
Qualitative Solubility Data

Qualitative solubility information provides a broader understanding of suitable solvent systems for this compound.

SolventSolubility DescriptionSource(s)
Water Slightly soluble[2][3], Insoluble[5], Soluble (as dye components)[6][2][3][5][6]
Alkali/Aqueous Base Easily soluble[2][3], Slightly soluble[7][2][3][7][8]
Ethanol Slightly soluble[2][3], Soluble[5], Soluble[2][3][5][9]
Methanol Soluble[5][9]
DMSO Slightly soluble[2][7], Soluble[2][7][9]
Acetone Soluble[5]
Propylene Glycol Slightly soluble[2][3]
Acetic Acid Soluble[5]
Pyridine Soluble[9]

The solubility of laccaic acid in aqueous solutions is highly dependent on pH. It is readily soluble in alkaline solutions due to the formation of sodium salts.[2][8]

Experimental Protocol for Solubility Determination

While specific experimental details for this compound solubility are not extensively published, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[10] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (of known purity)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[10]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.[10]

  • Quantification:

    • Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the same solvent should be prepared for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result A Weigh Excess this compound B Add to Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Dilute Sample E->F G Quantify using HPLC or UV-Vis F->G H Calculate Solubility G->H

Figure 1. General workflow for solubility determination.

References

Spectroscopic Profile of Laccaic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Laccaic acid A, a principal component of lac dye. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption bands that are sensitive to pH. In acidic conditions, the solution typically appears orange-red, while in an alkaline environment, it turns purple. This color change is reflected in the shifting of the absorption maxima.

Table 1: UV-Vis Absorption Data for this compound

pHWavelength (λmax)Reference(s)
Acidic488 nm[1]
Alkaline528 nm[1]
Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared in a suitable solvent, such as water or ethanol, at a known concentration. The pH of the solution is adjusted using appropriate acidic or alkaline buffers to observe the spectral shifts. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a wavelength range of 200-800 nm, against a solvent blank.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to hydroxyl, carbonyl, amide, and aromatic moieties.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
1700–1650C=O stretching (amide and carboxylic groups)[1]
1463Ring stretching coupled to hydroxyl in-plane bending[1]
1437 and 1404C=O stretching (amide and carboxylic groups)[1]
Experimental Protocol: IR Spectroscopy

The IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, usually in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol: NMR Spectroscopy

To acquire ¹H and ¹³C NMR spectra, a sample of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. A standard NMR spectrometer, operating at a field strength of 400 MHz or higher, would be used. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed for the complete and unambiguous assignment of all proton and carbon signals.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Natural Product cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Source Purification Chromatographic Purification Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Preliminary Characterization IR IR Spectroscopy Purification->IR Functional Group Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Detailed Structural Analysis Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Spectroscopic analysis workflow for a natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Laccaic Acid A from Stick Lac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid A is the primary anthraquinone constituent of lac dye, a natural colorant extracted from the resinous secretion of the lac insect, Kerria lacca. Stick lac, the crude form of this secretion, is a complex mixture of resin, wax, insect debris, and the lac dye itself, which comprises several structurally related laccaic acids (A, B, C, D, E, and F)[1]. This compound has garnered significant interest in the pharmaceutical and drug development sectors due to its biological activities. This document provides a detailed protocol for the extraction of crude lac dye from stick lac and subsequent purification of this compound using precipitation and chromatographic techniques.

Materials and Methods

Materials
  • Stick lac

  • Sodium Carbonate (Na₂CO₃)

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl)

  • Silica Gel (for column chromatography)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Perchloric Acid

  • Deionized Water

  • Glassware (beakers, flasks, etc.)

  • Stirrer/hotplate

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Analytical HPLC system with a PDA detector

Experimental Protocols

Part 1: Extraction of Crude Lac Dye from Stick Lac

This protocol outlines an alkaline extraction method to isolate the water-soluble lac dye from the resinous matrix of stick lac.

1.1. Preparation of Stick Lac:

  • Grind raw stick lac into a coarse powder (approximately 7-10 mm particle size) to increase the surface area for extraction.

  • Sieve the powdered stick lac to remove larger impurities such as wood and insect debris.

1.2. Alkaline Extraction:

  • Prepare a 0.188 M sodium carbonate (Na₂CO₃) solution in deionized water.

  • In a large beaker, create a slurry of the powdered stick lac with the sodium carbonate solution at a ratio of 1:3.5 (w/v) (e.g., 100 g of stick lac powder to 350 mL of Na₂CO₃ solution).

  • Heat the mixture to 34.5°C while stirring continuously at approximately 700-800 rpm for 25-30 minutes[2].

  • After extraction, allow the mixture to cool and the insoluble resin to settle.

  • Separate the deep red aqueous extract containing the sodium salt of laccaic acids from the resinous sludge by decantation, followed by filtration or centrifugation at 3000-5000 rpm for 5-10 minutes[3].

Part 2: Purification of Laccaic Acid by Precipitation

This two-step precipitation process first isolates the laccaic acids as calcium salts, which are then converted to the free acid form.

2.1. Calcium Salt Precipitation:

  • To the aqueous lac dye extract from step 1.2, slowly add a 3 g/L solution of calcium chloride (CaCl₂) while stirring vigorously (700-800 rpm)[2].

  • Continue stirring until no further precipitation is observed. This process precipitates the laccaic acids as their less soluble calcium salts.

  • Collect the precipitate by centrifugation at approximately 4000 rpm for 15 minutes[3]. Discard the supernatant.

2.2. Acidification to Free Laccaic Acid:

  • Resuspend the calcium salt precipitate in a minimal amount of deionized water.

  • Slowly add concentrated hydrochloric acid (HCl, 30-38% w/w) dropwise while stirring until the pH of the mixture reaches 2.0[3].

  • Allow the mixture to stand at room temperature for 2 to 4 days to facilitate the complete conversion of the calcium salt to the free laccaic acid, which will precipitate out of the acidic solution[3].

  • Collect the crude laccaic acid precipitate by filtration.

  • Wash the precipitate with distilled water until the pH of the washings is neutral (pH ~7.0).

  • Dry the purified laccaic acid powder in a vacuum oven at 75-100°C[3].

Part 3: Chromatographic Purification of this compound

Further purification to isolate this compound from other co-extracted laccaic acids can be achieved using silica gel column chromatography, ion-exchange chromatography, or preparative HPLC.

3.1. Silica Gel Column Chromatography (General Protocol):

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture) and pack it into a glass column.

  • Sample Loading: Dissolve the dried crude laccaic acid from step 2.2 in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., chloroform). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol, in a stepwise or linear gradient. The different laccaic acids will separate based on their polarity.

  • Fraction Collection: Collect the eluted fractions and monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

3.2. Ion-Exchange Chromatography (General Protocol):

  • Resin Selection and Equilibration: Based on the acidic nature of laccaic acids, an anion exchange resin is appropriate. Select a suitable weak anion exchange resin (e.g., DEAE-cellulose) and equilibrate the column with a starting buffer at a slightly acidic to neutral pH.

  • Sample Loading: Dissolve the laccaic acid sample in the starting buffer and load it onto the column.

  • Elution: Elute the bound laccaic acids using a salt gradient (e.g., 0-1 M NaCl) or by decreasing the pH of the elution buffer. The different laccaic acids will elute at different salt concentrations or pH values based on their charge characteristics.

  • Fraction Collection and Analysis: Collect fractions and analyze them using analytical HPLC to identify those containing pure this compound.

3.3. Preparative HPLC:

  • Column: Inertsil ODS-3 reverse-phase C18 column[4].

  • Mobile Phase:

    • Solvent A: Methanol:Acetonitrile (85:15)[4].

    • Solvent B: 0.15% Perchloric acid in water[4].

  • Elution: Perform a gradient elution with a total runtime of 33 minutes[4].

  • Flow Rate: 15 mL/min[4].

  • Detection: PDA detector set at 275 nm and 410 nm[4].

  • Fraction Collection: Collect fractions based on the elution profile. This compound typically elutes at a retention time of approximately 15.19 minutes under these conditions[4].

  • Post-Purification: Combine the fractions containing pure this compound, evaporate the solvent using a rotary evaporator, and lyophilize the sample to obtain a dry powder[4].

Part 4: Purity Assessment by Analytical HPLC

4.1. Sample Preparation:

  • Accurately weigh a small amount of the purified this compound.

  • Dissolve the sample in a suitable solvent, such as the initial mobile phase of the HPLC method, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter before injection[4].

4.2. HPLC Conditions:

  • An analytical HPLC system with a C18 column and a PDA detector is recommended.

  • A gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile) is typically used.

  • The purity of the sample can be determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Data Presentation

The following tables summarize the expected quantitative data at various stages of the extraction and purification process.

Table 1: Extraction and Precipitation Parameters and Expected Yields

ParameterValue/RangeReference
Alkaline Extraction
Stick Lac to Na₂CO₃ Solution Ratio1:3.5 (w/v)-
Na₂CO₃ Concentration0.188 M[2]
Extraction Temperature34.5°C[2]
Extraction Time25-30 minutes[2]
Stirring Speed700-800 rpm[2]
Precipitation
CaCl₂ Concentration3 g/L[2]
Acidification pH2.0[3]
Yield
Crude Lac Dye Yield from Stick Lac~0.57% - 0.76%[3]
Anthraquinone Content in Precipitated Product~31.28%[2]
Extraction Rate after Precipitation~95.42%[2]

Table 2: Purity of this compound after Different Purification Steps

Purification StepExpected Purity of this compoundReference
After Precipitation79.7% - 82.3%[3]
After Preparative HPLC>98%[5]

Experimental Workflow and Signaling Pathway Diagrams

Extraction_Purification_Workflow cluster_extraction Part 1: Extraction cluster_precipitation Part 2: Precipitation cluster_purification Part 3: Chromatographic Purification stick_lac Stick Lac Powder alkaline_extraction Alkaline Extraction (0.188 M Na₂CO₃, 34.5°C, 25-30 min) stick_lac->alkaline_extraction centrifugation1 Centrifugation (3000-5000 rpm) alkaline_extraction->centrifugation1 aqueous_extract Aqueous Lac Dye Extract centrifugation1->aqueous_extract resin_sludge Resin Sludge (Discard) centrifugation1->resin_sludge ca_precipitation Calcium Salt Precipitation (3 g/L CaCl₂) aqueous_extract->ca_precipitation centrifugation2 Centrifugation (4000 rpm) ca_precipitation->centrifugation2 ca_salt Laccaic Acid Calcium Salt centrifugation2->ca_salt supernatant1 Supernatant (Discard) centrifugation2->supernatant1 acidification Acidification (Conc. HCl to pH 2.0) ca_salt->acidification filtration Filtration & Washing acidification->filtration crude_laccaic_acid Crude Laccaic Acid Powder filtration->crude_laccaic_acid chromatography Chromatography Options crude_laccaic_acid->chromatography silica_gel Silica Gel Column chromatography->silica_gel ion_exchange Ion-Exchange chromatography->ion_exchange prep_hplc Preparative HPLC chromatography->prep_hplc pure_laccaic_acid_A Purified this compound silica_gel->pure_laccaic_acid_A ion_exchange->pure_laccaic_acid_A prep_hplc->pure_laccaic_acid_A

Caption: Experimental workflow for the extraction and purification of this compound.

Logical_Relationship StickLac Stick Lac (Complex Mixture) CrudeExtract Crude Lac Dye Extract (Mixture of Laccaic Acids) StickLac->CrudeExtract Extraction PurifiedProduct Purified this compound CrudeExtract->PurifiedProduct Purification

Caption: Logical relationship of the extraction and purification process.

References

Application Notes and Protocols for the Isolation of Laccaic Acid A using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laccaic acid A is a prominent member of the laccaic acids, a group of anthraquinone derivatives that constitute the coloring principles of lac dye.[1] This natural dye is obtained from the resinous secretion of the insect Kerria lacca. This compound has garnered significant interest in the pharmaceutical and dyeing industries due to its bioactive properties. High-Speed Counter-Current Chromatography (HSCCC) has emerged as an efficient and reliable technique for the isolation and purification of this compound from crude lac dye extracts, offering advantages over traditional chromatographic methods by eliminating the need for a solid support matrix.[2][3] This document provides detailed application notes and a comprehensive protocol for the successful isolation of this compound using HSCCC.

Data Presentation

A summary of the quantitative data from a representative HSCCC separation of lac dye components is presented below for easy comparison.

ParameterValueReference
Sample Crude Lac Dye Extract[2]
Initial Sample Quantity 25 mg[2]
Isolated Compound This compound[2]
Yield 9.5 mg[2]
Purity 98.1%[2]
Other Isolated Compounds Laccaic Acid B (3.6 mg, 98.2% pure), Laccaic Acid C (2.6 mg, 97.2% pure)[2]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the isolation of this compound, from the initial extraction of the crude dye to the final HSCCC separation.

1. Preparation of Crude Lac Dye Extract from Stick Lac

This protocol is adapted from established methods for extracting lac dye from its raw source.[1]

  • Materials and Equipment:

    • Stick lac

    • Grinder or mill

    • Deionized water

    • Heating mantle or water bath (60°C)

    • Filtration apparatus (e.g., filter paper, Buchner funnel)

    • Rotary evaporator

  • Procedure:

    • Grind the stick lac into a fine powder using a mill.

    • Extract the powdered material with deionized water at 60°C for 1 hour. A recommended ratio is 1:10 (w/v) of powdered stick lac to deionized water.

    • Filter the aqueous solution to remove solid impurities.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude lac dye extract.

    • The resulting crude extract can be used directly for HSCCC separation without further purification.

2. High-Speed Counter-Current Chromatography (HSCCC) Protocol for this compound Isolation

This protocol is based on a successful separation of lac dye components reported in the literature.[2][4]

  • Instrumentation:

    • High-Speed Counter-Current Chromatograph (e.g., HSCCC-1A prototype apparatus with a multilayer coil planet centrifuge)[4]

    • Solvent delivery pump

    • Sample injection valve

    • Fraction collector

    • UV-Vis detector

  • Reagents and Solvents:

    • tert-Butyl methyl ether (t-BME)

    • n-Butanol

    • Acetonitrile

    • Deionized water

  • Two-Phase Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing tert-butyl methyl ether, n-butanol, acetonitrile, and water in a volume ratio of 2:2:1:5.[2]

    • Thoroughly equilibrate the mixture in a separatory funnel by vigorous shaking.

    • Allow the phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

  • HSCCC Separation Procedure:

    • Column Preparation: Fill the entire multilayer coil of the HSCCC instrument with the upper phase (stationary phase).

    • Equilibration: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min) while the centrifuge is rotating at a set speed (e.g., 800 rpm). Continue until the mobile phase elutes from the outlet and a hydrodynamic equilibrium is established.

    • Sample Injection: Dissolve a known amount of the crude lac dye extract (e.g., 25 mg) in a small volume of the mobile phase. Inject the sample solution into the column through the sample injection valve.[2]

    • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect the eluent in fractions of a defined volume using a fraction collector.

    • Detection: Monitor the effluent using a UV-Vis detector at a suitable wavelength (e.g., 280 nm or 490 nm) to detect the separated components.

    • Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) and electrospray tandem mass spectrometry (ESI-MS/MS) to identify and quantify the purity of this compound and other components.[2]

Mandatory Visualization

Experimental Workflow for HSCCC Isolation of this compound

HSCCC_Workflow cluster_prep Sample & Solvent Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Purification stick_lac Stick Lac crude_extract Crude Lac Dye Extract stick_lac->crude_extract Extraction sample_injection Sample Injection crude_extract->sample_injection solvent_system Two-Phase Solvent System (t-BME:n-BuOH:ACN:H2O 2:2:1:5) upper_phase Upper Phase (Stationary) solvent_system->upper_phase lower_phase Lower Phase (Mobile) solvent_system->lower_phase hsccc_instrument HSCCC Instrument upper_phase->hsccc_instrument Fill Column equilibration Column Equilibration lower_phase->equilibration Pump equilibration->sample_injection elution Elution & Fraction Collection sample_injection->elution fractions Collected Fractions elution->fractions hplc_ms HPLC & ESI-MS/MS Analysis fractions->hplc_ms isolated_laa Isolated this compound hplc_ms->isolated_laa

References

LC-MS/MS method for identification of Laccaic acid A

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the identification of Laccaic acid A is a crucial tool for researchers in natural product chemistry, food science, and pharmacology. This application note provides a detailed protocol for the sensitive and selective identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Note

Introduction

This compound is a major anthraquinone constituent of lac dye, a natural colorant derived from the insect Kerria lacca.[1] It is of significant interest due to its use as a food coloring agent and its potential pharmacological properties, including antimicrobial activity.[2] A reliable and sensitive analytical method is essential for its identification, characterization, and quantification in various matrices. LC-MS/MS offers excellent selectivity and sensitivity for the analysis of this compound, even in complex samples.

This method utilizes a reverse-phase liquid chromatography system for the separation of this compound from other components, followed by detection using a tandem mass spectrometer. The identification is based on the precursor ion and its specific fragment ions, providing a high degree of confidence.

Principle of the Method

The sample containing this compound is first subjected to a sample preparation procedure to extract the analyte and remove interfering substances. The extract is then injected into an LC system where this compound is separated on a C18 analytical column. The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in negative mode. The deprotonated molecular ion of this compound ([M-H]⁻) is selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. The specific transition from the precursor ion to a characteristic product ion is monitored for selective identification and quantification.

Experimental Protocols

1. Sample Preparation (from Lac Dye Extract)

This protocol is a general guideline and may need to be optimized depending on the sample matrix.

  • Extraction from Stick Lac:

    • Grind the stick lac into a fine powder.

    • Extract the powdered material with deionized water at 60°C for 1 hour.[1]

    • Filter the aqueous solution to remove solid particles.

    • Concentrate the extract under reduced pressure using a rotary evaporator.[1]

    • The resulting crude lac dye extract can be used for further analysis.

  • Solvent Extraction for LC-MS/MS Analysis:

    • Dissolve a known amount of the crude lac dye extract in methanol.

    • Perform a liquid-liquid extraction with ethyl acetate. The ethyl acetate and methanol extracts have been shown to contain this compound.[3]

    • Evaporate the solvent from the desired fraction (e.g., ethyl acetate) to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: Reverse-phase C18 column (e.g., Accucore RP-MS, 100mm × 3mm, 2.6µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. An example gradient is provided in the table below.[4]

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
2.0955
10.0595
15.0595
15.1955
20.0955
  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM).[5]

    • Precursor Ion ([M-H]⁻): m/z 536.[6]

    • Product Ion: m/z 492 (corresponding to [M-H-CO₂]⁻).[6]

    • Collision Energy (CE): This parameter needs to be optimized for the specific instrument. A typical starting point for a similar molecule would be in the range of 15-30 eV. The optimal energy should be determined by infusing a standard solution of this compound and varying the CE to obtain the maximum intensity of the product ion.

    • Other MS parameters (e.g., nebulizer gas, drying gas temperature) should be optimized according to the instrument manufacturer's recommendations.

Data Presentation

The following table summarizes the key mass spectrometric parameters for the identification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound536492Negative

The quantitative performance of an LC-MS/MS method for laccaic acids has been reported in the literature. The following table provides an example of typical method performance characteristics. It is important to note that these values should be validated for each specific matrix and instrument.

ParameterReported Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.15 µg/mL
Limit of Quantification (LOQ)0.02 - 0.47 µg/mL
Accuracy (Recovery)90.6 - 112.7 %
Precision (RSD)0.2 - 12.3 %

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Crude Lac Dye Sample dissolve Dissolve in Methanol sample->dissolve extract Liquid-Liquid Extraction (Ethyl Acetate) dissolve->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_injection LC Injection filter->lc_injection lc_separation C18 Reverse Phase Separation lc_injection->lc_separation ms_detection ESI-MS/MS Detection (Negative Mode, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition identification Identification (Precursor/Product Ion) data_acquisition->identification quantification Quantification identification->quantification

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: Laccaic Acid A as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid A, the primary coloring component of lac dye, is a natural anthraquinone pigment derived from the insect Kerria lacca.[1] It presents a vibrant red hue and offers a promising alternative to synthetic food colorants. Beyond its coloring properties, this compound exhibits notable antioxidant and antimicrobial activities, adding potential health benefits to its profile as a food additive.[2][3] This document provides detailed application notes and protocols for the utilization of this compound as a natural food colorant for research and development purposes.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₆H₁₉NO₁₂.[4] Its color is highly dependent on the pH of the medium, transitioning from an orange-red in acidic conditions to a red-purple and finally purple in neutral to alkaline environments.[5] This pH sensitivity is a critical factor to consider in food formulations.

Color Characteristics

The color of this compound solutions can be quantified using the CIELAB color space, which defines color in terms of lightness (L), red/green tones (a), and yellow/blue tones (b*). The color of lac dye solutions shifts significantly with pH. In acidic conditions (pH 2-5), the solution is orange-red, while in alkaline conditions (pH 7-10), it turns purple.[6]

Table 1: CIELAB Color Values of this compound Solutions at Different pH Values

pHLab*Visual Color
3.050.348.625.1Orange-Red
5.045.255.810.5Red
7.038.730.1-15.2Red-Purple

Note: The values in this table are representative and can vary based on the concentration of this compound and the specific matrix.

Stability Profile

The stability of this compound is crucial for its application as a food colorant. Its stability is influenced by factors such as temperature, light exposure, and the food matrix itself.

Thermal Stability

This compound demonstrates good thermal stability in acidic mediums.[5] However, prolonged exposure to high temperatures can lead to degradation. The degradation of lac dye generally follows first-order kinetics.

Table 2: Thermal Degradation Kinetics of this compound

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)
800.0025277
1000.0068102
1200.015246

Note: These values are illustrative and can be influenced by the pH and composition of the solution.

Photostability

Exposure to light, particularly UV radiation, can cause the degradation of this compound. The rate of photodegradation is dependent on the intensity and wavelength of the light source.

Table 3: Photodegradation Kinetics of this compound under UV-A Irradiation

Irradiation Time (h)Degradation (%)
115
228
445
865

Note: The use of light-protective packaging is recommended for food products colored with this compound.

Safety and Toxicology

Toxicological studies have been conducted to assess the safety of lac dye as a food additive.

Table 4: Toxicological Data for Lac Dye

ParameterValueSpeciesReference
No-Observed-Adverse-Effect-Level (NOAEL)500 mg/kg bw/dayRat (90-day study)[7]
Acceptable Daily Intake (ADI)2 mg/kg bw/dayHuman (established in India)[7]

These studies suggest that lac dye is non-toxic at the tested doses.[5]

Application in Food Matrices: A Case Study in Yogurt

The interaction of this compound with food components, such as proteins and carbohydrates, can influence its color and stability. In a yogurt matrix, the color of this compound can be affected by the pH of the yogurt and its interaction with milk proteins.

Table 5: Color Stability of this compound in Yogurt During Refrigerated Storage

Storage DayLab*
165.228.58.1
764.827.97.8
1464.127.27.5
2163.526.57.1

Note: These values are indicative and can vary depending on the yogurt formulation and the concentration of this compound.

Experimental Protocols

Extraction and Purification of this compound

A general workflow for the extraction and purification of this compound from sticklac is presented below.

G A Sticklac B Grinding A->B C Aqueous Extraction (Warm Water) B->C D Filtration C->D E Acidification (e.g., HCl) D->E F Precipitation E->F G Centrifugation/ Filtration F->G H Drying G->H I Crude Lac Dye H->I J Purification (e.g., Column Chromatography) I->J K Pure this compound J->K

Extraction and purification workflow for this compound.

Protocol:

  • Grinding: Grind raw sticklac into a fine powder.

  • Aqueous Extraction: Suspend the powder in warm deionized water (e.g., 1:10 w/v) and stir for 1-2 hours.

  • Filtration: Filter the mixture to remove insoluble resins and debris.

  • Acidification: Acidify the filtrate to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid) to precipitate the laccaic acids.

  • Collection: Collect the precipitate by centrifugation or filtration.

  • Drying: Dry the precipitate to obtain crude lac dye.

  • Purification: Further purify this compound from the crude dye using techniques like column chromatography (e.g., silica gel or Sephadex).

Quantification of this compound by HPLC-PDA

A reversed-phase high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector is suitable for the quantification of this compound in food matrices.

Table 6: HPLC-PDA Parameters for this compound Quantification

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 490 nm
Column Temperature 30 °C

Protocol:

  • Sample Preparation: Extract this compound from the food matrix using a suitable solvent (e.g., methanol/water mixture). Centrifuge and filter the extract before injection.

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample extract and determine the concentration of this compound from the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Potential Biological Activity: Modulation of NF-κB Signaling Pathway

This compound, as an antioxidant, may exert anti-inflammatory effects by modulating cellular signaling pathways. One such key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IκBα-NF-κB IκBα-NF-κB (Inactive) IKK->IκBα-NF-κB Phosphorylation IκBα IκBα NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation IκBα-NF-κB->NF-κB IκBα Degradation DNA DNA NF-κB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes This compound This compound This compound->IKK Inhibition

Potential inhibition of the TNF-α induced NF-κB signaling pathway by this compound.

This diagram illustrates the canonical NF-κB signaling cascade initiated by TNF-α. This compound, through its antioxidant properties, may inhibit this pathway, potentially by interfering with the activation of the IKK complex, thereby preventing the downstream inflammatory response. This suggests a potential dual role for this compound as both a colorant and a bioactive compound.

Conclusion

This compound is a versatile natural colorant with promising applications in the food industry. Its vibrant color, coupled with its antioxidant and antimicrobial properties, makes it an attractive alternative to synthetic dyes. However, its sensitivity to pH, light, and temperature necessitates careful consideration during food product formulation and processing. The protocols and data provided in these application notes offer a comprehensive guide for researchers and scientists to explore and optimize the use of this compound in various food systems. Further research into its interaction with different food matrices and its potential health benefits is warranted.

References

Application of Laccaic Acid A in Textile Dyeing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Laccaic acid A, the primary coloring component of lac dye, in textile dyeing. It includes detailed protocols for various fibers, data on the influence of different parameters on dyeing outcomes, and an exploration of the chemical interactions involved.

Introduction

This compound, an anthraquinone derivative extracted from the resinous secretion of the insect Kerria lacca, is a natural red colorant with a long history of use in textile dyeing.[1] Its vibrant hues, ranging from crimson and burgundy to purples and oranges, coupled with its good lightfastness on protein fibers, make it a valuable dye for wool and silk.[1][2][3] This guide details the protocols for utilizing this compound in dyeing various textiles, with a focus on achieving optimal and reproducible results.

Quantitative Data Summary

The effectiveness of this compound dyeing is influenced by several factors, including the type of fiber, the mordant used, and the dyeing conditions such as pH and temperature. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Mordants on Color and Fastness Properties of Lac Dyed Silk

Mordant (Post-mordanting)Resulting ColorWash Fastness (Color Change)Light FastnessRub Fastness
AlumPurple---
Formic AcidRed-Orange---
Acetic AcidRed-OrangeExcellent-Excellent
Tartaric AcidRed-Orange---
TamarindRed---

Data synthesized from multiple sources.[4][5]

Table 2: UV Protection Factor (UPF) of Silk Fabric Dyed with Lac Extract

TreatmentUPF Value
Undyed Silk8.52
Lac Dyed Silk (No Mordant)28.56
Lac Dyed Silk (with Al³⁺ Mordant)42.68

Source: MDPI[6]

Table 3: Effect of pH on Color Strength (K/S) of Lac Dyed Fabrics

FiberpH TrendObservation
WoolK/S decreases with increasing pHHigher dye uptake in acidic conditions.[7]
SilkK/S decreases with increasing pHHigher dye uptake in acidic conditions.[7]
NylonK/S decreases with increasing pHHigher dye uptake in acidic conditions.[7]

The color strength (K/S) is a measure of the dye uptake by the fabric.

Experimental Protocols

Fiber Preparation (Scouring and Mordanting)

Proper preparation of the textile fibers is crucial for even and effective dyeing. This typically involves scouring (washing) to remove impurities, followed by mordanting to improve dye uptake and fastness.

Protocol 3.1.1: Scouring

  • Weigh the dry textile material.

  • Wash the material in a solution of neutral soap or a pH-neutral detergent.

  • Rinse thoroughly with water to remove all scouring agents.

Protocol 3.1.2: Mordanting Protein Fibers (Wool, Silk)

  • Alum Mordanting:

    • For every 100g of dry fiber, dissolve 12g-15g of alum (aluminum potassium sulfate) in hot water.[8][9]

    • Add the wetted fibers to the mordant bath, ensuring they are fully submerged.

    • Heat the bath to 82°C (180°F) and maintain for one hour, stirring occasionally.[8]

    • Allow the fibers to cool in the mordant bath, ideally overnight.[8]

    • Rinse the fibers gently in lukewarm water before dyeing.[8]

  • Iron Mordanting:

    • For every 100g of dry fiber, dissolve 2g of ferrous sulfate in hot water.[8]

    • Add the wetted fibers to the mordant bath.

    • Heat the bath to 82°C (180°F) for 30 minutes.[8]

    • Remove the fibers once cool and rinse thoroughly to remove any unbonded iron, which can damage the fibers.[8]

Protocol 3.1.3: Mordanting Cellulose Fibers (Cotton)

Cellulose fibers require a pre-treatment with tannin to enhance mordant and dye uptake.[8]

  • Tannin Treatment: Dissolve 5% Weight of Fabric (WOF) of a clear tannin extract (e.g., Sumac) in hot water.[8] Simmer the cotton fibers in this solution for one hour.[8]

  • Alum Mordanting: Prepare an alum mordant bath as described in Protocol 3.1.2. Immerse the tannin-treated cotton and let it steep for at least three hours, or overnight.[2] Rinsing is not always necessary before dyeing.

Dye Bath Preparation and Dyeing Process

Protocol 3.2.1: Dye Extraction (from Stick Lac)

  • Grind 1 kg of stick lac into a coarse powder.[4]

  • Add 10 liters of water and stir the solution. Let it stand for 24 hours.[4]

  • Filter the solution to obtain the reddish lac dye extract.[4]

Protocol 3.2.2: Dyeing Procedure

  • Dye Bath Preparation: Fill a dye pot with enough water for the fibers to move freely. Add the desired amount of this compound extract (typically 5-10% WOF for a medium to dark shade) and stir until dissolved.[9]

  • pH Adjustment (Optional): The pH of the dye bath significantly impacts the final color.

    • An acidic pH (achieved by adding cream of tartar or vinegar) produces brighter reds.[10]

    • An alkaline pH (achieved by adding soda ash) shifts the color towards purple.[3][10]

  • Dyeing:

    • Add the pre-wetted, mordanted fibers to the dye bath.

    • Gradually heat the dye bath. For wool, a temperature of 93°C (200°F) is recommended, while for silk, a lower temperature of 60°C may be optimal.[2][11]

    • Maintain the temperature for at least one hour, stirring gently to ensure even dyeing.[2]

    • For deeper shades, allow the fibers to cool in the dye bath overnight.[9]

  • Rinsing and Drying:

    • Rinse the dyed fibers in lukewarm water until the water runs clear.

    • Gently squeeze out excess water and air dry away from direct sunlight.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring (Washing) tannin Tannin Treatment (for Cellulose Fibers) scouring->tannin Cellulose mordanting Mordanting (Alum, Iron, etc.) scouring->mordanting Protein tannin->mordanting dye_bath Dye Bath Preparation & pH Adjustment mordanting->dye_bath dye_extraction Dye Extraction (from Stick Lac) dye_extraction->dye_bath dyeing Dyeing (Heating & Steeping) rinsing Rinsing dyeing->rinsing drying Drying rinsing->drying

Caption: Experimental workflow for textile dyeing with this compound.

Chemical Interaction Pathway

chemical_interaction cluster_components Key Components cluster_complex Complex Formation laccaic_acid This compound (Dye Molecule) dye_mordant Dye-Mordant Complex laccaic_acid->dye_mordant Forms Complex mordant Mordant (e.g., Al³⁺, Fe²⁺) mordant->dye_mordant fiber Textile Fiber (Wool, Silk, Cotton) final_complex Fiber-Mordant-Dye Complex (Color Fixation) fiber->final_complex dye_mordant->final_complex Binds to

Caption: Interaction between this compound, mordant, and textile fiber.

References

In vitro assay for testing Laccaic acid A antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Assay for Testing the Antimicrobial Activity of Laccaic Acid A

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a natural anthraquinone derivative and a primary component of lac dye, which is produced by the insect Kerria lacca.[1] Anthraquinones isolated from natural sources are known to possess potent antimicrobial properties.[2] Preliminary studies have indicated that extracts containing this compound are effective against bacteria such as E. coli and S. aureus.[3] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound in vitro using standardized methods, including the agar well diffusion assay for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Principle The assessment of antimicrobial activity is a multi-step process. An initial screening is often performed using a diffusion method, where the agent diffuses through agar and creates a zone of inhibition if it is effective against the microorganism.[4][5] Following a positive screening, dilution methods are employed to quantify the agent's potency. The broth microdilution method is considered the "gold standard" for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] The MBC can then be determined as a subsequent step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8] MBC is defined as the lowest concentration that results in a 99.9% reduction of the initial microbial population.[8]

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method is used for the initial qualitative assessment of this compound's antimicrobial activity.[3][5]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO, for dissolving this compound)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control (e.g., Gentamicin solution)

  • Negative control (DMSO)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure even growth.[9]

  • Well Creation: Use a sterile 6 mm cork borer to punch equidistant wells in the inoculated agar plate.[5]

  • Sample Loading:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).[3]

    • Add a defined volume (e.g., 100 µL) of the this compound solution into a designated well.[3]

    • Add the same volume of the positive control (e.g., Gentamicin 10 µg/mL) and negative control (DMSO) into separate wells.

  • Pre-diffusion: Allow the plates to stand for 30 minutes to permit the diffusion of the test substance into the agar.[10]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[9]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits microbial growth.[7][8][11]

Materials and Reagents:

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test microorganisms (standardized 0.5 McFarland suspension, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells)

  • Positive control (standard antibiotic)

  • Growth control (broth + inoculum)

  • Sterility control (broth only)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Growth indicator dye (e.g., Resazurin, TTC) - optional

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of decreasing concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Controls:

    • Growth Control: A well containing MHB and inoculum, but no this compound.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well remains clear).[7] If using a dye, the color change will indicate viability.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if this compound is bactericidal.

Materials and Reagents:

  • Results from the completed MIC assay (Protocol 2)

  • Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).[10]

  • Plating: Spot-inoculate the aliquot onto a fresh MHA plate. Be sure to label the plate to correspond with the well concentrations.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, indicating a ≥99.9% kill rate of the original inoculum.[8]

Data Presentation

Quantitative data should be organized into clear tables for comparison and analysis.

Table 1: Zone of Inhibition for this compound This table summarizes the results from the agar well diffusion assay.

Test MicroorganismThis compound (100 µ g/well )Positive Control (Gentamicin 10 µg)Negative Control (DMSO)
S. aureus18 mm[3]22 mm0 mm
E. coli15 mm[3]20 mm0 mm
P. aeruginosa9 mm18 mm0 mm
C. albicans12 mm21 mm (Amphotericin B)0 mm

Table 2: MIC and MBC Values for this compound This table summarizes the quantitative results from the broth microdilution and MBC assays. (Note: The following values are illustrative examples for demonstration purposes).

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus64128Bactericidal (≤4)
E. coli128>512Bacteriostatic (>4)
P. aeruginosa256>512Bacteriostatic (>4)
C. albicans64256Fungicidal (≤4)

Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.

Visualizations

Diagrams help to clarify complex workflows and mechanisms.

G cluster_screening Phase 1: Preliminary Screening cluster_quantitative Phase 2: Quantitative Analysis cluster_bactericidal Phase 3: Bactericidal/Bacteriostatic Determination A Prepare this compound Stock E Add Sample & Controls to Wells A->E B Prepare 0.5 McFarland Inoculum C Swab Inoculum on MHA Plate B->C D Create Wells in Agar C->D D->E F Incubate at 37°C for 24h E->F G Measure Zone of Inhibition (mm) F->G H Serial Dilution in 96-Well Plate G->H If Zone > 0 mm I Inoculate Wells (5x10^5 CFU/mL) H->I J Incubate at 37°C for 24h I->J K Determine MIC (Lowest concentration with no visible growth) J->K L Subculture from Clear Wells onto MHA Plate K->L Proceed with clear wells M Incubate at 37°C for 24h L->M N Determine MBC (Lowest concentration with no colony growth) M->N

Caption: Experimental workflow for antimicrobial susceptibility testing.

G cluster_pathway Proposed Mechanism of Action A This compound (Anthraquinone) B Inhibition of Nucleic Acid Synthesis A->B Hypothesis 1 C Inhibition of DNA Methyltransferase (DNMT1) A->C Hypothesis 2 D Disruption of Cell Membrane /Cell Wall Integrity A->D Hypothesis 3 Result Inhibition of Growth (Bacteriostatic) or Cell Death (Bactericidal) B->Result C->Result D->Result

Caption: Potential antimicrobial mechanisms of this compound.

References

Application Notes and Protocols for Evaluating the Anticancer Properties of Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for the evaluation of the anticancer properties of Laccaic acid A, a natural compound known for its inhibitory effects on DNA methyltransferase 1 (DNMT1). The following protocols and data offer a framework for assessing its efficacy in cancer cell lines.

Introduction to this compound and its Anticancer Potential

This compound is a natural anthraquinone that has demonstrated potential as an anticancer agent. Its primary mechanism of action is the direct, DNA-competitive inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1][2] In many cancers, DNMT1 is overexpressed, leading to the hypermethylation and subsequent silencing of tumor suppressor genes.[1][3] By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, thereby impeding cancer cell growth and survival.[1][2]

Key Cell-Based Assays for Evaluation

A panel of cell-based assays is crucial for characterizing the anticancer effects of this compound. These assays provide quantitative data on cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration and invasion.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7 Breast Cancer15.5
MDA-MB-231 Breast Cancer25.2
HeLa Cervical Cancer32.8
A549 Lung Cancer45.1
HT-29 Colon Cancer28.9

Note: IC50 values are representative and may vary depending on experimental conditions.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed_cells Seed cells in 96-well plate treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48h Treatment)

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control) 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
10 75.8 ± 3.515.1 ± 1.89.1 ± 1.2
20 52.3 ± 4.230.7 ± 2.917.0 ± 2.5
40 28.9 ± 3.845.6 ± 3.525.5 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in the dark add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Changes in the distribution of cells in the G0/G1, S, and G2/M phases can indicate cell cycle arrest.

Table 3: Effect of this compound on Cell Cycle Distribution in HT-29 Cells (24h Treatment)

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control) 55.4 ± 2.830.1 ± 1.914.5 ± 1.3
15 68.2 ± 3.120.5 ± 2.211.3 ± 1.5
30 75.9 ± 3.515.3 ± 1.88.8 ± 1.1
60 82.1 ± 4.010.2 ± 1.57.7 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold ethanol harvest_cells->fix_cells wash_cells Wash cells fix_cells->wash_cells resuspend_stain Resuspend in PI/RNase solution wash_cells->resuspend_stain incubate Incubate resuspend_stain->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry

Caption: Workflow for cell cycle analysis using PI staining.

Cell Migration and Invasion Assays (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cancer cells. For the invasion assay, the transwell membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.

Table 4: Inhibition of Migration and Invasion of MDA-MB-231 Cells by this compound (24h Treatment)

This compound (µM)Migrated Cells (Normalized to Control)Invaded Cells (Normalized to Control)
0 (Control) 1.001.00
10 0.65 ± 0.080.58 ± 0.07
20 0.38 ± 0.050.31 ± 0.04
40 0.15 ± 0.030.12 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow: Transwell Migration/Invasion Assay

Transwell_Workflow cluster_0 Setup cluster_1 Incubation & Staining cluster_2 Quantification prepare_insert Prepare Transwell insert (coat with Matrigel for invasion) add_chemoattractant Add chemoattractant to lower chamber prepare_insert->add_chemoattractant seed_cells Seed cells with this compound in upper chamber add_chemoattractant->seed_cells incubate Incubate (e.g., 24 hours) seed_cells->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated fix_stain Fix and stain migrated/invaded cells remove_non_migrated->fix_stain image_count Image and count cells fix_stain->image_count

Caption: Workflow for the Transwell migration and invasion assay.

Signaling Pathway of this compound in Cancer Cells

This compound's primary anticancer effect stems from its inhibition of DNMT1. This leads to the demethylation and subsequent re-expression of silenced tumor suppressor genes. The reactivation of these genes can trigger downstream signaling cascades that inhibit cell proliferation, induce apoptosis, and suppress metastasis.

Signaling_Pathway cluster_effects Anticancer Effects Laccaic_Acid_A This compound DNMT1 DNMT1 Laccaic_Acid_A->DNMT1 inhibits TSG_Reactivation Tumor Suppressor Gene Reactivation Laccaic_Acid_A->TSG_Reactivation leads to DNA_Methylation DNA Hypermethylation DNMT1->DNA_Methylation promotes TSG_Silencing Tumor Suppressor Gene Silencing (e.g., p16, RASSF1A) DNA_Methylation->TSG_Silencing leads to Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Metastasis_Inhibition Inhibition of Migration & Invasion TSG_Reactivation->Cell_Cycle_Arrest promotes TSG_Reactivation->Apoptosis promotes TSG_Reactivation->Metastasis_Inhibition promotes

Caption: Proposed signaling pathway of this compound in cancer cells.

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.

  • Absorbance Measurement: Shake the plate for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis Protocol
  • Cell Treatment and Harvesting: Treat cells with this compound for the specified duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Transwell Migration and Invasion Assay Protocol
  • Insert Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.

  • Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope. Calculate the average number of migrated/invaded cells per field.

References

Application Notes and Protocols: DNA Methyltransferase 1 (Dnmt1) Inhibition Assay Using Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genome stability. DNA methyltransferase 1 (Dnmt1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Aberrant Dnmt1 activity is associated with various diseases, including cancer, making it a key target for therapeutic intervention.[1][2][3] Laccaic acid A, a natural anthraquinone derivative, has been identified as a direct, DNA-competitive inhibitor of Dnmt1.[2][3][4][5][6] This document provides detailed protocols for an in vitro Dnmt1 inhibition assay using this compound, along with data presentation and visualizations to guide researchers in their experimental design.

This compound has been shown to reactivate genes silenced by DNA methylation in cancer cells and acts synergistically with other demethylating agents like 5-aza-2'-deoxycytidine.[4][6] Its mechanism as a DNA-competitive inhibitor makes it a valuable tool for studying the catalytic activity of Dnmt1 and for the development of novel epigenetic drugs.[2][5][6]

Quantitative Data Summary

The inhibitory activity of this compound against Dnmt1 has been quantified in several studies. The following table summarizes the key inhibition parameters.

ParameterValueDnmt1 ConstructAssay ConditionsReference
IC50650 ± 40 nMRFTS-lacking Dnmt1 (amino acids 621–1600)10 nM oligonucleotide, 10 µM AdoMet[6]
IC5019.1 ± 1.7 µMRFTS-containing Dnmt1 (amino acids 351–1600)100 nM oligonucleotide, 100 µM AdoMet[4][6]
Ki310 ± 80 nMRFTS-lacking Dnmt1Varied oligonucleotide concentration, 15x Km of AdoMet[2][6]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of Dnmt1 with respect to the DNA substrate. This means that this compound binds to the DNA-binding site of Dnmt1, thereby preventing the enzyme from binding to its natural substrate, hemimethylated DNA. This direct inhibition of the enzyme's catalytic activity leads to a reduction in the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (AdoMet) to cytosine residues on the DNA. The ultimate downstream effect in a cellular context is the passive demethylation of DNA over subsequent rounds of replication, leading to the re-expression of genes previously silenced by hypermethylation.

cluster_0 Dnmt1 Catalytic Cycle cluster_1 Inhibition by this compound Dnmt1 Dnmt1 Dnmt1_DNA_Complex Dnmt1-DNA Complex Dnmt1->Dnmt1_DNA_Complex Binds Inactive_Complex Dnmt1-Laccaic Acid A (Inactive Complex) Dnmt1->Inactive_Complex Hemimethylated DNA Hemimethylated DNA Hemimethylated DNA->Dnmt1_DNA_Complex AdoMet AdoMet (Methyl Donor) Methylated DNA Methylated DNA AdoHcy AdoHcy Dnmt1_DNA_ComplexAdoMet Dnmt1_DNA_ComplexAdoMet Methylated DNAAdoHcyDnmt1 Methylated DNAAdoHcyDnmt1 Dnmt1_DNA_ComplexAdoMet->Methylated DNAAdoHcyDnmt1 Methyl Transfer This compound This compound This compound->Inactive_Complex Competes with DNA

Figure 1. Mechanism of Dnmt1 inhibition by this compound.

Experimental Protocols

Fluorogenic Endonuclease-Coupled Dnmt1 Inhibition Assay

This protocol is adapted from the method used to discover and characterize this compound as a Dnmt1 inhibitor.[4][6] The assay measures the methylation of a fluorophore- and quencher-labeled DNA oligonucleotide. Methylation by Dnmt1 renders the oligonucleotide susceptible to cleavage by a methylation-sensitive restriction enzyme, which separates the fluorophore and quencher, resulting in a fluorescent signal.

Materials:

  • Recombinant human Dnmt1 (e.g., RFTS-lacking construct for higher activity)

  • This compound (stock solution in DMSO)

  • Fluorogenic DNA substrate: A hairpin-forming oligonucleotide with a single CpG site, labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., Dabcyl) on the other.

  • S-adenosyl-L-methionine (AdoMet)

  • Methylation-sensitive restriction enzyme (e.g., GlaI)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM DTT, 0.5 mM MgCl2, 0.01% Triton X-100

  • GlaI Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 80 mM NaCl, 1 mM DTT, 0.75 mM MgCl2, 0.01% Triton X-100

  • 384-well black, non-binding microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. Then, dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

    • Prepare a master mix containing the fluorogenic DNA substrate and AdoMet in Assay Buffer. The final concentrations will depend on the Dnmt1 construct used (see table above).

    • Prepare the Dnmt1 enzyme dilution in Assay Buffer.

  • Reaction Setup:

    • Add 2 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 18 µL of the master mix containing the DNA substrate and AdoMet to each well.

    • Initiate the methylation reaction by adding 5 µL of the diluted Dnmt1 enzyme to each well.

  • Methylation Reaction:

    • Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized based on enzyme activity.

  • Enzymatic Digestion:

    • Stop the methylation reaction and initiate digestion by adding 10 µL of the methylation-sensitive restriction enzyme (e.g., GlaI) in GlaI Reaction Buffer.

    • Incubate the plate at room temperature in the dark for 3-5 hours.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 528 nm emission for FAM).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Dnmt1, Substrate, AdoMet) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 384-well Plate Prepare_Reagents->Reaction_Setup Methylation Incubate at 37°C (Methylation Reaction) Reaction_Setup->Methylation Digestion Add Restriction Enzyme (GlaI Digestion) Methylation->Digestion Read_Fluorescence Measure Fluorescence Digestion->Read_Fluorescence Data_Analysis Analyze Data (Calculate IC50) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the fluorogenic Dnmt1 inhibition assay.

Colorimetric ELISA-based Dnmt1 Inhibition Assay

Commercially available kits offer a more streamlined, ELISA-based approach for measuring Dnmt1 activity and inhibition.[7][8] These kits typically use a DNA substrate coated on a microplate.

Principle:

A cytosine-rich DNA substrate is coated onto the wells of a microplate. Dnmt1, in the presence of AdoMet, methylates the DNA. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (5-mC), which is conjugated to an enzyme (e.g., HRP). The addition of a colorimetric substrate produces a signal that is proportional to the amount of methylated DNA, and thus to the Dnmt1 activity.

General Protocol (based on commercially available kits):

  • Prepare Reagents:

    • Prepare serial dilutions of this compound and a DMSO control.

    • Prepare the reaction mixture containing Dnmt1, AdoMet, and the assay buffer provided in the kit.

  • Reaction Setup:

    • Add the diluted this compound or DMSO control to the DNA-coated wells.

    • Add the reaction mixture to initiate the methylation.

  • Methylation Reaction:

    • Incubate the plate according to the kit's instructions (typically 1-2 hours at 37°C).

  • Detection:

    • Wash the wells to remove non-bound components.

    • Add the 5-mC antibody and incubate to allow binding to the methylated DNA.

    • Wash the wells again.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the wells.

    • Add the colorimetric substrate and incubate until color develops.

  • Data Acquisition:

    • Stop the reaction with the provided stop solution.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Similar to the fluorogenic assay, calculate the percent inhibition and determine the IC50 value for this compound.

Start Start Add_Inhibitor Add this compound/Control to DNA-coated well Start->Add_Inhibitor Add_Enzyme_Mix Add Dnmt1 and AdoMet Add_Inhibitor->Add_Enzyme_Mix Incubate_Methylation Incubate (Methylation) Add_Enzyme_Mix->Incubate_Methylation Wash1 Wash Incubate_Methylation->Wash1 Add_5mC_Ab Add Anti-5-mC Antibody Wash1->Add_5mC_Ab Incubate_Ab1 Incubate Add_5mC_Ab->Incubate_Ab1 Wash2 Wash Incubate_Ab1->Wash2 Add_Secondary_Ab Add HRP-conjugated 2° Antibody Wash2->Add_Secondary_Ab Incubate_Ab2 Incubate Add_Secondary_Ab->Incubate_Ab2 Wash3 Wash Incubate_Ab2->Wash3 Add_Substrate Add Colorimetric Substrate Wash3->Add_Substrate Read_Absorbance Measure Absorbance Add_Substrate->Read_Absorbance End End Read_Absorbance->End

Figure 3. General workflow for a colorimetric ELISA-based assay.

Conclusion

This compound is a potent, DNA-competitive inhibitor of Dnmt1 and serves as an important tool for epigenetic research. The protocols outlined in this document provide a framework for accurately measuring the inhibitory activity of this compound and other potential Dnmt1 inhibitors. The choice between a fluorescence-based or colorimetric assay will depend on the specific laboratory equipment and throughput requirements. Careful optimization of enzyme and substrate concentrations is crucial for obtaining reliable and reproducible results.

References

How to prepare a stock solution of Laccaic acid A for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Preparation of Laccaic Acid A Stock Solution

Introduction

This compound is a naturally occurring anthraquinone derivative and the major component of lac dye, extracted from the resin of the lac insect, Kerria lacca.[1][2] It is a polyhydroxy anthraquinone that has garnered significant interest in biochemical and pharmacological research.[2] Notable biological activities include the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation, as well as antioxidant and anti-inflammatory properties.[2][3][4][5] Given its potential applications in various research fields, from natural dyes to pharmaceuticals, the accurate and consistent preparation of experimental solutions is critical for obtaining reproducible results.[4]

This document provides a detailed protocol for the preparation of a stock solution of this compound for use in scientific research. Due to its limited solubility in water, the primary recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO). An alternative method using a basic aqueous solution is also described.

Data Presentation: Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₆H₁₉NO₁₂[1][2][3]
Molecular Weight 537.43 g/mol [1][2][3]
Appearance Red to dark red powder[4]
Solubility (at 20°C) Water: 0.0335%[6]
95% Ethanol: 0.916%[6]
DMSO: Slightly soluble[7][8]
Aqueous Base: Soluble[6][7][8][9]
Storage (Powder) -20°C for up to 3 years[5][7][8]
Storage (In Solvent) -80°C for up to 1 year[5]
CAS Number 15979-35-8[1][2][3]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions into aqueous media for cell-based assays or other experiments.

Materials:

  • This compound powder (MW: 537.43 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: Before starting, ensure all equipment is clean and dry. Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculating Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 537.43 g/mol x 1000 mg/g = 5.37 mg

  • Weighing this compound: Carefully weigh out 5.37 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or amber vial.

  • Adding Solvent: Add 1 mL of high-purity DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. This compound is a dark red powder, and the resulting solution should be a clear, deeply colored liquid.

  • Aiding Solubilization (Optional): If the compound does not dissolve completely, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -80°C for long-term stability (up to one year).[5]

Alternative Protocol: Preparation in a Basic Solution

For experiments where DMSO is not suitable, a stock solution can be prepared in a mild basic solution, such as 0.1 M Sodium Carbonate (Na₂CO₃) or dilute NaOH, where this compound is more soluble.[2][6][9] Researchers should note that the pH of the final experimental medium will be affected and must be adjusted and controlled for.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety practices when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]

  • Contact: Avoid direct contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with water.[11]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Visualizations

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage calc Calculate Mass (e.g., 5.37 mg for 1mL of 10mM) weigh Weigh this compound calc->weigh add_dmso Add DMSO (e.g., 1 mL) weigh->add_dmso aliquot Aliquot into Vials store Store at -80°C aliquot->store vortex Vortex to Dissolve add_dmso->vortex check Visually Inspect (Ensure full dissolution) vortex->check check->aliquot Solution is Clear check->vortex Particles Remain

References

Application Notes and Protocols: Laccaic Acid A as a Histological and Cytological Stain in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid A, a natural anthraquinone derivative isolated from the resin of the lac insect (Kerria lacca), is a vibrant red pigment traditionally used as a dye for textiles and food.[1][2] Beyond its tinctorial properties, recent research has highlighted its potential in biomedical applications due to its intrinsic fluorescence, DNA binding capabilities, and inhibitory effects on key cellular enzymes.[3][4] These characteristics suggest that this compound can be repurposed as a valuable fluorescent probe in histological and cytological research, offering a novel tool for visualizing cellular components and investigating specific molecular pathways.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent stain for nuclear DNA, for the potential detection of protein aggregates, and for visualizing the effects of DNA methyltransferase 1 (Dnmt1) inhibition.

Physicochemical and Photophysical Properties

This compound's utility as a fluorescent probe is underpinned by its distinct photophysical properties. A summary of these properties is presented in the table below.

PropertyValueReferences
Molecular FormulaC₂₆H₁₉NO₁₂[2]
Molecular Weight537.43 g/mol
Absorption Maxima (λabs)302, 361, 518, 558 nm (in conc. H₂SO₄)[5]
~488 nm (in aqueous solution, pH < 6)[6]
Emission Maximum (λem)~593 nm (for Al³⁺-laccaic acid A complex)[7]
ColorRed[5]

Applications in Biological Research

Fluorescent Staining of Nuclear DNA

This compound exhibits an affinity for DNA, making it a candidate for a fluorescent nuclear counterstain in fixed and permeabilized cells. Its mechanism of interaction is believed to be competitive with the DNA substrate of enzymes like Dnmt1.[4] This property can be leveraged for the visualization of cell nuclei in fluorescence microscopy, offering an alternative to commonly used stains like DAPI and Hoechst.

Experimental Protocol: Fluorescent Nuclear Staining of Cultured Cells

This protocol is adapted from standard procedures for fluorescent staining of adherent cultured cells on coverslips.[8][9][10]

Materials:

  • Adherent cells cultured on sterile glass coverslips

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for Texas Red or similar red fluorophores)

Procedure:

  • Cell Culture: Culture cells to the desired confluency on coverslips in a multi-well plate.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing this compound to access the nuclear DNA.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution in PBS to a final working concentration (optimization may be required, starting with a range of 1-10 µM). Incubate the cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization: Image the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation around 560 nm and emission around 600 nm).

Expected Results:

Cell nuclei should appear fluorescent, with the intensity dependent on the DNA content and condensation state.

Workflow for Fluorescent Nuclear Staining:

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Cells Culture Cells Wash_PBS_1 Wash (PBS) Culture Cells->Wash_PBS_1 Fixation Fixation (4% PFA) Wash_PBS_1->Fixation Wash_PBS_2 Wash (PBS) Fixation->Wash_PBS_2 Permeabilization Permeabilization (0.1% Triton X-100) Wash_PBS_2->Permeabilization Wash_PBS_3 Wash (PBS) Permeabilization->Wash_PBS_3 Stain Stain with this compound Wash_PBS_3->Stain Wash_PBS_4 Wash (PBS) Stain->Wash_PBS_4 Mount Mount Coverslip Wash_PBS_4->Mount Visualize Fluorescence Microscopy Mount->Visualize G Induce_Stress Induce Cellular Stress (e.g., Proteasome Inhibition) Protein_Misfolding Protein Misfolding Induce_Stress->Protein_Misfolding Protein_Aggregation Formation of Protein Aggregates Protein_Misfolding->Protein_Aggregation Laccaic_Acid_Binding This compound Binding to Aggregates Protein_Aggregation->Laccaic_Acid_Binding Fluorescence Enhanced Fluorescence Signal Laccaic_Acid_Binding->Fluorescence G cluster_dna DNA cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_outcome Outcome DNA_Substrate DNA Substrate Dnmt1 Dnmt1 DNA_Substrate->Dnmt1 Binds to Methylation_Blocked DNA Methylation Blocked Dnmt1->Methylation_Blocked Leads to Laccaic_Acid_A This compound Laccaic_Acid_A->Dnmt1 Competitively Inhibits Gene_Reactivation Gene Reactivation Methylation_Blocked->Gene_Reactivation

References

Troubleshooting & Optimization

Technical Support Center: Laccaic Acid A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Laccaic acid A extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound extraction?

A1: The primary source for this compound is stick lac, the resinous secretion from the insect Kerria lacca. The powdered form of stick lac is typically used for extraction.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent significantly impacts the extraction yield. This compound is soluble in alkaline solutions and polar organic solvents. Commonly used solvents include deionized water (especially at elevated temperatures), methanol, ethanol, and ethyl acetate. Acidified water or acidified methanolic solutions can also enhance extraction efficiency.[1][2]

Q3: What are the main methods for this compound extraction?

A3: Several methods can be employed, ranging from conventional to modern techniques. These include:

  • Aqueous Extraction: Soaking and heating powdered stick lac in deionized water.

  • Solvent Extraction: Using organic solvents like methanol or ethyl acetate.

  • Alkali Dissolution and Acid Precipitation: Dissolving the lac dye in an alkaline solution (e.g., sodium carbonate) and then precipitating the acid by adding an acid like hydrochloric acid.[3]

  • Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and accelerate the extraction process, which can improve yield and reduce extraction time.[1][2]

  • Ultrasound-Assisted Extraction (UAE): Employing ultrasonic waves to enhance the mass transfer of the compound from the solid material to the solvent.

Q4: How can I purify the crude this compound extract?

A4: Purification of the crude extract can be achieved through various chromatographic techniques. Methods such as column chromatography using silica gel or cellulose, as well as preparative paper chromatography, have been successfully used to isolate and purify this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My extraction process is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield is a common issue in natural product extraction and can stem from several factors. Below is a step-by-step guide to troubleshoot and optimize your extraction.

Potential Causes and Solutions:

  • Inadequate Grinding of Stick Lac:

    • Cause: If the stick lac is not finely powdered, the surface area for solvent interaction is limited, leading to inefficient extraction.

    • Solution: Ensure the stick lac is ground into a fine and uniform powder using a mill.

  • Suboptimal Solvent Choice:

    • Cause: The solvent used may not have the ideal polarity to effectively solubilize this compound.

    • Solution: Experiment with different solvents or solvent mixtures. For instance, if you are using a non-polar solvent with poor results, switch to a more polar solvent like methanol or an acidified aqueous solution.[1][2]

  • Incorrect pH of the Extraction Medium:

    • Cause: this compound is more soluble in alkaline conditions. An acidic or neutral medium might not be as effective for initial extraction from the raw material.

    • Solution: For aqueous-based extractions, consider using a dilute alkaline solution, such as sodium carbonate, to dissolve the lac dye before proceeding with purification.[3]

  • Insufficient Extraction Time or Temperature:

    • Cause: The extraction may not be running long enough or at a high enough temperature to allow for complete diffusion of this compound into the solvent.

    • Solution: Increase the extraction time or temperature. For aqueous extractions, heating to around 60°C is a common practice. However, be cautious of potential thermal degradation of the compound with prolonged high temperatures.

  • Inefficient Extraction Method:

    • Cause: Simple maceration or percolation may not be as efficient as more advanced techniques.

    • Solution: Consider employing Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). These methods can significantly reduce extraction time and improve yield by enhancing mass transfer.[1][2]

Issue 2: Impurities in the Final Extract

Q: My final this compound extract appears to be impure, with an off-color or containing other unwanted substances. How can I resolve this?

A: The presence of impurities is a common challenge. The color of the extract can also be an indicator of its purity and chemical state.

Potential Causes and Solutions:

  • Co-extraction of Other Compounds:

    • Cause: The solvent used may be extracting other components from the stick lac, such as other laccaic acid derivatives, resins, or waxes.

    • Solution: A multi-step purification process is often necessary. After initial extraction, employ column chromatography or preparative paper chromatography to separate this compound from other components.

  • pH-Related Color Changes:

    • Cause: Laccaic acid is sensitive to pH. Changes in acidity or alkalinity can alter its color, which may be mistaken for impurity. Increasing alkalinity can shift the color to a plummy purple, while acidity can result in bright oranges.

    • Solution: Control the pH of your final solution. If a specific color is desired, adjust the pH accordingly. Washing the extract can sometimes revert pH-induced color changes.

  • Thermal Degradation:

    • Cause: Excessive heat during extraction can lead to the degradation of this compound, resulting in byproducts and a change in the expected color.

    • Solution: If you suspect thermal degradation, try reducing the extraction temperature or using a method that requires less heat, such as UAE or a shorter duration MAE.

Data Presentation: Comparison of Extraction Parameters

The following table summarizes the impact of different extraction parameters on the yield and quality of this compound, based on findings from various studies.

Extraction Method Solvent Temperature Time Solid:Solvent Ratio Reported Yield/Outcome Reference
Alkali-Acid 1. Sodium Carbonate2. Hydrochloric Acid30-40°C2-4 days (acidification)Not specified0.57% - 0.76% (from raw stick lac)[4]
Aqueous Deionized Water60°C1 hourNot specifiedCrude lac dye extract
Microwave-Assisted Acidic Medium75°C (for dyeing)5 minutes (irradiation)1:25High color strength on fabric[1][2]
Solvent Extraction Ethyl AcetateAmbient2-4 hours1:1 (effluent to solvent)~10% recovery of lac resin from effluent[5]
Solvent Extraction Methanol40°C10 minutes (ultrasonication)Not specifiedEffective for antioxidant activity[6]

Experimental Protocols

Protocol 1: Standard Aqueous Extraction
  • Preparation: Grind raw stick lac into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered stick lac.

    • Add the powder to 200 mL of deionized water in a beaker.

    • Heat the mixture to 60°C while stirring continuously for 1 hour.

  • Filtration: Filter the aqueous solution through a fine cloth or filter paper to remove the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude lac dye extract.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation: Grind raw stick lac into a fine powder.

  • Extraction:

    • Weigh 4 g of the powdered stick lac.

    • Place the powder in a flask with 100 mL of an acidic extraction medium (e.g., water acidified with a small amount of acetic acid). This results in a 1:25 solid-to-solvent ratio.[1][2]

    • Irradiate the mixture in a microwave extractor at high power for 5 minutes.[1]

  • Filtration: After extraction, filter the mixture to remove the solid residue.

  • Further Use: The resulting extract can be used directly for applications like dyeing or can be further purified.

Visualizations

Experimental Workflow

experimental_workflow start Start: Raw Stick Lac grinding Grinding start->grinding extraction Extraction (Aqueous, Solvent, MAE, etc.) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_product Pure this compound purification->pure_product end End Product pure_product->end troubleshooting_low_yield start Low Yield of this compound check_grinding Is the stick lac finely powdered? start->check_grinding grind_finer Action: Grind to a fine, uniform powder check_grinding->grind_finer No check_solvent Is the solvent optimal? check_grinding->check_solvent Yes grind_finer->check_solvent change_solvent Action: Test different solvents (e.g., polar, acidified) check_solvent->change_solvent No check_params Are time and temperature sufficient? check_solvent->check_params Yes change_solvent->check_params increase_params Action: Increase extraction time/temperature (caution for degradation) check_params->increase_params No check_method Is the extraction method efficient? check_params->check_method Yes increase_params->check_method change_method Action: Consider MAE or UAE check_method->change_method No success Yield Improved check_method->success Yes change_method->success

References

Technical Support Center: Overcoming Solubility Challenges with Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with Laccaic acid A in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural anthraquinone derivative with known biological activities, including the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][2] Its poor solubility in aqueous solutions at neutral or acidic pH presents a significant challenge for its use in biological assays and preclinical studies, potentially leading to inaccurate results and difficulties in formulation development.

Q2: What are the general physicochemical properties of this compound that influence its solubility?

This compound is a reddish powder that is slightly soluble in water and ethanol but readily soluble in alkaline solutions.[3] Its solubility is highly dependent on the pH of the solution.

Q3: How does pH affect the solubility and appearance of this compound solutions?

This compound is an acidic compound that becomes more soluble in basic (alkaline) conditions due to the formation of a soluble salt. The color of the solution is also a key indicator of its pH-dependent properties. A patent for extracting laccaic acid notes its solubility in sodium carbonate solution to form a sodium salt.[4]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for experimental use.

Problem 1: this compound powder does not dissolve in my aqueous buffer (e.g., PBS at pH 7.4).
  • Cause: this compound has very low solubility in neutral and acidic aqueous solutions.

  • Solution 1: pH Adjustment. Increase the pH of your solution to a basic range (pH > 8.0) to deprotonate the acidic functional groups of this compound, forming a more soluble salt.

  • Solution 2: Use of Co-solvents. Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer.

Problem 2: After dissolving this compound in an alkaline solution, it precipitates when I add it to my neutral pH cell culture medium.
  • Cause: The pH of the final solution has dropped, causing this compound to revert to its less soluble, protonated form.

  • Solution: The final concentration of the alkaline stock solution in the cell culture medium should be low enough to not significantly alter the final pH of the medium. Alternatively, prepare a high-concentration stock in 100% DMSO and dilute it so that the final DMSO concentration in the medium is low (typically ≤ 0.5%) to minimize solvent toxicity.

Problem 3: I am unsure how to prepare a stock solution of this compound for my cell-based assays.
  • Solution: A common method is to prepare a high-concentration stock solution in a water-miscible organic solvent. See the detailed protocol below for preparing a 10 mM stock solution in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments.

Materials:

  • This compound (Molar Mass: 537.44 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out 5.37 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be a clear, dark red.

  • Visually inspect the solution to ensure there are no undissolved particles. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol 2: pH-Mediated Solubilization of this compound in Aqueous Buffer

This protocol is for applications where the use of organic solvents is not desirable.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 50 mM Tris-HCl)

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the desired aqueous buffer at a slightly acidic pH (e.g., pH 6.0).

  • Add the desired amount of this compound powder to the buffer with continuous stirring. The powder will likely not dissolve completely.

  • Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired final pH is reached. Be aware that the solution will change color as the pH increases.

  • Filter the final solution through a 0.22 µm filter to remove any remaining particulates.

Quantitative Data

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Water (20°C)0.0335% (w/v)[3]
95% Ethanol0.916% (w/v)[3]
Aqueous BaseSlightly Soluble[3]
DMSOSlightly Soluble[3]

Note: "Slightly soluble" indicates that the compound is soluble in the range of 1-10 mg/mL. The exact solubility in aqueous base and DMSO can be significantly higher than in water or ethanol.

Table 2: pH-Dependent Color Changes of this compound

pH RangeColor of Solution
< 4.5Orange-Yellow
4.5 - 5.5Orange-Red
> 5.5Purplish-Red
> 12Fades

This data is based on information for lac dye, of which this compound is a major component.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C vortex->store dilute Dilute Stock in Aqueous Buffer store->dilute For Experiment use Use in Experiment dilute->use

Caption: Experimental workflow for preparing a this compound solution.

dnmt1_inhibition_pathway Laccaic_Acid_A This compound DNMT1 DNMT1 Laccaic_Acid_A->DNMT1 Inhibits Gene_Expression Gene Expression Laccaic_Acid_A->Gene_Expression Leads to Re-expression DNA_Methylation DNA Methylation (CpG Islands) DNMT1->DNA_Methylation Maintains Tumor_Suppressor_Gene Tumor Suppressor Gene (e.g., p21) DNA_Methylation->Tumor_Suppressor_Gene Hypermethylation of Promoter Region Transcription_Repression Transcriptional Repression DNA_Methylation->Transcription_Repression Leads to Tumor_Suppressor_Gene->Gene_Expression Allows Transcription_Repression->Tumor_Suppressor_Gene Silences Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest Results in

Caption: DNMT1 inhibition pathway by this compound.

troubleshooting_flowchart start Start: Dissolving This compound check_solvent Is it an aqueous buffer (pH < 8)? start->check_solvent problem_aqueous Problem: Poor Solubility check_solvent->problem_aqueous Yes success Success: This compound Dissolved check_solvent->success No (e.g., DMSO) solution_ph Solution 1: Increase pH > 8.0 problem_aqueous->solution_ph solution_cosolvent Solution 2: Use DMSO Stock problem_aqueous->solution_cosolvent check_precipitation Does it precipitate in final medium? solution_ph->check_precipitation solution_cosolvent->check_precipitation problem_precipitation Problem: Precipitation check_precipitation->problem_precipitation Yes check_precipitation->success No solution_dilution Solution: Lower stock concentration or use higher DMSO stock problem_precipitation->solution_dilution solution_dilution->success

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Optimizing pH conditions for Laccaic acid A stability in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for the stability of Laccaic acid A in solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

A1: While this compound's stability is application-dependent, it generally exhibits good thermal stability in the pH range of 3.0 to 10.0.[1] However, it is most stable at a neutral pH. Extreme pH conditions, such as strong acids (pH < 3.0) and strong bases (pH > 10.0), can lead to accelerated degradation.[1][2] For regeneration of the free acid form, acidification to pH 2-3 is recommended, but prolonged storage at this pH is not ideal.[2]

Q2: How does the pH of the solution affect the color of this compound?

A2: this compound is highly sensitive to pH, resulting in distinct color changes. In acidic environments (pH 2 to 5), it typically appears orange-red.[3][4] As the solution becomes alkaline (pH 7 to 10), the color shifts to purple or reddish-violet.[3][4][5] This color change is related to the ionization of the molecule, with a reported acid dissociation constant (pKa) of 6.3 for the closely related lac dye.[4]

Q3: I've noticed a color change in my this compound solution over time. Does this indicate degradation?

A3: Not necessarily. A color change could be due to a shift in the solution's pH. However, if the pH has remained constant, a gradual fading or change in color may indicate chemical degradation. It is crucial to monitor both the pH and the concentration of this compound using analytical methods like HPLC to distinguish between pH-induced color shifts and actual degradation.[6][7]

Q4: What are the best practices for preparing a stable stock solution of this compound?

A4: To prepare a stable stock solution, it is recommended to dissolve this compound in a slightly basic solution, such as 0.1 M sodium carbonate, to form its more soluble sodium salt.[2][8] For long-term storage, it is advisable to adjust the pH to a neutral range (around 7.0), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, and store at 4°C or lower, protected from light.[7]

Troubleshooting Guide

Problem: My this compound solution has precipitated.

Potential Cause Troubleshooting Steps
Low pH This compound is less soluble in acidic solutions. Increase the pH by adding a small amount of a dilute base (e.g., 0.1 M NaOH or Na₂CO₃) dropwise until the precipitate dissolves.[2][8]
High Concentration The concentration of this compound may have exceeded its solubility limit at the current pH and temperature. Dilute the solution with an appropriate buffer.
Incorrect Solvent This compound has limited solubility in non-polar organic solvents. Ensure you are using an appropriate aqueous buffer system. Ethyl acetate can be used for extraction but is not ideal for stable solutions.[2]

Problem: The concentration of my this compound is decreasing rapidly, even when stored correctly.

Potential Cause Troubleshooting Steps
Unstable pH The solution's pH may be in a range that promotes rapid degradation (highly acidic or alkaline).[1][9] Prepare your solution using a buffer with sufficient capacity to maintain a stable pH, preferably in the neutral range.
Oxidation This compound, like other anthraquinones, can be susceptible to oxidation.[2] Consider de-gassing your solvent before use or adding an antioxidant, though compatibility and potential interference with downstream experiments must be verified.
Photodegradation Exposure to light can accelerate the degradation of many organic compounds. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Thermal Degradation Although generally stable, elevated temperatures can increase the degradation rate.[2] Ensure solutions are stored at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Quantitative Data on pH Stability

pH RangeColorGeneral StabilityKey Observations
2.0 - 3.0 Orange-Red[3]LowOptimal for regenerating the free acid, but not for long-term stability.[2]
3.0 - 6.0 Orange-Red[4]ModerateStability increases as the pH approaches neutral.
6.0 - 8.0 Transitions to Purple[3]HighGenerally the most stable range for storage and experiments. The pKa of lac dye is ~6.3.[4]
8.0 - 10.0 Purple / Reddish-Violet[4]ModerateIncreased susceptibility to alkaline hydrolysis and oxidation compared to neutral pH.[9]
> 10.0 Purple / Reddish-VioletLowProne to rapid degradation.[1]

Experimental Protocols

Protocol: pH-Dependent Stability Assessment of this compound

This protocol outlines a method to evaluate the stability of this compound at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

    • Ensure all buffers are prepared using high-purity water and filtered through a 0.22 µm membrane.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a small volume of 0.1 M Na₂CO₃ to ensure complete dissolution.[2]

    • Dilute to the final volume with high-purity water to create a concentrated stock solution.

  • Sample Preparation and Incubation:

    • Dilute the stock solution with each respective buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Divide each pH-adjusted solution into multiple aliquots in amber vials.

    • Store the vials under controlled temperature conditions (e.g., 25°C or 40°C) and protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for each pH value.

    • Analyze the concentration of this compound remaining in the solution using a validated stability-indicating HPLC method.[6][7][10] A typical system might use a C18 column with a gradient mobile phase of acetonitrile and acidified water, with PDA detection.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH value.

    • Determine the degradation rate constant (k) from the slope of the line. The degradation often follows first-order kinetics.[1]

    • Calculate the half-life (t₁/₂) for this compound at each pH using the formula: t₁/₂ = 0.693 / k.

Visualizations

G cluster_color pH-Dependent Color of this compound Acidic Acidic (pH < 6) Neutral Neutral (pH ~7) Acidic->Neutral Increase pH Neutral->Acidic Decrease pH Alkaline Alkaline (pH > 8) Neutral->Alkaline Increase pH Alkaline->Neutral Decrease pH

Caption: pH-induced color changes of this compound solutions.

G cluster_workflow Troubleshooting Workflow for Solution Instability A Instability Observed (Precipitation / Degradation) B Check pH of Solution A->B C Is pH in acidic/alkaline range? B->C D Adjust pH to Neutral (~7) with Buffer C->D Yes E Check Storage Conditions C->E No H Problem Resolved D->H F Is it exposed to light or high temp? E->F G Store in amber vial at 4°C or below F->G Yes I Consider Oxidative Degradation (Use degassed solvents) F->I No G->H I->H

Caption: Logical workflow for troubleshooting stability issues.

G cluster_exp Experimental Workflow for pH Stability Study A Prepare Buffers (Varying pH) C Incubate Samples at each pH A->C B Prepare this compound Stock Solution B->C D Withdraw Aliquots at Time Points C->D E Analyze Concentration by HPLC D->E F Plot ln(Conc) vs. Time E->F G Calculate Degradation Rate and Half-life F->G

Caption: Workflow for conducting a pH stability experiment.

References

Troubleshooting inconsistent results in Laccaic acid A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Laccaic Acid A Experiments

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a natural anthraquinone derivative and a major component of lac dye, which is extracted from the resin of the lac insect, Kerria lacca.[1] In scientific research, it is primarily recognized for its biological activities, most notably as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1).[2] This makes it a valuable tool for studying epigenetics and a potential therapeutic agent in cancer research. It also exhibits antimicrobial and anti-inflammatory properties.

Q2: What are the common causes of variability in experiments with this compound?

Inconsistent results in this compound experiments can stem from several factors, including:

  • Purity and Batch-to-Batch Variation: Commercial preparations of this compound can have varying purity levels and may contain other laccaic acid isomers, which can differ between batches.[2][3]

  • Solubility and Aggregation: this compound has limited solubility in aqueous solutions, which can lead to precipitation or aggregation, affecting its effective concentration.

  • pH Sensitivity: The stability and activity of this compound are known to be pH-dependent.[1] Changes in the pH of buffers or cell culture media can alter its chemical structure and biological activity.

  • Chelation of Metal Ions: The structure of this compound contains functional groups that can chelate metal ions, potentially altering its properties and interactions with biological molecules.[4][5]

  • Photostability: Like many organic dyes, this compound may be sensitive to light, and prolonged exposure can lead to degradation.[6][7][8]

Q3: How should I properly store and handle this compound?

To ensure the stability and integrity of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • For long-term storage, consider keeping it at -20°C.

  • Protect solutions of this compound from light to prevent photodegradation.

  • Prepare fresh solutions for each experiment whenever possible. If storing solutions, do so at -20°C or -80°C for short periods and minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Gene Expression)

Symptoms:

  • High variability in cell viability readings (e.g., MTT, SRB assays) between replicate wells or experiments.

  • Inconsistent changes in gene expression levels in response to this compound treatment.

  • Poor dose-response curves that are not sigmoidal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility/Precipitation in Media 1. Visually inspect the media: After adding this compound, check for any visible precipitate under a microscope. 2. Use a stock solution in an organic solvent: Dissolve this compound in a suitable solvent like DMSO at a high concentration. Then, dilute the stock solution into the cell culture medium, ensuring the final solvent concentration is low (typically <0.1%) and non-toxic to the cells. 3. Sonication: Briefly sonicate the stock solution to aid dissolution before diluting it into the media. 4. Warm the media: Gently warm the cell culture media to 37°C before adding the this compound stock solution to improve solubility.
Interaction with Media Components 1. Test different media formulations: Some components in complex media (e.g., certain amino acids, vitamins, or metal ions) might interact with this compound.[9][10] If possible, test the compound in a simpler, defined medium. 2. Serum Interaction: Proteins in fetal bovine serum (FBS) can bind to small molecules. Consider reducing the serum concentration or using a serum-free medium if your cell line permits.
pH Shift in Culture Medium 1. Monitor media pH: Ensure the pH of your cell culture medium is stable after the addition of this compound, as its properties are pH-sensitive.[1] 2. Use buffered solutions: Ensure your media has adequate buffering capacity (e.g., HEPES) to maintain a stable pH.
Batch-to-Batch Variability of this compound 1. Quality Control: If possible, obtain a certificate of analysis for each batch of this compound to check for purity and composition.[11][12][13] 2. Test new batches: When starting with a new batch, perform a pilot experiment to confirm its activity and determine the optimal concentration range.
Issue 2: Inconsistent Results in DNMT1 Enzyme Inhibition Assays

Symptoms:

  • Variable IC50 values for DNMT1 inhibition.

  • Non-linear reaction progress curves.

  • High background signal or noise in the assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Aggregation 1. Include a non-ionic detergent: Add a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (e.g., 0.01%), to the assay buffer to prevent compound aggregation.[14][15] 2. Pre-incubation: Pre-incubate the enzyme with the inhibitor before adding the substrate to allow for equilibrium to be reached.
Interference with Assay Detection 1. Control for colorimetric interference: this compound is a red dye, which can interfere with absorbance-based assays. Run control wells containing this compound without the enzyme or substrate to measure its intrinsic absorbance and subtract this from the experimental wells. 2. Use a different detection method: If possible, switch to a fluorescence- or luminescence-based assay, which is less likely to be affected by the color of the compound.
Chelation of Metal Ions 1. Consider buffer components: Some enzymes require divalent cations (e.g., Mg2+) for activity. This compound may chelate these ions.[4][5] Ensure that the concentration of essential metal ions in your assay buffer is optimal and consider if the chelating properties of this compound are impacting the enzyme's function.
Instability in Assay Buffer 1. Check pH stability: Ensure the pH of your assay buffer is within the optimal range for both the enzyme and this compound stability.[1] 2. Prepare fresh: Prepare the this compound dilutions fresh for each assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are completely dissolved.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO serial_dilute Serial Dilution in Culture Medium prep_stock->serial_dilute treat_cells Treat Cells with this compound serial_dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a typical cell-based viability assay with this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results solubility Solubility/Aggregation Issues start->solubility purity Purity/Batch Variation start->purity ph_stability pH/Stability Problems start->ph_stability assay_interference Assay Interference start->assay_interference check_solubility Check Solubility & Use Co-solvents solubility->check_solubility qc_batch QC New Batches purity->qc_batch control_ph Control pH & Light Exposure ph_stability->control_ph run_controls Run Interference Controls assay_interference->run_controls

Caption: A logical flowchart for troubleshooting inconsistent results in this compound experiments.

signaling_pathway Simplified Proposed Signaling Pathway of this compound Laccaic_Acid_A This compound DNMT1 DNMT1 Laccaic_Acid_A->DNMT1 inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation catalyzes Gene_Expression Tumor Suppressor Gene Expression DNA_Methylation->Gene_Expression represses Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest promotes

Caption: The inhibitory effect of this compound on the DNMT1 signaling pathway.

References

Technical Support Center: Preventing Degradation of Laccaic Acid A During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Laccaic acid A, maintaining its integrity during storage is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a natural anthraquinone derivative, a major component of lac dye obtained from the insect Kerria lacca.[1][2] Its complex structure, featuring multiple hydroxyl and carboxylic acid groups, makes it susceptible to degradation, which can impact its chromophoric properties, biological activity, and overall purity.[3] Ensuring its stability is crucial for consistent results in research and development, particularly in applications such as natural colorants, antioxidant studies, and potential therapeutic uses.[3][4]

Q2: What are the main factors that cause this compound to degrade during storage?

A2: The primary factors contributing to the degradation of this compound, similar to other natural pigments, are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to thermal degradation.

  • pH: this compound is sensitive to pH changes, which can alter its molecular structure and color.[5][6]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxygen: As an antioxidant itself, this compound is prone to oxidation when exposed to oxygen.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color of the stored this compound solution (e.g., from red to purple or brownish). pH shift: The pH of the solution may have changed due to absorption of atmospheric CO₂ or interaction with the storage container.[5][6]Verify the pH of the solution. If necessary, adjust to the desired pH using a suitable buffer. For future storage, use tightly sealed containers and consider buffering the solution if compatible with your application.
Oxidation: Exposure to oxygen can alter the chromophore of the molecule.Purge the vial with an inert gas (argon or nitrogen) before sealing for storage. Consider adding a compatible antioxidant to the solution if it does not interfere with downstream applications.
Decreased potency or altered analytical profile (e.g., new peaks in HPLC). Thermal degradation: The sample may have been exposed to elevated temperatures during storage or handling.Ensure consistent storage at -20°C. Use a calibrated thermometer to monitor storage temperature. Minimize the time the sample spends at room temperature during handling.
Photodegradation: The sample was likely exposed to light.Always store this compound in light-protecting containers (e.g., amber vials) and in a dark environment.
Hydrolysis: If in an aqueous solution, hydrolysis of certain functional groups may have occurred, especially at extreme pH values.Store aqueous solutions at a neutral or slightly acidic pH, unless your experimental protocol requires otherwise. Lyophilizing the sample for long-term storage can prevent hydrolysis.
Precipitation or insolubility of the stored sample. Aggregation or degradation to less soluble products. Attempt to redissolve the sample by gentle warming or sonication. If this fails, the sample may be significantly degraded. It is recommended to use a fresh, properly stored sample.
Solvent evaporation: The concentration of the solution may have increased, leading to precipitation.Ensure vials are tightly sealed to prevent solvent evaporation. Parafilm can be used to provide an extra seal.

Data on this compound Stability

While specific kinetic data for the degradation of pure this compound is limited in publicly available literature, studies on the broader "lac dye" (of which this compound is a major component) provide valuable insights into its stability. The following table summarizes qualitative and semi-quantitative findings relevant to the storage of this compound.

Parameter Condition Observation Reference
Thermal Stability Thermo-oxidative degradation in airMajor mass loss occurs between 150-440°C, primarily involving the carboxylic groups and the anthraquinone ring.[7]
pH Stability Aqueous solutionOrange-red in acidic medium (pH 2-5) and purple in alkaline medium (pH 7-10). The pKa has been found to be 6.3.[8]
Solubility/Stability In rapeseed oil (as laccaic acid ester)A preserve rate of 96.2% was observed over 28 days, indicating improved stability of the esterified form in a lipid matrix.[9]

Experimental Protocols

To assist researchers in evaluating the stability of their this compound samples, we provide the following detailed experimental protocols.

Protocol 1: Forced Degradation Study of this compound

This study is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[10][11][12][13][14]

1. Materials and Reagents:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 24 hours.

    • After exposure, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze the sample by HPLC at various time points (e.g., 0, 4, 8, 12, and 24 hours).

4. HPLC Analysis:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: A suitable gradient to separate the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 490-530 nm) and also scan a wider range with a PDA detector to identify degradation products with different absorption spectra.

  • Injection Volume: 20 µL.

  • Analyze a non-degraded control sample for comparison.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradation products.[3][9][15][16]

Protocol 2: Long-Term Stability Study of this compound

This protocol outlines a study to evaluate the stability of this compound under recommended storage conditions over an extended period.[17][18]

1. Sample Preparation:

  • Prepare multiple aliquots of this compound, both as a solid and in a desired solvent (e.g., methanol or a buffer solution) at a known concentration.

  • Store the aliquots in amber glass vials, and for solutions, consider purging with an inert gas before sealing.

2. Storage Conditions:

  • Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

3. Testing Schedule:

  • Analyze the samples at predetermined time points. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months. For accelerated studies, time points might be 0, 1, 3, and 6 months.

4. Analytical Method:

  • Use a validated stability-indicating HPLC method (as developed in Protocol 1) to quantify the amount of this compound remaining and to monitor the formation of any degradation products.

5. Data Evaluation:

  • Plot the concentration of this compound versus time for each storage condition.

  • Determine the degradation rate and estimate the shelf-life of this compound under each condition.

Visualizations

degradation_pathways cluster_stress_factors Stress Factors Laccaic_Acid_A This compound (Stable) Temperature High Temperature Light Light Exposure (UV/Vis) Oxygen Oxygen pH Extreme pH Degradation_Products Degradation Products (e.g., smaller molecules, polymers) Temperature->Degradation_Products Thermal Degradation Light->Degradation_Products Photodegradation Oxygen->Degradation_Products Oxidation pH->Degradation_Products Hydrolysis/Structural Change

Caption: Major degradation pathways of this compound initiated by common stress factors.

troubleshooting_workflow start Observe this compound Degradation (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature (-20°C?) - Light exposure? - Inert atmosphere? start->check_storage check_solution If in solution, check: - pH of the solution? - Solvent purity? - Container material? check_storage->check_solution Storage OK improper_storage Action: Correct Storage - Store at -20°C in the dark. - Use inert gas. check_storage->improper_storage Improper Storage solution_issue Action: Optimize Solution - Buffer the solution. - Use high-purity solvent. - Store in inert glass vials. check_solution->solution_issue Issue Found use_fresh Use a fresh, properly stored sample for experiments. check_solution->use_fresh Solution OK, sample likely degraded improper_storage->use_fresh solution_issue->use_fresh

Caption: A logical workflow for troubleshooting the degradation of this compound.

References

Technical Support Center: Purification of Crude Laccaic Acid A Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Laccaic acid A extract.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound extract?

A1: Crude this compound extract, derived from the lac insect Kerria lacca, typically contains several impurities. These include other laccaic acid derivatives (B, C, E), resinous materials, insect debris, waxes, and other coloring agents like erythrolaccin.[1][2][3] The exact composition of impurities can vary depending on the source of the sticklac and the initial extraction method used.

Q2: What are the primary methods for purifying crude this compound extract?

A2: Several methods can be employed to purify crude this compound extract, ranging from simple precipitation to advanced chromatographic techniques. The most common methods include:

  • Alkali Dissolution-Acid Precipitation: This is a classical and cost-effective method based on the differential solubility of this compound at varying pH levels.[4][5]

  • Macroporous Adsorption Resin Chromatography: This technique utilizes a non-ionic polymeric resin to adsorb this compound, which can then be eluted with a suitable solvent, leaving impurities behind.[2][4]

  • Column Chromatography: Traditional column chromatography using stationary phases like silica gel or ion-exchange resins can be used for purification.[4][6]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers high resolution and is suitable for obtaining highly pure this compound, particularly for analytical standards or pharmacological studies.[4]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be beneficial for preventing irreversible adsorption of the target compound.[7]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography with a Photo Diode Array (HPLC-PDA) detector: This is a common method for quantifying the amount of this compound and detecting other colored impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both separation and mass identification, allowing for the confirmation of this compound and the identification of other components in the mixture.[8][9]

  • UV-Vis Spectroscopy: A UV-Vis spectrophotometer can be used to determine the absorbance spectrum of the sample, which can be compared to that of a pure standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Method 1: Alkali Dissolution-Acid Precipitation
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Precipitate 1. Incomplete dissolution in alkali. 2. Precipitation pH is not optimal. 3. Insufficient precipitation time or temperature.1. Ensure the pH is sufficiently alkaline (pH 9-11) for complete dissolution. Consider gentle heating (40-50°C) to aid dissolution, but avoid prolonged exposure to high temperatures to prevent degradation. 2. Adjust the pH carefully to the optimal precipitation range (typically pH 2-4) using an acid like HCl.[5][10] 3. Allow the solution to stand for an adequate time (e.g., overnight) at a low temperature (4°C) to maximize precipitation.
Precipitate is sticky and difficult to filter Presence of excess resinous impurities.1. Before alkali dissolution, wash the crude extract with a non-polar solvent like hexane to remove some of the waxy and resinous materials. 2. After acid precipitation, wash the precipitate with cold, slightly acidified water to remove soluble impurities.
Final product has a brownish tint instead of a vibrant red 1. Oxidation of laccaic acid at high pH. 2. Presence of other colored impurities that co-precipitate.1. Minimize the time the laccaic acid is in the alkaline solution. Work quickly and keep the solution cool. 2. Consider a pre-purification step, such as a preliminary solvent extraction, to remove some of the other colored components before the alkali-acid treatment.
Method 2: Macroporous Adsorption Resin Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Low Adsorption of this compound onto the Resin 1. Incorrect resin type for the polarity of this compound. 2. Flow rate is too high. 3. pH of the sample solution is not optimal for adsorption.1. Select a weakly polar or non-polar resin for effective adsorption of the anthraquinone structure of this compound.[2] 2. Decrease the flow rate to allow for sufficient interaction time between the sample and the resin. 3. Adjust the pH of the crude extract solution to be slightly acidic, which can enhance the adsorption of acidic compounds like this compound.
Poor Elution and Low Recovery of this compound 1. Elution solvent is not strong enough. 2. Irreversible adsorption onto the resin. 3. Flow rate is too fast.1. Use a more polar solvent or a gradient of increasing polarity for elution. For example, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%). 2. If irreversible adsorption is suspected, try a different type of resin or consider HSCCC. Ensure the resin is properly regenerated before use. 3. Reduce the elution flow rate to allow for complete desorption.
Co-elution of Impurities with this compound Poor separation between this compound and impurities of similar polarity.1. Optimize the elution gradient. A shallower gradient can improve the resolution between compounds with similar polarities. 2. Wash the column with a solvent of intermediate polarity after sample loading to remove weakly bound impurities before eluting the this compound.
Resin Fouling and Decreased Performance Over Time Accumulation of resinous materials and other strongly adsorbed impurities on the resin.1. Implement a rigorous resin regeneration protocol after each use. This typically involves washing with a strong acid, a strong base, and then a solvent like ethanol or methanol.[10] 2. Pre-filter the crude extract to remove particulate matter before loading it onto the column.
Method 3: Preparative High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce the amount of sample injected onto the column. 2. For acidic compounds like this compound, using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) can improve peak shape. 3. Check the column's performance with a standard compound. If the peak shape is still poor, the column may need to be replaced.
Low Recovery of Purified this compound 1. Adsorption of the compound onto the column packing material or system components. 2. Degradation of the compound on the column.1. Ensure the mobile phase is fully compatible with the compound and the column. Sometimes, adding a small amount of a chelating agent can help if metal ion interactions are suspected. 2. This compound can be sensitive to light and certain pH conditions. Protect the sample from light during the purification process.
Presence of Ghost Peaks in the Chromatogram Contamination from the mobile phase, the sample, or carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phases. 2. Implement a thorough needle wash protocol between injections. 3. Run a blank gradient to identify the source of the contamination.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Alkali Dissolution-Acid Precipitation Differential solubility at varying pHModerateModerate to HighCost-effective, scalable, simple procedure.[4]Lower purity compared to chromatographic methods, potential for degradation at high pH.[5]
Macroporous Adsorption Resin Chromatography Adsorption of the target molecule onto a solid phaseHighHighHigh capacity, reusable resin, good for large volumes.[2]Requires optimization of resin type and elution conditions, potential for irreversible adsorption.
Preparative HPLC Differential partitioning between a mobile and stationary phaseVery HighModerateHigh resolution and purity, suitable for isolating individual components.[4]Lower capacity, more expensive, requires specialized equipment.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partitioningHigh (e.g., 98.1% for this compound)[7]GoodNo solid support matrix, minimizing irreversible adsorption and sample degradation.[7]Requires specialized equipment, can be complex to optimize the solvent system.

Experimental Protocols

Protocol 1: Alkali Dissolution-Acid Precipitation
  • Dissolution:

    • Suspend the crude this compound extract in a 0.1 M sodium hydroxide (NaOH) solution to achieve a pH of 9-11.

    • Stir the mixture at room temperature until the extract is completely dissolved. Gentle warming to 40°C can be applied if necessary.[10]

  • Filtration:

    • Filter the alkaline solution to remove any insoluble impurities, such as insect debris and some resinous materials.

  • Precipitation:

    • Slowly add 1 M hydrochloric acid (HCl) to the filtrate with constant stirring until the pH of the solution reaches 2-4.[10] A red precipitate of this compound will form.

  • Maturation and Collection:

    • Allow the mixture to stand at 4°C for at least 4 hours, or preferably overnight, to ensure complete precipitation.

    • Collect the precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the precipitate with a small amount of cold, acidified water (pH 3) to remove any remaining soluble impurities.

    • Dry the purified this compound precipitate in a vacuum oven at a low temperature (e.g., 40-50°C).

Protocol 2: Macroporous Adsorption Resin Chromatography
  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., a weakly polar polystyrene-divinylbenzene resin).

    • Pre-treat the resin by washing sequentially with ethanol, 1 M HCl, 1 M NaOH, and finally with deionized water until the eluent is neutral.

  • Column Packing:

    • Pack a chromatography column with the pre-treated resin.

  • Sample Loading:

    • Dissolve the crude this compound extract in a suitable solvent (e.g., 20% ethanol in water) and adjust the pH to be slightly acidic.

    • Load the sample solution onto the column at a low flow rate.

  • Washing:

    • Wash the column with deionized water to remove highly polar impurities like sugars and salts.

    • Subsequently, wash with a low concentration of ethanol (e.g., 10-20%) to remove other weakly adsorbed impurities.

  • Elution:

    • Elute the adsorbed this compound using a stepwise or linear gradient of ethanol in water (e.g., 20% to 80% ethanol).

    • Collect fractions and monitor the eluent for the presence of this compound using a UV-Vis spectrophotometer or by TLC.

  • Concentration:

    • Combine the fractions containing pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Resin Regeneration:

    • After use, regenerate the resin by washing with a high concentration of ethanol or methanol, followed by the acid and base washes as in the preparation step.

Mandatory Visualizations

experimental_workflow_alkali_acid crude_extract Crude this compound Extract dissolution Alkali Dissolution (pH 9-11) crude_extract->dissolution filtration1 Filtration dissolution->filtration1 acid_precipitation Acid Precipitation (pH 2-4) filtration1->acid_precipitation collection Collection of Precipitate (Filtration/Centrifugation) acid_precipitation->collection washing Washing with Acidified Water collection->washing drying Drying washing->drying pure_product Purified this compound drying->pure_product

Caption: Workflow for Alkali Dissolution-Acid Precipitation of this compound.

experimental_workflow_resin_chromatography crude_extract Crude this compound Extract sample_prep Sample Preparation (Dissolution & pH Adjustment) crude_extract->sample_prep column_loading Load onto Macroporous Resin Column sample_prep->column_loading washing_polar Wash with Water (Remove Polar Impurities) column_loading->washing_polar washing_nonpolar Wash with Low % Ethanol (Remove Less Polar Impurities) washing_polar->washing_nonpolar elution Elute with Ethanol Gradient washing_nonpolar->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (TLC/UV-Vis) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling concentration Solvent Evaporation pooling->concentration pure_product Purified this compound concentration->pure_product

Caption: Workflow for Macroporous Resin Chromatography of this compound.

troubleshooting_logic cluster_alkali Troubleshooting Alkali-Acid cluster_resin Troubleshooting Resin cluster_hplc Troubleshooting HPLC start Low Yield or Purity Issue check_method Identify Purification Method start->check_method alkali_acid Alkali-Acid Precipitation check_method->alkali_acid Precipitation resin_chrom Resin Chromatography check_method->resin_chrom Chromatography hplc HPLC check_method->hplc HPLC check_dissolution Check Dissolution pH & Temp alkali_acid->check_dissolution check_precipitation Check Precipitation pH alkali_acid->check_precipitation check_resin_type Verify Resin Selection resin_chrom->check_resin_type optimize_elution Optimize Elution Gradient resin_chrom->optimize_elution check_peak_shape Analyze Peak Shape hplc->check_peak_shape check_recovery Investigate Recovery hplc->check_recovery

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Enhancing the Bio-efficacy of Laccaic Acid Through Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with methylated laccaic acid. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols to ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is laccaic acid and why is methylation expected to enhance its bio-efficacy?

A1: Laccaic acid is a natural anthraquinone derivative extracted from the resin of the lac insect, Kerria lacca.[1][2][3][4] It is a mixture of several related compounds, primarily laccaic acids A, B, C, D, and E.[1][2] While it possesses inherent antioxidant and anti-inflammatory properties, its low water solubility and high polarity can limit its therapeutic application.[1][2] Methylation of compounds like flavonoids has been shown to increase their metabolic stability and improve membrane transport, leading to enhanced absorption and oral bioavailability.[5] By analogy, methylation of laccaic acid is hypothesized to improve its pharmacokinetic profile and, consequently, its bio-efficacy.

Q2: What are the potential therapeutic applications of methylated laccaic acid?

A2: While research is ongoing, methylated laccaic acid is being investigated for a range of applications. Given that laccaic acid has shown potential as a DNA methyltransferase 1 (DNMT1) inhibitor and has anti-cancer properties, its methylated derivatives are of interest in oncology.[6][7][8] Additionally, methylated lac dye has demonstrated potent antimicrobial and antifungal activity.[1][2][9][10]

Q3: What safety precautions should be taken when working with the reagents for methylation?

A3: The methylation of flavonoids, a process that can be adapted for laccaic acid, may involve reagents that require careful handling. For instance, a convenient and safer methylation procedure utilizes dimethyl carbonate (DMC) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[11][12] While this method avoids highly toxic reagents like diazomethane or dimethyl sulfate, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Methylation Reaction
  • Q: My methylation reaction yield is low. What could be the cause?

    • A: Low yields can result from several factors. Ensure your laccaic acid starting material is pure and dry. The reaction time and temperature are also critical; for flavonoid methylation with DMC/DBU, reactions can take from 12 to 72 hours at reflux (90°C).[12] Also, verify the freshness and purity of your DBU and DMC.

  • Q: I am observing multiple products in my reaction mixture. How can I improve selectivity?

    • A: Laccaic acid has multiple hydroxyl groups that can be methylated. To achieve more selective methylation, you may need to employ protecting group strategies, which are common in organic synthesis. Alternatively, carefully controlling the stoichiometry of the methylating agent can favor mono-methylation over poly-methylation.

Cell Viability (MTT) Assay
  • Q: My MTT assay results show high variability between replicates. What can I do to improve consistency?

    • A: High variability often stems from inconsistent cell seeding, uneven formazan crystal dissolution, or pipetting errors.[13] Ensure you have a single-cell suspension before seeding and that the cells are evenly distributed in the wells. When dissolving the formazan crystals, mix thoroughly by gentle shaking or pipetting up and down.[14][15]

  • Q: I am seeing a high background reading in my MTT assay. What is the likely cause?

    • A: High background can be caused by contamination of the culture medium or the presence of phenol red, which can interfere with absorbance readings.[14] It is advisable to use a culture medium without phenol red for the assay. Also, ensure your blank wells (medium only) are included for proper background subtraction.[16]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential enhanced bio-efficacy of methylated laccaic acid compared to its unmethylated form.

Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineIC50 (µM)
Laccaic AcidMCF-7 (Breast)75.2
Methylated Laccaic AcidMCF-7 (Breast)28.5
Laccaic AcidA549 (Lung)98.6
Methylated Laccaic AcidA549 (Lung)45.1
Laccaic AcidHeLa (Cervical)85.3
Methylated Laccaic AcidHeLa (Cervical)36.8

Table 2: Apoptosis Induction in MCF-7 Cells (24-hour treatment)

Compound (at IC50)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Control (Untreated)2.11.5
Laccaic Acid15.78.3
Methylated Laccaic Acid35.212.1

Experimental Protocols

Protocol 1: Methylation of Laccaic Acid

This protocol is adapted from a procedure for the O-methylation of flavonoids using dimethyl carbonate (DMC).[12]

  • Dissolution: In a round-bottom flask, dissolve 0.5 mmol of laccaic acid in 4 mL of dimethyl carbonate (DMC).

  • Addition of Catalyst: Add 0.6 mmol of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Reaction: Heat the solution to 90°C under magnetic stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Add 3 mL of methanol and co-evaporate to form an azeotropic mixture.

  • Extraction: Dissolve the residue in 10 mL of ethyl acetate and wash with 5 mL of 1N HCl.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product using column chromatography.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]

  • Treatment: Treat the cells with various concentrations of laccaic acid and methylated laccaic acid for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with laccaic acid and methylated laccaic acid at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[19]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Bio-efficacy Assays cluster_analysis Data Analysis laccaic_acid Laccaic Acid methylation Methylation (DMC/DBU) laccaic_acid->methylation methylated_laccaic Methylated Laccaic Acid methylation->methylated_laccaic cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with Compounds cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for evaluating the bio-efficacy of methylated laccaic acid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation methyl_laccaic Methylated Laccaic Acid methyl_laccaic->akt Inhibition

Caption: Hypothetical signaling pathway inhibited by methylated laccaic acid.

References

Addressing background fluorescence of Laccaic acid A in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Laccaic acid A in their imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to background fluorescence and optimize your imaging protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known fluorescent properties of this compound?

This compound is a natural anthraquinone dye with fluorescent properties that are highly sensitive to pH. Its absorption and emission characteristics can vary depending on the experimental conditions. Published data indicates several absorption maxima.[1] The fluorescence of laccaic acid is also influenced by its concentration and the surrounding environment.

Q2: Why am I observing high background fluorescence in my images?

High background fluorescence in imaging experiments using this compound can stem from several sources:

  • Autofluorescence: Biological samples naturally contain endogenous fluorophores like NADH, flavins, collagen, and elastin, which can emit light upon excitation and contribute to background noise.[2]

  • Non-specific binding: this compound may bind non-specifically to cellular components or the extracellular matrix.

  • Impurity of the dye: The purity of the this compound can affect its spectral properties and contribute to background.

  • Imaging medium: Phenol red in cell culture medium is a common source of background fluorescence.

Q3: How can I reduce autofluorescence in my samples?

Several methods can be employed to minimize autofluorescence:

  • Spectral Separation: If the spectral properties of this compound and the autofluorescence are distinct, you can use appropriate filter sets to separate the signals.

  • Chemical Quenching: Reagents like Sodium Borohydride can be used to reduce aldehyde-induced autofluorescence from fixation. Commercial quenching kits are also available.

  • Photobleaching: Intentionally photobleaching the autofluorescence before imaging your target can be effective.

  • Choice of Fixative: Using non-aldehyde-based fixatives like methanol or acetone can sometimes reduce the generation of fluorescent artifacts.

Q4: My this compound signal is weak. How can I improve it?

A weak signal can be due to several factors:

  • Suboptimal pH: The fluorescence of this compound is pH-dependent. Ensure your staining and imaging buffers are at an optimal pH for its fluorescence.

  • Low Concentration: The concentration of this compound may be too low. A concentration titration is recommended to find the optimal staining concentration.

  • Photobleaching: this compound may be susceptible to photobleaching. Minimize exposure to excitation light and use an anti-fade mounting medium.

  • Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for the spectral characteristics of this compound.

Q5: Is this compound photostable?

The photostability of this compound is not extensively documented in the context of fluorescence microscopy. As with any fluorophore, it is advisable to take precautions to minimize photobleaching, such as reducing the intensity and duration of excitation light exposure and using anti-fade reagents in the mounting medium.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound for fluorescence imaging.

Problem Possible Cause Recommended Solution
High Background Fluorescence Autofluorescence from the sample.- Image an unstained control sample to assess the level of autofluorescence.- Use spectral unmixing if your imaging system supports it.- Employ chemical quenching agents or pre-bleach the sample.
Non-specific binding of this compound.- Optimize the staining concentration by performing a titration.- Increase the number and duration of wash steps after staining.- Include a blocking step in your protocol (e.g., with BSA).
Contaminated reagents or imaging medium.- Use fresh, high-purity solvents and buffers.- Image in a phenol red-free medium.
Weak or No Signal Suboptimal excitation or emission filters.- Verify the filter sets on your microscope match the known spectral properties of this compound.
pH of the buffer is not optimal.- Test a range of pH values for your staining and imaging buffers to find the optimal condition for this compound fluorescence.
Low concentration of this compound.- Perform a concentration titration to determine the optimal staining concentration.
Photobleaching.- Minimize light exposure.- Use a neutral density filter to reduce excitation intensity.- Use an anti-fade mounting medium.
Photobleaching (Signal Fades Quickly) Excessive exposure to excitation light.- Reduce illumination intensity and exposure time.- Acquire images in a single focal plane if possible.
Absence of anti-fade reagent.- Use a commercially available anti-fade mounting medium.
Inconsistent Staining Uneven sample preparation.- Ensure consistent fixation and permeabilization times.- Ensure the sample is fully submerged in the staining solution.
pH variability across the sample.- Ensure adequate buffering capacity of your solutions.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for your specific cell type and experimental setup.

General Cell Staining Protocol for this compound
  • Cell Preparation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation (Optional, for fixed-cell imaging):

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in a buffer of appropriate pH. (Note: Optimal concentration and pH should be determined empirically).

    • Incubate cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound.

Data Presentation

Property Value Reference
Absorption Maxima (nm) 302, 361, 518, 558[1]
pH-dependent Absorption Maxima (nm) 488 (at pH < 6)[3][4]
Excitation Maximum (nm) of a lac dye complex 570[5]
Emission Maximum (nm) of a lac dye complex 593[5]

Note: The quantum yield and detailed photostability data for this compound in imaging applications are not well-documented in the current literature. Researchers should characterize these properties for their specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation permeabilization Permeabilization (Optional) fixation->permeabilization staining This compound Staining permeabilization->staining washing Washing staining->washing mounting Mounting washing->mounting image_acquisition Image Acquisition mounting->image_acquisition

Caption: A generalized experimental workflow for staining cells with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: High Background Fluorescence autofluorescence Autofluorescence start->autofluorescence nonspecific_binding Non-specific Binding start->nonspecific_binding reagent_issues Reagent/Medium Issues start->reagent_issues autofluorescence_solutions Control Sample Spectral Unmixing Quenching/Bleaching autofluorescence->autofluorescence_solutions nonspecific_binding_solutions Optimize Concentration Increase Washes Add Blocking Step nonspecific_binding->nonspecific_binding_solutions reagent_solutions Use Fresh Reagents Use Phenol Red-Free Medium reagent_issues->reagent_solutions

Caption: A logical diagram for troubleshooting high background fluorescence.

References

Optimizing Mordant Selection for Laccaic Acid A Dyeing: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mordant selection for dyeing with Laccaic acid A. It includes troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is the principal red colorant extracted from the resinous secretion of the Kerria lacca insect.[1][2] In research and development, it is investigated for its properties as a natural dye for textiles, leather, and other materials.[2][3] Its biocompatibility also makes it a subject of interest in fields such as drug delivery and food coloring.

Q2: What is the role of a mordant in the dyeing process with this compound?

A mordant is a substance used to fix the dye to the substrate (e.g., fabric, leather). It forms a chemical bridge between the dye molecule and the fiber, enhancing the dye's uptake, and improving colorfastness to light and washing.[4] Different mordants can also significantly alter the final color produced by this compound.[5][6]

Q3: Which mordants are most commonly used with this compound?

Commonly used mordants include metallic salts such as aluminum potassium sulfate (alum), ferrous sulfate (iron), copper sulfate, and stannous chloride.[7] Acetic acid and formic acid have also been used, particularly in leather dyeing, showing excellent results in terms of colorfastness.[1] Natural mordants, or bio-mordants, rich in tannins are also employed.[8]

Q4: How does the choice of mordant affect the final color of the dyed material?

The choice of mordant has a significant impact on the final color. Here's a general guide:

  • Alum: Typically produces shades of pink, red, and purple.[9][10]

  • Iron: Yields shades of purple, grey, and even blackish-purples.[5][6][11]

  • Copper: Results in pinkish-purple hues.[9]

  • Stannous Chloride: Can produce brighter reddish-pink shades.[7]

  • Acetic Acid: Has been shown to produce excellent color with superior fastness on leather.[1]

Q5: What are the main mordanting methods used in this compound dyeing?

There are three primary methods for mordanting:

  • Pre-mordanting: The substrate is treated with the mordant before dyeing. This is a very common and effective method.

  • Simultaneous mordanting (Meta-mordanting): The mordant is added directly to the dye bath, and the substrate is treated with both simultaneously.

  • Post-mordanting: The substrate is dyed first and then treated with the mordant. This method can be used to modify the color after dyeing.

Studies have shown that the mordanting method can affect dye adsorption and the final properties of the dyed material.[10]

Troubleshooting Guide

Problem 1: Poor Colorfastness (Color Fades or Bleeds)

  • Possible Cause: Inadequate mordanting.

    • Solution: Ensure the correct concentration of mordant is used. For protein fibers like wool and silk, alum is often used at 15% of the weight of the fiber (WOF).[8][11] For cellulose fibers (cotton, linen), a pre-treatment with a tannin (at ~8% WOF) is necessary before mordanting with alum or aluminum acetate to ensure proper dye fixation.[5][11]

  • Possible Cause: Insufficient rinsing after dyeing.

    • Solution: After dyeing, rinse the material thoroughly with a pH-neutral detergent to remove any unfixed dye particles.[5]

  • Possible Cause: Incorrect pH of the dye bath.

    • Solution: Lac dye is sensitive to pH. An acidic environment, often achieved by adding cream of tartar, can improve dye uptake and yield redder shades, while an alkaline environment can produce more purple tones.[5][11][12]

Problem 2: Unexpected or Inconsistent Color Results

  • Possible Cause: pH of the water supply.

    • Solution: The pH of your water can affect the final color.[12] If you are experiencing inconsistent results, test the pH of your water and adjust the dye bath accordingly. Using distilled water can help ensure consistency.

  • Possible Cause: Contamination of dyeing equipment.

    • Solution: Use separate, dedicated pots and utensils for dyeing, especially when working with different mordants like iron, which can significantly alter colors even in small amounts.[9]

  • Possible Cause: Incorrect mordant-to-fiber ratio.

    • Solution: Precisely weigh your dry fiber and calculate the mordant percentage based on this weight (WOF).[9]

Problem 3: Uneven Dyeing or Splotchy Appearance

  • Possible Cause: Improper wetting of the fiber.

    • Solution: Ensure the fiber is thoroughly scoured (cleaned) and wetted before mordanting and dyeing to allow for even penetration of the mordant and dye.

  • Possible Cause: Mordant or dye not fully dissolved.

    • Solution: Make sure the mordant and lac dye extract are completely dissolved in water before adding the fiber. Clumps of undissolved powder can lead to splotches.[5]

  • Possible Cause: Overcrowding in the dye bath.

    • Solution: Use a dye pot that is large enough for the fiber to move freely, allowing for even dye distribution.[13]

Problem 4: Damage to Fibers (Brittleness or Harsh Feel)

  • Possible Cause: Excessive use of certain mordants.

    • Solution: Some mordants, like stannous chloride (tin), can make fibers brittle if used in high concentrations. Iron can also coarsen delicate fibers like merino wool.[5] Adhere to recommended WOF percentages.

  • Possible Cause: High temperatures during mordanting or dyeing.

    • Solution: Avoid boiling delicate protein fibers like wool. Maintain a consistent temperature, typically between 170-190°F (77-88°C), during dyeing.[5]

Quantitative Data on Mordant Effects

The following tables summarize quantitative data on the effect of different mordants on the color of silk dyed with this compound.

Table 1: CIE Lab* Color Values for Lac Dyed Silk with Different Mordants

MordantL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
None78.622.404.64
Memecylon40.1535.0611.56
Tamarind44.3128.4319.56

Data sourced from a study on silk yarn dyed at 100°C for 40 minutes.[10] A higher a* value indicates a redder shade.

Table 2: Color Strength (K/S) of Lac Dyed Silk with Various Mordants

MordantK/S Value
Control (No Mordant)~1.2
AlK(SO₄)₂ (Alum)~3.8
FeSO₄ (Iron Sulfate)~4.2
CuSO₄ (Copper Sulfate)~4.5
SnCl₂ (Stannous Chloride)~5.0

Approximate values derived from graphical data in a study using a pre-mordanting method. The K/S value is a measure of the dye uptake by the fabric; a higher value indicates a stronger or deeper color.

Experimental Protocols

Protocol 1: Pre-mordanting of Protein Fibers (Wool, Silk) with Alum

  • Scouring: Wash the fibers with a pH-neutral soap to remove any impurities. Rinse thoroughly.

  • Weighing: Weigh the dry fiber to calculate the required amount of mordant.

  • Mordant Calculation: Use alum (aluminum potassium sulfate) at 12-15% of the weight of the fiber (WOF).[5][11]

  • Mordant Bath Preparation: Fill a non-reactive pot (stainless steel or enamel) with enough hot water for the fibers to move freely. Dissolve the calculated amount of alum in the water.

  • Mordanting: Add the wetted fibers to the mordant bath. Slowly heat the bath to 180°F (82°C) and maintain this temperature for one hour, stirring occasionally.[5]

  • Cooling and Rinsing: Allow the fibers to cool in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess solution, and rinse briefly in lukewarm water.[5] The fibers are now ready for dyeing.

Protocol 2: Pre-mordanting of Protein Fibers with Iron

  • Scouring and Weighing: Follow steps 1 and 2 from Protocol 1.

  • Mordant Calculation: Use ferrous sulfate at 2% WOF.[5][11]

  • Mordant Bath Preparation: Dissolve the ferrous sulfate in a pot of hot water.

  • Mordanting: Add the wetted fibers. Heat to 180°F (82°C) and maintain for 30 minutes.[5]

  • Cooling and Rinsing: Remove from heat and let cool. Rinse the fibers well to remove any unbonded iron, which can damage the fiber over time.[5]

Protocol 3: Post-mordanting of Leather with Acetic Acid

  • Dyeing: Dye the leather with the this compound solution at 100°C.

  • Mordant Preparation: Prepare a 0.1 M solution of acetic acid.

  • Post-mordanting: Add the acetic acid solution to the dye bath at a ratio of 1:3 (v/v) and continue the process for 30-50 minutes.[1]

  • Finishing: Remove the leather, rinse, and finish as required.

Visualizing the Process

Experimental Workflows

experimental_workflow cluster_premordant Pre-Mordanting Workflow cluster_postmordant Post-Mordanting Workflow a1 Scour & Weigh Fiber a2 Mordant Fiber a1->a2 a3 Rinse Fiber a2->a3 a4 Dye with this compound a3->a4 a5 Final Rinse & Dry a4->a5 b1 Scour & Weigh Fiber b2 Dye with this compound b1->b2 b3 Mordant Fiber b2->b3 b4 Final Rinse & Dry b3->b4

Caption: Comparison of pre-mordanting and post-mordanting experimental workflows.

Logical Relationships

mordant_color_relationship cluster_input cluster_mordants cluster_output lac This compound (Base Colorant) alum Alum Mordant lac->alum forms complex iron Iron Mordant lac->iron forms complex copper Copper Mordant lac->copper forms complex tin Tin Mordant lac->tin forms complex red_pink Red / Pink Shades alum->red_pink results in purple_grey Purple / Grey Shades iron->purple_grey results in pink_purple Pinkish-Purple Shades copper->pink_purple results in bright_red Brighter Red Shades tin->bright_red results in

Caption: Relationship between mordant selection and resulting color families with this compound.

References

Technical Support Center: Quantifying Laccaic Acid A by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of Laccaic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common pitfalls encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using HPLC, presented in a user-friendly question-and-answer format.

Q1: Why am I seeing poor peak resolution and co-eluting peaks in my chromatogram?

A1: Poor resolution between this compound and other components is a frequent challenge, primarily due to the presence of structurally similar isomers in lac dye extracts.

  • Cause 1: Presence of Isomers: Lac dye is a natural mixture containing several Laccaic acid isomers (e.g., Laccaic acid B, C, and E) that have similar retention times to this compound.[1]

  • Troubleshooting:

    • Optimize Mobile Phase Composition: Adjusting the organic solvent (methanol or acetonitrile) to aqueous buffer ratio can improve separation. A gradient elution is often more effective than an isocratic one for resolving closely eluting compounds.

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of acidic compounds like this compound. Operating in a pH range of 2.5-4 is often recommended to ensure consistent ionization and improve separation.

    • Select an Appropriate Column: A high-resolution C18 column is commonly used. Experimenting with different C18 column chemistries or considering a phenyl-hexyl column might provide alternative selectivity.

Q2: My peak for this compound is broad and shows significant tailing. What could be the cause?

A2: Peak broadening and tailing for acidic compounds like this compound are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic functional groups of this compound, leading to peak tailing.

  • Troubleshooting:

    • Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize silanol interactions.

    • Lower Mobile Phase pH: Maintaining a low pH (e.g., using a buffer with 0.1% formic acid or acetic acid) suppresses the ionization of silanol groups, reducing peak tailing.

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Troubleshooting:

    • Dilute the Sample: Prepare a dilution series of your sample and inject them to determine the optimal concentration range for your method.

Q3: I'm experiencing poor reproducibility in my quantitative results. What should I check?

A3: Poor reproducibility can stem from several factors, including sample stability, instrument variability, and improper method control.

  • Cause 1: this compound Instability: this compound is sensitive to pH changes. Its color changes from orange-red in acidic conditions (pH 2-5) to purple in alkaline conditions (pH 7-10), indicating a change in its chemical structure which can affect its chromatographic behavior and UV-Vis absorbance. The pKa of lac dye has been reported to be around 6.3.

  • Troubleshooting:

    • Control Sample and Mobile Phase pH: Ensure that the pH of your sample and mobile phase is consistent and well-buffered. It is advisable to prepare fresh mobile phase daily.

    • Protect from Light: Natural dyes can be susceptible to photodegradation. Store standard solutions and samples in amber vials or protect them from direct light.

    • Control Temperature: While specific data on the thermal stability of this compound is limited, it is good practice to maintain a consistent column and autosampler temperature to ensure reproducible retention times and minimize potential degradation.

  • Cause 2: Inconsistent Sample Preparation: Variability in the extraction and sample clean-up process can lead to inconsistent recoveries.

  • Troubleshooting:

    • Standardize Sample Preparation: Follow a validated and consistent sample preparation protocol. The use of an internal standard can help to correct for variations in sample preparation and injection volume.

Q4: My calibration curve for this compound is not linear. What could be the issue?

A4: Non-linearity in the calibration curve can lead to inaccurate quantification.

  • Cause 1: Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Troubleshooting:

    • Extend the Calibration Range: Prepare standards at lower concentrations to find the linear range of your detector for this compound.

    • Check UV-Vis Spectrum: Use a PDA detector to check the UV-Vis spectrum of the peak at different concentrations to ensure it remains consistent.

  • Cause 2: Inaccurate Standard Preparation: Errors in the preparation of stock and working standard solutions will directly impact the linearity of the calibration curve.

  • Troubleshooting:

    • Verify Standard Purity and Concentration: Use a certified reference standard for this compound. Carefully prepare and verify the concentrations of your stock and working solutions.

Q5: I suspect matrix effects are impacting my results when analyzing food samples. How can I confirm and mitigate this?

A5: Matrix effects, where other components in the sample interfere with the analyte's signal, are a common pitfall in the analysis of complex samples like food.

  • Confirmation of Matrix Effects:

    • Post-Extraction Spike: Prepare a blank sample extract (a sample of the same matrix that does not contain this compound). Spike a known amount of this compound standard into this blank extract and also into a pure solvent. Compare the peak area of the analyte in the matrix to that in the pure solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that has been extracted in the same way as your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.

    • Standard Addition Method: This involves adding known amounts of the standard to the sample itself and then extrapolating to determine the original concentration. This is a robust method for overcoming matrix effects but is more time-consuming.

    • Sample Clean-up: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before HPLC analysis.

Quantitative Data Summary

The following tables provide a summary of typical HPLC parameters for the quantification of this compound. These should be considered as a starting point for method development and optimization.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Elution Start with a low percentage of B, and gradually increase to elute this compound and its isomers.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Detection Wavelength 280 nm and 490 nm

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
359010

Experimental Protocols

Detailed Methodology for HPLC Quantification of this compound in a Food Matrix

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Homogenize 5 g of the food sample.

    • Extract with 20 mL of methanol:water (80:20, v/v) with 0.1% formic acid by sonicating for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the filtered extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • HPLC Analysis

    • Set up the HPLC system according to the parameters in Table 1 and Table 2.

    • Inject 10 µL of the reconstituted sample extract.

    • Record the chromatogram for 35 minutes.

  • Quantification

    • Prepare a series of matrix-matched calibration standards by spiking known concentrations of this compound into a blank food matrix extract.

    • Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_symptoms Identify Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem with This compound Quantification poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing/ Broadening start->peak_tailing poor_reproducibility Poor Reproducibility start->poor_reproducibility non_linear_calibration Non-linear Calibration start->non_linear_calibration isomers Isomer Co-elution poor_resolution->isomers mobile_phase Suboptimal Mobile Phase (pH/Composition) poor_resolution->mobile_phase matrix_effects Matrix Effects poor_resolution->matrix_effects peak_tailing->mobile_phase silanol Silanol Interactions peak_tailing->silanol overload Column Overload peak_tailing->overload stability Analyte Instability (pH, Light) poor_reproducibility->stability sample_prep Inconsistent Sample Prep poor_reproducibility->sample_prep poor_reproducibility->matrix_effects detector_saturation Detector Saturation non_linear_calibration->detector_saturation standard_error Standard Prep Error non_linear_calibration->standard_error optimize_gradient Optimize Gradient/ Mobile Phase isomers->optimize_gradient change_column Change Column Selectivity isomers->change_column mobile_phase->optimize_gradient adjust_ph Adjust Mobile Phase pH mobile_phase->adjust_ph silanol->adjust_ph use_endcapped Use End-capped Column silanol->use_endcapped dilute_sample Dilute Sample overload->dilute_sample control_conditions Control pH, Temp, and Light Exposure stability->control_conditions use_is Use Internal Standard sample_prep->use_is validate_prep Validate Sample Prep Protocol sample_prep->validate_prep adjust_range Adjust Calibration Range detector_saturation->adjust_range verify_standards Verify Standard Purity & Conc. standard_error->verify_standards matrix_effects->use_is matrix_match Use Matrix-Matched Calibration matrix_effects->matrix_match spe_cleanup Improve Sample Clean-up (SPE) matrix_effects->spe_cleanup

Caption: Troubleshooting workflow for common pitfalls in this compound HPLC quantification.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification homogenize 1. Homogenize Sample extract 2. Extract with Methanol/Water homogenize->extract centrifuge 3. Centrifuge & Filter extract->centrifuge spe 4. Solid-Phase Extraction (SPE) centrifuge->spe reconstitute 5. Evaporate & Reconstitute spe->reconstitute inject 6. Inject Sample into HPLC System reconstitute->inject chromatogram 7. Obtain Chromatogram inject->chromatogram calculate 9. Calculate Concentration of this compound chromatogram->calculate calibration 8. Prepare Matrix-Matched Calibration Curve calibration->calculate

Caption: Experimental workflow for the quantification of this compound in a complex matrix.

References

Validation & Comparative

Unveiling the Potency of Laccaic Acid A: A Comparative Analysis of DNMT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific DNA methyltransferase 1 (DNMT1) inhibitors is a critical frontier in epigenetic therapy. This guide provides a comprehensive comparison of the efficacy of Laccaic acid A, a natural anthraquinone, with other notable DNMT1 inhibitors. We delve into quantitative data, detailed experimental protocols, and the intricate signaling pathways governed by DNMT1, offering a vital resource for informed decision-making in research and development.

Executive Summary

DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in gene silencing and epigenetic regulation. Its aberrant activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising direct, DNA-competitive inhibitor of DNMT1. This guide presents a side-by-side comparison of this compound with other well-established and emerging DNMT1 inhibitors, highlighting its competitive efficacy.

Efficacy Comparison of DNMT1 Inhibitors

The inhibitory potential of various compounds against DNMT1 is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and other selected DNMT1 inhibitors. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

InhibitorTypeMechanism of ActionIC50 (µM)Ki (µM)Cell Line/Assay Conditions
This compound Natural Product (Anthraquinone)Direct, DNA-competitive0.65[1]0.31[1][2]In vitro fluorogenic assay with truncated human DNMT1
SGI-1027 Synthetic (Quinoline derivative)Non-nucleoside, targets catalytic site1.6[1]-In vitro fluorogenic assay with truncated human DNMT1
Decitabine (5-aza-2'-deoxycytidine) Nucleoside AnalogCovalent trapping of DNMT1Varies (cell-based)-Cell-based assays
Azacitidine (5-azacytidine) Nucleoside AnalogCovalent trapping of DNMT1Varies (cell-based)-Cell-based assays
Zebularine Nucleoside AnalogCovalent trapping of DNMT1Varies (cell-based)-T24 bladder carcinoma cells
RG108 Non-nucleosideBlocks catalytic site0.115-In vitro assay
Procainamide Non-nucleosideBinds to CpG-rich DNA-7.2In vitro assay with hemimethylated DNA
GSK3685032 SyntheticReversible, non-covalent0.036-Scintillation Proximity Assay (SPA)

Experimental Protocols

Accurate assessment of inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed DNMT1 inhibition assays.

In Vitro Fluorogenic Endonuclease-Coupled DNA Methylation Assay

This assay is frequently used to determine the IC50 and Ki values of direct DNMT1 inhibitors.

Principle: A fluorogenic, endonuclease-coupled assay measures the methylation of a specific DNA substrate by DNMT1. A hemimethylated DNA duplex containing a recognition site for a methylation-sensitive restriction endonuclease is used as the substrate. When the substrate is methylated by DNMT1, the endonuclease can no longer cleave the DNA. A fluorescently labeled probe that hybridizes to the cleaved product is used to quantify the extent of methylation.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human DNMT1 (e.g., a truncated version for higher activity) is purified. The hemimethylated DNA oligonucleotide substrate is synthesized and annealed.

  • Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, EDTA, DTT, and S-adenosyl-L-methionine (SAM), the methyl donor.

  • Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) are pre-incubated with DNMT1.

  • Initiation of Reaction: The DNA substrate is added to the enzyme-inhibitor mixture to start the methylation reaction. The reaction is incubated at 37°C.

  • Endonuclease Digestion: After the methylation reaction, the methylation-sensitive restriction endonuclease is added, and the mixture is incubated to allow for cleavage of unmethylated sites.

  • Fluorescence Measurement: A fluorescently labeled probe is added, and the fluorescence is measured using a microplate reader. The decrease in fluorescence is proportional to the inhibition of DNMT1 activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

Cell-Based DNA Methylation and Gene Reactivation Assays

These assays assess the ability of an inhibitor to reverse DNA methylation and reactivate silenced genes in a cellular context.

Protocol:

  • Cell Culture: A suitable cancer cell line with known hypermethylated tumor suppressor genes (e.g., MCF-7 breast cancer cells) is cultured.

  • Inhibitor Treatment: Cells are treated with various concentrations of the DNMT1 inhibitor for a specified period (e.g., 24-72 hours).

  • DNA and RNA Extraction: Genomic DNA and total RNA are isolated from the treated and untreated cells.

  • Methylation Analysis: The methylation status of specific gene promoters is analyzed using techniques such as methylation-specific PCR (MSP), bisulfite sequencing, or pyrosequencing.

  • Gene Expression Analysis: The expression levels of the target genes are quantified by quantitative real-time PCR (qRT-PCR) or microarray analysis.

  • Protein Expression Analysis: Western blotting can be used to confirm the re-expression of the corresponding proteins.

Signaling Pathways and Experimental Workflows

DNMT1 activity is intricately linked with major cellular signaling pathways. Understanding these connections is crucial for predicting the broader effects of DNMT1 inhibitors.

DNMT1 and the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation, has been shown to upregulate DNMT1 expression and activity. This connection suggests that targeting both mTOR and DNMT1 could be a synergistic therapeutic strategy.[3][4][5][6]

mTOR_DNMT1_Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E eIF4E mTORC1->eIF4E activates DNMT1_mRNA DNMT1 mRNA S6K1->DNMT1_mRNA enhances translation eIF4E->DNMT1_mRNA enhances translation DNMT1_Protein DNMT1 Protein DNMT1_mRNA->DNMT1_Protein translates to DNA_Methylation DNA Methylation DNMT1_Protein->DNA_Methylation maintains

Caption: mTORC1 signaling enhances DNMT1 protein translation.

DNMT1 and the APC/β-catenin Signaling Pathway

The Adenomatous Polyposis Coli (APC)/β-catenin pathway, critical in development and cancer, regulates DNMT1 expression. Mutations in APC, common in colorectal cancer, lead to increased β-catenin levels, which in turn upregulate DNMT1 transcription.[1][2][7][8][9]

Caption: The Wnt/APC/β-catenin pathway regulates DNMT1 gene expression.

Experimental Workflow for Comparing DNMT1 Inhibitors

A systematic workflow is essential for the direct comparison of the efficacy of different DNMT1 inhibitors.

DNMT1_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Comparison Inhibitor_Screening DNMT1 Inhibition Assay (e.g., Fluorogenic Assay) IC50_Ki_Determination IC50 and Ki Determination Inhibitor_Screening->IC50_Ki_Determination Comparative_Analysis Comparative Efficacy Analysis IC50_Ki_Determination->Comparative_Analysis Cell_Treatment Treatment of Cancer Cell Lines Methylation_Analysis DNA Methylation Analysis (e.g., Bisulfite Sequencing) Cell_Treatment->Methylation_Analysis Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Cell_Treatment->Gene_Expression Methylation_Analysis->Comparative_Analysis Gene_Expression->Comparative_Analysis Laccaic_Acid_A This compound Laccaic_Acid_A->Inhibitor_Screening Laccaic_Acid_A->Cell_Treatment Other_Inhibitors Other DNMT1 Inhibitors Other_Inhibitors->Inhibitor_Screening Other_Inhibitors->Cell_Treatment

Caption: Workflow for comparing the efficacy of DNMT1 inhibitors.

Gene Reactivation Profile

A key measure of a DNMT1 inhibitor's efficacy is its ability to reactivate the expression of tumor suppressor genes silenced by hypermethylation. This compound has been shown to reactivate methylated genes in MCF-7 breast cancer cells and can act synergistically with the nucleoside analog 5-aza-2'-deoxycytidine.[10] For instance, other inhibitors like zebularine have demonstrated the ability to reactivate the silenced p16 gene in bladder carcinoma cells, both in vitro and in vivo.[11] A comprehensive comparison of the gene reactivation profiles of this compound and other inhibitors across various cancer cell lines will be crucial for defining their therapeutic potential.

Conclusion

This compound presents itself as a potent, direct, and DNA-competitive inhibitor of DNMT1 with a submicromolar Ki value, positioning it favorably against other non-nucleoside inhibitors like SGI-1027. Its natural origin may also offer advantages in terms of bioavailability and toxicity profiles, which warrants further investigation. While nucleoside analogs like decitabine and azacitidine are clinically approved, their mechanism of covalent trapping can lead to off-target effects and toxicity. The development of direct and reversible inhibitors like this compound and GSK3685032 represents a significant advancement in the field.

Future research should focus on head-to-head comparisons of these inhibitors under standardized assay conditions to provide a clearer picture of their relative potencies. Furthermore, detailed studies on the gene reactivation profiles and the impact on the broader cellular signaling networks will be instrumental in guiding the clinical development of the next generation of epigenetic therapies.

References

A Comparative Guide to Laccaic Acid A and Carminic Acid as Natural Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent natural red anthraquinone dyes: Laccaic acid A, the principal component of lac dye, and Carminic acid, the colorant derived from cochineal. This document synthesizes chemical, performance, and biological data to assist in the selection and application of these dyes in research and development.

Chemical and Physical Properties

This compound and carminic acid, while both anthraquinone derivatives, possess distinct structural differences that influence their properties and applications.[1][2] this compound is sourced from the resinous secretion of the lac insect, Kerria lacca, found in Asia.[3] In contrast, carminic acid is extracted from the dried bodies of the female cochineal insect, Dactylopius coccus, which parasitizes cacti in the Americas.[4][5]

The chemical structure of carminic acid includes a C-glucosyl moiety, which is absent in this compound.[2] This structural variance impacts their solubility and interaction with substrates. Both dyes are used in textiles, food, and cosmetics, though carminic acid (as carmine) is more prevalent in the cosmetic industry.[6]

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundCarminic Acid
Primary Source Kerria lacca (Lac insect)[3]Dactylopius coccus (Cochineal insect)[4]
Chemical Formula C₂₆H₁₉NO₁₂[3]C₂₂H₂₀O₁₃[7]
Molar Mass 537.44 g/mol [3]492.38 g/mol
Solubility Slightly soluble in water and ethanol; soluble in alkali.[8]Soluble in water, alcohols, and alkaline solutions; insoluble in nonpolar solvents.[9]
Common Uses Dyeing silk, wool, cotton; food and beverage coloring.[3]Food coloring (E120), cosmetics, textiles, histological stains.[4]

Below is a diagram illustrating the distinct chemical structures of this compound and Carminic Acid.

G Chemical Structures cluster_lac This compound cluster_car Carminic Acid lac_img car_img

Caption: Chemical structures of this compound and Carminic Acid.

Performance Comparison: Stability and Dyeing

The performance of a dye is critically dependent on its stability to environmental factors such as light, heat, and pH. Both dyes exhibit good stability, but with notable differences. Carminic acid is renowned for its excellent stability to heat and light, making it a preferred choice in the food industry.[9] this compound also provides lightfast tints to silk and wool.[6]

The color of both dyes is highly sensitive to pH. Laccaic acid solutions are orange-yellow below pH 4.5, orange-red between pH 4.5-5.5, and purplish-red above pH 5.5.[8] Similarly, carminic acid is pale orange below pH 4.5, transitions to red in neutral conditions, and becomes violet in alkaline solutions.[10] When chelated with aluminum and/or calcium salts to form the pigment carmine, its stability to heat and light is high within a pH range of 6-12.[11][12]

Table 2: Performance and Stability Data

ParameterThis compoundCarminic Acid
Lightfastness Good lightfastness on silk and wool.Highly resistant to light-induced fading. Rated 5-6 on wool (Blue Wool Scale 1-8).
Heat Stability Stable under acidic conditions.[8]Excellent stability to heat.[9] Stable up to 150°C; main decomposition begins above 270°C (TGA data for cochineal carmine).
pH Stability Color is pH-dependent: Orange-yellow (<4.5), Orange-red (4.5-5.5), Purplish-red (>5.5).[8]Color is pH-dependent: Pale orange (<4.5), Red (neutral), Violet (alkaline).[10] Stable in a pH range of 3.5-8.[9]
Dyeing Substrates Primarily silk, wool, and cotton.[3]Effective on wool and silk; less so on cotton without specific mordants.[5]
CIELAB (Wool) Not available in searched literature.L: 45-55, a: 40-50, b*: 10-20 (Varies with mordant and pH).[10][13]

Experimental Protocols

Standardized protocols are essential for the comparative evaluation of dye performance. Below are methodologies for dye extraction and key performance assessments.

Protocol 1: Extraction of Dyes

The extraction process is a critical first step that influences dye yield and purity. Modern techniques like microwave-assisted extraction (MAE) can significantly improve efficiency compared to conventional methods.[13][14]

G cluster_LCA This compound Extraction (Aqueous) cluster_CA Carminic Acid Extraction (Microwave-Assisted) l1 Powder Stick Lac l2 Extract with Deionized Water (e.g., 60°C for 1h) l1->l2 l3 Filter Aqueous Solution l2->l3 l4 Concentrate Under Reduced Pressure (Rotary Evaporator) l3->l4 l5 Crude Lac Dye Extract l4->l5 c1 Grind Dried Cochineal Insects c2 Mix with Solvent (e.g., Water) in Microwave Vessel c1->c2 c3 Microwave Irradiation (e.g., 60°C for 15 min) c2->c3 c4 Cool and Filter Mixture c3->c4 c5 Crude Carminic Acid Extract c4->c5

Caption: Generalized workflows for the extraction of Laccaic and Carminic acids.

Methodology: Microwave-Assisted Extraction (MAE) of Carminic Acid

  • Place a weighed amount of ground, dried cochineal insects into a microwave-safe extraction vessel.

  • Add a suitable solvent, such as distilled water, at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Seal the vessel and place it in a microwave extraction system.

  • Set the extraction parameters. A representative condition is 60°C for 15 minutes.

  • After the cycle completes, allow the vessel to cool before opening.

  • Filter the mixture to separate the liquid extract from the solid insect residue. The resulting filtrate is the crude carminic acid extract.

Protocol 2: Spectrophotometric Analysis for pH Stability

This protocol determines the change in a dye's color, measured as absorbance, across a range of pH values.

  • Prepare a stock solution of the purified dye in a suitable solvent (e.g., distilled water or 50% ethanol).

  • Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 2 to 12).

  • For each pH value, add a small, precise volume of the dye stock solution to a known volume of the buffer solution in a cuvette.

  • Measure the UV-Vis absorption spectrum (e.g., from 300 to 700 nm) for each sample using a spectrophotometer, with the corresponding buffer solution as a blank.

  • Plot the maximum absorbance (λ-max) versus pH to visualize the color stability and identify any isosbestic points or color shifts.[10]

Protocol 3: Lightfastness Testing (ISO 105-B02)

This method evaluates the resistance of a colored textile to fading upon exposure to a standardized artificial light source.[15][16]

  • Apparatus: A xenon arc lamp apparatus equipped with appropriate filters to simulate natural daylight (D65).[17] The machine must control irradiance, temperature, and humidity.

  • Reference Materials: A set of standardized Blue Wool references (rated 1-8, with 8 being the most lightfast) are exposed alongside the test specimens.[16]

  • Procedure:

    • Mount the dyed textile specimens on cards, partially covering each to leave an unexposed area for comparison.

    • Place the specimens and the Blue Wool references in the xenon arc tester.

    • Expose the samples to the artificial light under specified conditions of temperature and humidity (e.g., Black Panel Temperature of 63°C).[17]

    • Periodically inspect the specimens. The test ends when the contrast between the exposed and unexposed parts of the specimen matches a specific grade on the Grey Scale for Assessing Change in Colour, or when a specific Blue Wool reference has faded to a particular degree.

  • Assessment: The lightfastness rating is determined by comparing the fading of the test specimen to the fading of the concurrently exposed Blue Wool references. The rating corresponds to the number of the Blue Wool reference that shows a similar degree of fading.[15][16]

Biological Activity and Safety

Beyond their coloring properties, natural dyes are increasingly scrutinized for their biological activities and safety profiles. Both this compound and carminic acid have been studied for their toxicological and bioactive properties.

Table 3: Summary of Toxicological and Biological Data

ParameterThis compoundCarminic Acid
Acute Oral Toxicity LD₅₀ > 5000 mg/kg BW (in SD rats).Generally Recognized as Safe (GRAS).[18] May be harmful if swallowed.[19]
Allergenicity Found to lack antigenicity in passive cutaneous anaphylaxis tests.[10]Can cause allergic reactions, from hives to anaphylactic shock, in sensitive individuals.
Carcinogenicity Not found to be mutagenic or clastogenic in genotoxicity tests.[1][10]Not classified as carcinogenic.[9]
Key Biological Activity Direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1).[20][21]Potent antioxidant; protects DNA and erythrocytes from radical-induced oxidation.[4] Can modulate the Nrf-2 signaling pathway.[3]
Signaling Pathway Involvement

This compound as a DNMT1 Inhibitor: this compound has been identified as a direct and potent inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns.[20] In cancer, hypermethylation of tumor suppressor gene promoters leads to their silencing. By competitively inhibiting DNMT1's ability to bind to DNA, this compound can lead to the demethylation and re-expression of these silenced genes, positioning it as a molecule of interest in epigenetic drug discovery.[19][21]

G LCA This compound DNMT1 DNMT1 (DNA Methyltransferase 1) LCA->DNMT1 Competitively Inhibits Reactivation Gene Reactivation LCA->Reactivation Promotes Methylation DNA Hypermethylation DNMT1->Methylation Catalyzes DNA DNA Substrate DNA->Methylation Silencing Gene Silencing Methylation->Silencing Leads to TSG Tumor Suppressor Genes (e.g., p16, BRCA1) TSG->Silencing

Caption: this compound inhibits DNMT1, preventing gene silencing.

Carminic Acid as an Antioxidant: Carminic acid exhibits significant antioxidant activity, protecting cells and DNA from oxidative damage induced by free radicals.[4] Research suggests it can scavenge free radicals by modulating signaling pathways like the Nrf-2 pathway.[3] Nrf-2 is a key transcription factor that regulates the expression of antioxidant proteins. By activating this pathway, carminic acid can enhance the cell's endogenous defense mechanisms against oxidative stress.

Conclusion

Both this compound and carminic acid are high-performance natural red dyes with unique profiles.

  • Carminic Acid stands out for its superior heat and light stability and is well-established in the food and cosmetic industries. Its primary drawback is the potential for allergic reactions in some consumers.

  • This compound offers good dyeing properties, particularly on protein fibers, and has a more favorable safety profile regarding allergenicity. Its distinct biological activity as a DNMT1 inhibitor presents significant opportunities for research in pharmacology and drug development, beyond its role as a colorant.

The choice between these two dyes will depend on the specific application requirements, including the substrate to be colored, desired stability, regulatory considerations, and interest in their respective biological activities.

References

Validation of Laccaic acid A's antioxidant activity against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Laccaic acid A's antioxidant activity against established standards, supported by experimental data and detailed protocols.

This compound, a natural anthraquinone derivative, has garnered interest for its potential therapeutic properties, including its antioxidant capacity. This guide provides a comparative validation of this compound's antioxidant activity against well-known standards: Ascorbic acid (Vitamin C), Gallic acid, and Trolox. The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive resource for researchers.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant potential of this compound and standard antioxidants is summarized below. The data is presented as EC50 values (the concentration of the antioxidant required to achieve 50% of the maximum effect) and Trolox Equivalents (a measure of antioxidant capacity relative to Trolox). Lower EC50 values indicate higher antioxidant potency.

CompoundDPPH Assay (EC50, mg/mL)ABTS Assay (EC50, µg/mL)FRAP Assay (Trolox Equivalents, mol TE/mol)
This compound 0.38[1]Not available in searched literatureNot available in searched literature
Ascorbic acid 0.14[1]~2.5 - 5[2][3]~1.0[4]
Gallic acid 0.05[1]~1.0 - 2.0[5][6][7]~2.0 - 4.7[1][4]
Trolox Not directly comparable~2.3[2]1.0 (by definition)
Butylated Hydroxytoluene (BHT) 0.57[1]Not available in searched literatureNot available in searched literature

Note: The presented values for standard antioxidants are approximate ranges derived from multiple sources and can vary based on specific experimental conditions.

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed protocols for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A specific volume of the antioxidant solution (at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the antioxidant solution (at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and Trolox Equivalents: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: The FRAP reagent is mixed with the antioxidant solution.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are often expressed as Trolox equivalents.

Visualizing the Science: Diagrams and Pathways

To further elucidate the experimental processes and biological context, the following diagrams have been generated.

G cluster_assays General Antioxidant Assay Workflow prep Preparation of Reagents (Radical Solution/FRAP Reagent) reaction Mixing and Incubation prep->reaction sample Preparation of Sample (this compound / Standards) sample->reaction measurement Spectrophotometric Measurement (Absorbance) reaction->measurement analysis Data Analysis (% Inhibition / EC50 / Equivalents) measurement->analysis

Caption: General workflow for in vitro antioxidant capacity assays.

G cluster_pathway Keap1-Nrf2 Signaling Pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Nrf2 degradation Proteasome Proteasomal Degradation Ub->Proteasome Nrf2 degradation ROS Oxidants / Electrophiles (e.g., ROS) Keap1_mod Keap1 Conformational Change ROS->Keap1_mod Nrf2_release Nrf2 Release & Stabilization Keap1_mod->Nrf2_release Nrf2_nuc Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding & Activation Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Binding & Activation

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Comparative Analysis of the Antimicrobial Spectrum of Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antimicrobial breadth of novel compounds is paramount. This guide provides a comparative analysis of the antimicrobial spectrum of Laccaic acid A, contrasting its activity with established antimicrobial agents. Due to the limited availability of quantitative data for pure this compound, this guide incorporates findings on extracts containing this compound and its derivatives, alongside comprehensive data for comparator compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available antimicrobial activity data for an extract containing this compound and compare it with the MIC values of common antibacterial and antifungal agents against selected microorganisms.

Table 1: Antibacterial Activity Data

Compound/ExtractOrganismMethodResultReference
Methanolic Extract of Laccifer lacca (containing this compound)Escherichia coli (MTCC-739)Agar Well Diffusion15 mm zone of inhibition[1]
Staphylococcus aureus (MTCC-3160)Agar Well Diffusion18 mm zone of inhibition[1]
Methylated Lac DyeRalstonia solanacearumNot SpecifiedStrong antibacterial properties at 40 and 50 µg/ml[2][3]
Comparative Agents MIC (µg/mL)
Lactic AcidEscherichia coliBroth Microdilution≥1250
Staphylococcus aureusBroth Microdilution≥1250
AmpicillinEscherichia coliBroth MicrodilutionVaries (e.g., 2-8)
Staphylococcus aureusBroth MicrodilutionVaries (e.g., 0.25-2)
GentamicinEscherichia coliBroth MicrodilutionVaries (e.g., 0.5-4)
Staphylococcus aureusBroth MicrodilutionVaries (e.g., 0.5-4)

Table 2: Antifungal Activity Data

Compound/ExtractOrganismMethodResultReference
Methylated Lac DyeVerticillium sp.Spore Germination Assay100% inhibition at 750 and 1000 µg/ml[2][3]
Erysiphe pisiSpore Germination Assay100% inhibition at 1000 µg/ml[2][3]
Comparative Agents MIC (µg/mL)
Lactic AcidCandida albicansBroth Microdilution≥12500
Ellagic AcidCandida albicansBroth Microdilution250 - 1000[4]
FluconazoleCandida albicansBroth MicrodilutionVaries (e.g., 0.25-8)
Amphotericin BCandida albicansBroth MicrodilutionVaries (e.g., 0.5-2)
Aspergillus nigerBroth MicrodilutionVaries (e.g., 0.5-2)

Note: Direct comparison of zone of inhibition data with MIC values is not appropriate as they are different measures of antimicrobial activity. The data for the methanolic extract and methylated lac dye suggests potential antimicrobial activity of the constituent compounds, including this compound, but further studies with the purified compound are necessary to determine its specific MIC values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria and fungi. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the test compound (e.g., this compound, standard antibiotic, or antifungal) is prepared in a suitable solvent (e.g., water, DMSO) at a high concentration.

b. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well will contain a final volume of 100 µL of the diluted antimicrobial agent.

  • A positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only) are included.

c. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium.

  • A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation:

  • 100 µL of the prepared inoculum is added to each well of the microtiter plate.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

e. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.

a. Preparation of Inoculum and Agar Plates:

  • A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • The inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a Petri dish using a sterile cotton swab.

b. Preparation of Wells and Application of Test Substance:

  • Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • A defined volume of the test substance (e.g., the methanolic extract of Laccifer lacca) at a known concentration is added to each well.

  • A control with the solvent used to dissolve the test substance is also included.

c. Incubation and Measurement:

  • The plates are incubated under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Mandatory Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare stock solution of test compound C Perform serial dilutions of test compound in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate at appropriate temperature and duration D->E F Observe for visible growth E->F G Determine the lowest concentration with no growth (MIC) F->G

Workflow for MIC Determination.

This guide provides a foundational comparison of the antimicrobial spectrum of this compound based on currently available data. Further research focusing on determining the MIC values of purified this compound against a broad panel of clinically relevant bacteria and fungi is essential for a more definitive assessment of its therapeutic potential.

References

A Comparative Guide to the Quantification of Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Laccaic acid A, a key component of lac dye with noted antioxidant and anti-inflammatory properties. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, enabling informed decisions for method selection in research and quality control settings.

Data Presentation: A Comparative Overview

The performance of each analytical method is summarized below, highlighting key validation parameters to facilitate a direct comparison.

ParameterHPLC-PDALC-MS/MSUV-Vis Spectrophotometry
Linearity (Range) 2–10 µg/mL[1]50–1000 ng/mL (for similar compounds)[2]5–50 µg/mL[3]
Correlation Coefficient (r²) > 0.998[1]> 0.99[4]> 0.999[3]
Limit of Detection (LOD) 0.01-0.15 µg/mL[5]Not explicitly found for this compound0.43 µg/mL (for a similar compound)[6]
Limit of Quantification (LOQ) 0.02-0.47 µg/mL[5]1–50 ng L-1 (for similar compounds)[4]1.32 µg/mL (for a similar compound)[6]
Accuracy (% Recovery) 90.3–122.2%[5]95–108% (for similar compounds)[4]97.80%[3]
Precision (% RSD) 0.3–13.1%[5]< 10%[2]1.31%[3]

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method offers a balance of sensitivity and specificity for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1] A C8 column has also been reported to provide good resolution.[5]

    • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of an aqueous component (e.g., 0.1 mol/L citric acid buffer or 5% acetic acid) and an organic component (e.g., methanol or acetonitrile).[1][3]

    • Flow Rate: A flow rate of 1.0 - 1.2 mL/min is generally used.[1]

    • Detection: Detection is performed at 280 nm and 490 nm, which are characteristic absorption maxima for laccaic acids.[3]

    • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

  • Instrumentation: An LC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar chromatographic conditions as HPLC-PDA can be used. The mobile phase should be volatile and compatible with MS detection (e.g., using formic acid or ammonium formate as additives).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-) is typically used for the analysis of acidic compounds like this compound.

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. For this compound (m/z 537.4), characteristic transitions would be selected for optimal sensitivity and specificity.

    • Sample Preparation: Similar to HPLC-PDA, with potential for more rigorous clean-up steps depending on the complexity of the sample matrix.

UV-Vis Spectrophotometry

This method is simpler and more cost-effective but may lack the specificity of chromatographic methods, making it more suitable for the analysis of relatively pure samples or for total anthraquinone content.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Methodology:

    • Principle: The method is based on the colorimetric reaction between the anthraquinone structure of this compound and a complexing agent, typically iron (III) chloride.

    • Reagents: A solution of iron (III) chloride in a suitable solvent. A 0.5% Mg(Ac)2-CH3OH solution has also been reported as a color-developing agent for total anthraquinones.[3]

    • Procedure:

      • Prepare a standard curve of this compound at known concentrations.

      • To a known volume of the sample and each standard, add the color-developing reagent.

      • Allow the reaction to proceed for a specified time.

      • Measure the absorbance at the wavelength of maximum absorption (e.g., 540 nm).[3]

    • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the standard curve.

Mandatory Visualization

Signaling Pathway of this compound in Insulin Resistance

This compound has been shown to ameliorate high-fat diet-induced insulin resistance by modulating several key signaling pathways. The diagram below illustrates the proposed mechanism of action.

Laccaic_Acid_A_Signaling cluster_inflammation Inflammatory Pathway cluster_insulin Insulin Signaling Pathway ERK ERK NFkB NF-κB ERK->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines IRS IRS1/2 AKT AKT IRS->AKT GSK3b GSK3β AKT->GSK3b FOXO1 FOXO1 AKT->FOXO1 AMPK AMPK AMPK->AKT Gluconeogenesis Gluconeogenic Genes (G6PC, PCK1) FOXO1->Gluconeogenesis Laccaic_Acid_A This compound Laccaic_Acid_A->ERK Inhibits Laccaic_Acid_A->IRS Activates Laccaic_Acid_A->AMPK Activates

Caption: Proposed mechanism of this compound in ameliorating insulin resistance.

Experimental Workflow for HPLC-PDA Quantification

The following diagram outlines the typical workflow for quantifying this compound using HPLC-PDA.

HPLC_Workflow Sample Sample Preparation (Extraction, Dilution) Filtration Filtration (0.45 µm) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection PDA Detection (280 nm & 490 nm) Separation->Detection Quantification Data Analysis (Peak Integration, Quantification) Detection->Quantification

References

Laccaic Acid A in Cancer Models: An In Vitro Efficacy Guide with an In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Laccaic acid A, a principal component of lac dye, has garnered interest in oncological research due to its structural similarity to anthracycline antibiotics, a class of potent chemotherapy drugs. This guide provides a comprehensive comparison of the in vitro efficacy of this compound in cancer models, alongside an exploration of the in vivo potential, drawing insights from the structurally related compound, Ellagic acid, due to a notable absence of direct in vivo studies on this compound.

In Vitro Efficacy of this compound

This compound has demonstrated notable cytotoxic and mechanistic effects against various cancer cell lines, primarily in breast cancer and leukemia models. Its primary mechanism of action identified to date is the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in the regulation of gene expression. By inhibiting DNMT1, this compound can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.

Quantitative Analysis of In Vitro Cytotoxicity

The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of lac dye (a mixture containing this compound) and standard-of-care drugs in relevant cancer cell lines. It is important to note that data for purified this compound is limited, and "lac dye" contains a mixture of laccaic acids.

Table 1: In Vitro Efficacy in Breast Cancer Cell Lines

CompoundCell LineIC50Citation
Lac Dye (Methanol Fraction)MDA-MB-231Promising Activity[1]
DoxorubicinMCF-70.68 µg/mL (approx. 1.25 µM)[2]
DoxorubicinMCF-7400 nM - 700 nM[3]
DoxorubicinMCF-7100 nM - 8000 nM (Varies)[4]

Table 2: In Vitro Efficacy in Leukemia Cell Lines

CompoundCell LineIC50Citation
Lac Dye (Crimson)Raji< 80 µg/mL[5]
Lac Dye (Crimson)U937< 80 µg/mL[5]
Lac Dye (Crimson)K562> 80 µg/mL[5]
Lac Dye (Crimson)HL-60< 80 µg/mL[5]
Lac Dye (Crimson)Jurkat> 80 µg/mL[5]
DaunorubicinHL-602.52 µM[6]
DaunorubicinU9371.31 µM[6]
DaunorubicinTHP-1, KG-1, Kasumi-1Varies[7]

In Vivo Perspective: Insights from Ellagic Acid

Currently, there is a significant lack of published in vivo studies specifically evaluating the efficacy of this compound in animal cancer models. This represents a critical knowledge gap in understanding its translational potential. However, we can draw some inferences from studies on Ellagic acid, a structurally similar polyphenolic compound.

Ellagic acid has demonstrated in vivo anti-tumor activity in various xenograft models, including breast cancer. In a study using a mouse model with MDA-MB-231 breast cancer xenografts, treatment with Ellagic acid resulted in significant suppression of tumor volume.[8][9] The proposed mechanisms for its in vivo efficacy include the inhibition of angiogenesis via the VEGFR-2 signaling pathway.[8][10] While these findings for Ellagic acid are promising, it is crucial to emphasize that they are not direct evidence of this compound's in vivo efficacy and dedicated studies are urgently needed.

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 This compound Signaling Pathway LAA This compound DNMT1 DNMT1 (DNA Methyltransferase 1) LAA->DNMT1 Inhibits DNA_Hypermethylation DNA Hypermethylation DNMT1->DNA_Hypermethylation Promotes TSG_Silencing Tumor Suppressor Gene Silencing DNA_Hypermethylation->TSG_Silencing Leads to Tumor_Growth Tumor Growth TSG_Silencing->Tumor_Growth Contributes to

Caption: Signaling pathway of this compound in cancer cells.

cluster_1 In Vitro Experimental Workflow start Cancer Cell Lines (e.g., MCF-7, HL-60) treatment Treatment with This compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 results Data Analysis & Interpretation ic50->results flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry flow_cytometry->results

Caption: A typical workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and control compounds) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide (50 µg/mL) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available in vitro data suggests that this compound has potential as an anticancer agent, particularly through its activity as a DNMT1 inhibitor. However, the stark absence of in vivo efficacy and pharmacokinetic data is a major hurdle for its further development. Future research should prioritize comprehensive in vivo studies in relevant animal models to ascertain its anti-tumor activity, toxicity profile, and bioavailability. Direct comparisons with standard-of-care drugs in these models will be essential to determine its potential clinical utility. The promising in vivo results of the structurally related compound, Ellagic acid, provide a rationale for pursuing these critical next steps for this compound.

References

A Comparative Analysis of Laccaic Acid A from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Laccaic acid A, a principal anthraquinone derivative isolated from the resinous secretion of the lac insect, Kerria lacca, has garnered significant interest in the scientific community for its diverse bioactive properties, including antioxidant, antimicrobial, and anticancer activities. This guide provides a comparative overview of this compound sourced from different geographical locations, with a focus on its physicochemical properties and biological efficacy. While direct comparative studies with quantitative data on this compound from distinct geographical origins are limited in the currently available literature, this document synthesizes existing data to offer a comprehensive resource for researchers. The primary commercial sources of lac resin are concentrated in South and Southeast Asia, with India and Thailand being major producers.[1][2] Variations in the host plants and the specific strain of the lac insect can influence the composition and yield of the lac dye.[3][4]

Physicochemical Properties and Yield

The yield and purity of this compound are critical parameters for its application in research and drug development. While specific comparative data is scarce, the composition of lac dye, including the relative abundance of this compound, is known to be influenced by the geographical origin and the host plant on which the lac insect feeds.

Table 1: General Composition of Lac Dye

ConstituentTypical Percentage Range (%)
This compound Major Component
Laccaic Acid BVariable
Laccaic Acid CVariable
Laccaic Acid DMinor Component
Laccaic Acid EVariable

Note: This table represents a general composition. The exact percentages can vary significantly based on the source.

Biological Activity: A Comparative Overview

This compound has demonstrated a range of biological activities. This section provides an overview of its known effects and discusses the potential for geographical source-dependent variations.

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Notably, studies have reported its efficacy against MDA-MB-231 (breast cancer) and SiHa (cervical cancer) cell lines.[5][6] The mechanism of its anticancer action is, at least in part, attributed to its ability to act as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer.[7][8][9]

Table 2: Anticancer Activity of this compound (Data from a single study, geographical origin not specified)

Cell LineIC₅₀ (µg/mL)
MDA-MB-231<10[5]
SiHa<10[5]

Note: This data is from a single study and may not be representative of all sources of this compound. Further research is needed to compare the anticancer potency of this compound from different geographical origins.

Antioxidant Activity

The antioxidant potential of this compound is another area of active research. It exhibits radical scavenging activity, which is a key mechanism in combating oxidative stress-related diseases. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are used to quantify this activity. A study on lac dye (geographical origin not specified) demonstrated significant scavenging activity against DPPH and ABTS radicals.[10][11]

Table 3: Antioxidant Activity of Lac Dye (Geographical origin not specified)

AssayScavenging Rate (%)
DPPH68[10][11]
ABTS87[10][11]

Note: This data is for lac dye, which contains a mixture of laccaic acids. The specific contribution of this compound to this activity is not detailed. Comparative studies on the antioxidant capacity of purified this compound from different sources are warranted.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

Extraction and Purification of this compound by HPLC

This protocol is adapted from a preparative HPLC method for the isolation of laccaic acids.

Experimental Workflow

Extraction_and_Purification sticklac Sticklac extraction Aqueous Extraction sticklac->extraction Water filtration Filtration extraction->filtration concentration Concentration filtration->concentration Rotary Evaporation crude_extract Crude Lac Dye Extract concentration->crude_extract hplc Preparative HPLC crude_extract->hplc laccaic_acid_a Purified this compound hplc->laccaic_acid_a SRB_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 fixation Fix with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize with Tris buffer washing->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance DPPH_Assay_Workflow prepare_dpph Prepare DPPH solution mixing Mix DPPH and Sample prepare_dpph->mixing prepare_sample Prepare this compound solutions prepare_sample->mixing incubation Incubate in Dark mixing->incubation read_absorbance Read Absorbance (517 nm) incubation->read_absorbance DNMT1_Inhibition Laccaic_Acid_A This compound DNMT1 DNMT1 Laccaic_Acid_A->DNMT1 Inhibits Methylation DNA Methylation DNMT1->Methylation Catalyzes DNA DNA DNA->Methylation Gene_Silencing Tumor Suppressor Gene Silencing Methylation->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression NFkB_Pathway cluster_0 Laccaic_Acid_A This compound (Hypothesized) IKK IKK Laccaic_Acid_A->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates PI3K_Akt_Pathway Laccaic_Acid_A This compound (Hypothesized) PI3K PI3K Laccaic_Acid_A->PI3K Modulates? Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes GSK3b->Cell_Survival Inhibits

References

A Comparative Analysis of Laccaic Acid A and Other Anthraquinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of Laccaic acid A with other notable anthraquinone derivatives, namely Doxorubicin and Emodin. The objective is to present a comprehensive overview of their performance based on available experimental data, aiding researchers in evaluating their potential for drug development.

Overview of Anthraquinone Derivatives

Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton. They are widely found in nature and have been the subject of extensive research due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1] Their planar structure allows them to intercalate with DNA, and they can also inhibit key enzymes involved in cellular processes, making them attractive candidates for therapeutic development.[1]

This compound , a major component of lac dye produced by the insect Kerria lacca, is a highly substituted anthraquinone.[2][3] It has garnered attention for its potential as a DNA methyltransferase 1 (DNMT1) inhibitor.[4]

Doxorubicin is a well-established anthracycline antibiotic and a widely used chemotherapeutic agent.[5][6] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II.[6]

Emodin , an anthraquinone derivative found in the roots and rhizomes of various plants, has demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]

Quantitative Data Presentation

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound, Doxorubicin, and Emodin. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity (IC50) of Anthraquinone Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay MethodReference
This compound Methanolic fraction containing Laccaic acid D and B showed GI50 <10 µg/mLMDA-MB-231 (Breast)SRB[9]
Methanolic fraction containing Laccaic acid D and B showed GI50 <10 µg/mLSiHa (Cervical)SRB[9]
Doxorubicin MCF-7 (Breast)2.50 ± 1.76MTT[10]
HCT-116 (Colon)1.9MTT[11]
MDA-MB-231 (Breast)Not specified, but used as a standard-[9]
SiHa (Cervical)Not specified, but used as a standard-[9]
Emodin MCF-7 (Breast)~30 (7.22 µg/ml)MTS[7]
MCF-7 (Breast)50-100 (significant inhibition)Not specified[12]
HCT-116 (Colon)Not directly specified-[10]

Table 2: Comparative Antimicrobial Activity (MIC) of Anthraquinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Methylated Lac Dye (contains this compound) Ralstonia solanacearum40-50 (strong inhibition)[13][14][15]
Emodin Staphylococcus aureus (MRSA)6.3[2]
Staphylococcus aureus (MRSA)64-256[15]
Bacillus subtilis7.8 x 10⁻³ mg/mL[16]
Staphylococcus aureus3.9 x 10⁻³ mg/mL[16]
Doxorubicin Staphylococcus aureusInhibitory activity observed[17]
Escherichia coliNo inhibitory activity observed[17]

Signaling Pathways and Mechanisms of Action

Anthraquinone derivatives exert their biological effects through various signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

This compound: DNMT1 Inhibition

This compound is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1).[4] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes that are silenced in cancer cells.

DNMT1_Inhibition This compound Mechanism of Action cluster_1 Epigenetic Regulation Laccaic_Acid_A This compound DNMT1 DNMT1 (DNA Methyltransferase 1) Laccaic_Acid_A->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes Tumor_Suppressor_Genes Tumor Suppressor Genes (Silenced) DNA_Methylation->Tumor_Suppressor_Genes Maintains Silencing Gene_Reactivation Gene Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Leads to

Caption: this compound inhibits DNMT1, preventing DNA methylation and reactivating tumor suppressor genes.

Anthraquinones and the PI3K/Akt/mTOR Pathway

Several anthraquinone derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[18][19] Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

PI3K_Akt_mTOR_Pathway Anthraquinone Effect on PI3K/Akt/mTOR Pathway Anthraquinones Anthraquinone Derivatives PI3K PI3K Anthraquinones->PI3K Inhibit Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Anthraquinones can inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation.

Anthraquinones and the ERK/NF-κB Pathway

The ERK/NF-κB signaling pathway is involved in inflammation and cell survival. Some anthraquinones can modulate this pathway, which may contribute to their anti-inflammatory and anticancer effects.[5][20]

ERK_NFkB_Pathway Anthraquinone Effect on ERK/NF-κB Pathway Anthraquinones Anthraquinone Derivatives ERK ERK Anthraquinones->ERK Modulate IKK IKK ERK->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Inflammatory & Survival Genes NFkB->Inflammatory_Genes Promotes Transcription

Caption: Anthraquinones can modulate the ERK/NF-κB signaling pathway, affecting inflammation and cell survival.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay determines cytotoxicity by measuring the total protein content of adherent cells.[1][7][16][21][22]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid and allow them to air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB_Assay_Workflow SRB Assay Experimental Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Fix with TCA B->C D Wash with Acetic Acid C->D E Stain with SRB D->E F Wash with Acetic Acid E->F G Solubilize with Tris Base F->G H Read Absorbance G->H

Caption: A simplified workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18][21][23][24][25][26]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test compound stock solution

  • Positive control antibiotic

  • Negative control (broth and solvent)

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DNMT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.[4]

Materials:

  • Recombinant human DNMT1 enzyme

  • DNA substrate (e.g., a hemimethylated DNA duplex)

  • S-adenosyl-L-methionine (SAM), the methyl donor (can be radiolabeled or used in a coupled enzymatic reaction for detection)

  • Assay buffer

  • Detection system (e.g., scintillation counter for radiolabeled SAM, or a fluorescence/colorimetric reader for coupled assays)

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, DNMT1 enzyme, DNA substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add SAM to initiate the methylation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Quantify the amount of methylation that has occurred. This can be done by measuring the incorporation of radiolabeled methyl groups into the DNA or by using an antibody-based detection method for 5-methylcytosine.

  • Data Analysis: Calculate the percentage of inhibition of DNMT1 activity at each compound concentration and determine the IC50 or Ki value.

Conclusion

This compound and other anthraquinone derivatives like Doxorubicin and Emodin exhibit significant potential in drug discovery, particularly in the fields of oncology and antimicrobials. While Doxorubicin is a potent and widely used chemotherapeutic, its clinical utility is often limited by cardiotoxicity. This compound, with its distinct mechanism of action as a DNMT1 inhibitor, and Emodin, with its multi-target effects, offer promising avenues for the development of novel therapeutics with potentially improved safety profiles. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers to further explore the therapeutic potential of these fascinating compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative efficacy and mechanisms of action.

References

Reproducibility of Laccaic Acid A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Laccaic acid A, a natural anthraquinone, has garnered significant interest within the scientific community for its diverse biological activities. Published studies have highlighted its potential as an anti-cancer, antioxidant, and anti-inflammatory agent, as well as its role in modulating insulin resistance. This guide provides a comparative analysis of the existing data to assess the reproducibility of these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, with the most frequently studied being the triple-negative breast cancer cell line MDA-MB-231 and the cervical cancer cell line SiHa. The reproducibility of its anti-cancer efficacy is a critical factor for its potential development as a therapeutic agent.

Quantitative Data Comparison
Cell LineAssayReported IC50 / GI50Study (Reference)
MDA-MB-231MTT Assay< 100 nMDagur & Ghosh (2025)[1]
MDA-MB-231SRB Assay< 10 µg/mLDey & Ghosh (2018)[2]
SiHaSRB Assay< 10 µg/mLDey & Ghosh (2018)[2]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a substance's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. The use of different assays (MTT vs. SRB) may contribute to variations in reported values.

Experimental Protocols

MTT Assay for Cell Viability:

To assess the cytotoxic effects of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[3][4][5]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Treatment: Cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[3][6] Cell viability is calculated as a percentage of the untreated control.

SRB Assay for Cytotoxicity:

The Sulforhodamine B (SRB) assay is another method used to determine cytotoxicity.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with this compound.

  • Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Reading: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

Signaling Pathway in Cancer

While the precise signaling pathways mediating this compound's anti-cancer effects are still under investigation, its structural similarity to anthracycline antibiotics suggests potential mechanisms involving topoisomerase inhibition and DNA intercalation.

anticancer_pathway This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA DNA This compound->DNA Intercalation DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Fig. 1: Putative anti-cancer mechanism of this compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which play a role in various pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Quantitative Data Comparison
AssayReported EC50Study (Reference)
DPPH Radical Scavenging0.38 mg/mLJimtaisong et al. (2013)

Note: EC50 (half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater antioxidant potency.

Experimental Protocol

DPPH Radical Scavenging Assay: [7][8]

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM or 0.2 mg/mL) is prepared.

  • Sample Preparation: this compound is dissolved in a suitable solvent and prepared at various concentrations.

  • Reaction Mixture: A specific volume of the this compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value is determined from the dose-response curve.

Experimental Workflow

antioxidant_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Solution DPPH Solution Mix & Incubate Mix & Incubate DPPH Solution->Mix & Incubate This compound Samples This compound Samples This compound Samples->Mix & Incubate Measure Absorbance (517 nm) Measure Absorbance (517 nm) Mix & Incubate->Measure Absorbance (517 nm) Calculate % Scavenging Calculate % Scavenging Measure Absorbance (517 nm)->Calculate % Scavenging Determine EC50 Determine EC50 Calculate % Scavenging->Determine EC50

Fig. 2: Workflow for DPPH antioxidant assay.

Anti-Inflammatory Activity and Insulin Resistance Modulation

Recent studies have suggested that this compound possesses anti-inflammatory properties and can modulate signaling pathways involved in insulin resistance. A key pathway implicated in inflammation is the NF-κB pathway.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation:

The transcription factor NF-κB is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[9][10]

Insulin Resistance Signaling Pathway:

This compound has been shown to improve insulin sensitivity by modulating key signaling molecules. It appears to enhance the phosphorylation of IRS1/2, AKT, and GSK3β, which are crucial for insulin signal transduction. Furthermore, it attenuates the pro-inflammatory ERK/NF-κB pathway and promotes the AMPK/AKT-mediated phosphorylation of FOXO1, leading to a reduction in gluconeogenic gene expression.

Experimental Protocol

Western Blotting for Signaling Protein Analysis: [9][11]

  • Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-Akt, total Akt).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Integrated Signaling Pathway Diagram

integrated_signaling cluster_inflammation Inflammatory Signaling cluster_insulin Insulin Signaling Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB Inhibits Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Activation Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS1/2 IRS1/2 Insulin Receptor->IRS1/2 P PI3K PI3K IRS1/2->PI3K AKT AKT PI3K->AKT Activation GSK3b GSK3b AKT->GSK3b P, Inactivation FOXO1 FOXO1 AKT->FOXO1 P, Inactivation Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis Activation This compound This compound This compound->IKK Inhibits This compound->AKT Promotes P

Fig. 3: this compound's impact on inflammatory and insulin signaling.

Conclusion

The available data suggests that this compound exhibits promising anti-cancer, antioxidant, and anti-inflammatory properties. However, to establish the reproducibility of these findings, further studies are warranted. Specifically, there is a need for more independent studies reporting quantitative data, such as IC50 and EC50 values, for the same biological endpoints and experimental models. Standardization of experimental protocols across different laboratories would also be beneficial for more direct comparisons. The elucidation of the detailed molecular mechanisms and signaling pathways will be crucial for the future development of this compound as a potential therapeutic agent. This guide serves as a starting point for researchers to critically evaluate the existing literature and design future studies to validate and expand upon these initial findings.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Laccaic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Laccaic acid A, a naturally derived anthraquinone dye. Adherence to these protocols is critical to mitigate potential environmental and health risks.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management. The following are general safety and handling precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, isolate the area and prevent the substance from entering drains. For solid spills, gently dampen the material with a suitable solvent like 60-70% ethanol to avoid generating dust. Use non-sparking tools to collect the spilled material into a designated, labeled hazardous waste container. Clean the affected area with an appropriate solvent, followed by soap and water.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₂₆H₁₉NO₁₂
Molecular Weight 537.43 g/mol
Appearance Reddish-brown powder
Solubility Slightly soluble in water and ethanol.[1] Easily soluble in alkaline solutions.[1]
Oral LD50 (Lac Dye in rats) >5000 mg/kg body weight[2]
Ecotoxicity Conflicting data exists. One source suggests it may cause long-lasting harmful effects to aquatic life, while another indicates it is environmentally not hazardous. Due to this ambiguity, it should be treated as potentially harmful to the aquatic environment.

Disposal Procedure for this compound

Given the conflicting toxicological data, with some studies suggesting potential tumor-promoting effects, and its classification as an anthraquinone derivative, this compound should be disposed of as hazardous chemical waste. Direct disposal down the drain is not recommended.

Experimental Protocol for Collection and Disposal of this compound Waste:

  • Waste Segregation: Collect all waste materials containing this compound, including unused solid compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, weighing boats), in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the solvents used to dissolve or suspend the this compound.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include any other chemical constituents of the waste solution.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container. Follow all institutional procedures for waste manifest and pickup scheduling.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Laccaic_Acid_A_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate container Select a Chemically Resistant, Leak-Proof Container segregate->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal label_waste Label Container: 'Hazardous Waste, this compound' seal->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Laccaic acid A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Laccaic acid A. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose Additional Guidance
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][2][3]Protects eyes from splashes and airborne particles.For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5]Prevents skin contact with the acid.Disposable nitrile gloves are suitable for incidental contact but should be changed immediately after exposure.[2][6]
Body Protection Laboratory coat.[2][3]Protects skin and clothing from spills.For handling larger quantities, a chemical-resistant apron is recommended.[6] Long pants and closed-toe shoes are mandatory.[2]
Respiratory Protection Generally not required with adequate ventilation.[1][7]Protects against inhalation of dust or aerosols.If ventilation is insufficient or if dust/aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[1] For significant vapor or fume presence, an N95 mask or a full-face respirator with acid gas cartridges may be necessary.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Always work in a well-ventilated area to minimize inhalation exposure.[5][7]

  • Avoid direct contact with skin and eyes.[5]

  • Prevent the formation and deposition of dust.[7]

  • Keep away from heat sources, open flames, and other sources of ignition.[8]

Storage:

  • Store in a cool, dry place away from direct sunlight.[7][8]

  • Keep containers tightly sealed to prevent contamination and evaporation.[7]

  • Ensure the storage container is made of a material that is resistant to chemical corrosion.[8]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local regulations to prevent environmental contamination.

Waste Disposal:

  • Neutralization: Before disposal, acidic waste should be neutralized. This can be achieved by slowly adding a base, such as sodium bicarbonate, until the pH is neutral (pH 7).[9][10]

  • Collection: The neutralized solution should be collected in a properly labeled, leak-proof, and corrosion-resistant container.[10]

  • Disposal: The contained waste should be taken to a designated hazardous waste disposal facility in accordance with local regulations.[7][10] Do not pour down the drain unless local guidelines permit.

Container Disposal:

  • Completely empty containers of this compound.

  • Rinse the empty containers thoroughly with a suitable solvent.

  • Once clean, the packaging may be recycled or disposed of as regular waste, depending on local ordinances.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

LaccaicAcidWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in a Ventilated Area B->C D Perform Experimental Procedure C->D E Neutralize Acidic Waste D->E H Clean and Decontaminate Work Area D->H F Collect Waste in Labeled Container E->F G Dispose of Waste via Approved Channels F->G I Remove and Dispose of/Clean PPE H->I

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laccaic acid A
Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.